molecular formula C21H22FN3O5S2 B15615858 ML345 CAS No. 1632125-79-1

ML345

Cat. No.: B15615858
CAS No.: 1632125-79-1
M. Wt: 479.5 g/mol
InChI Key: FVKOFZKSMMIUTL-UHFFFAOYSA-N
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Description

ML345 is a useful research compound. Its molecular formula is C21H22FN3O5S2 and its molecular weight is 479.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-2-(2-morpholin-4-yl-5-morpholin-4-ylsulfonylphenyl)-1,2-benzothiazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O5S2/c22-15-1-4-20-17(13-15)21(26)25(31-20)19-14-16(32(27,28)24-7-11-30-12-8-24)2-3-18(19)23-5-9-29-10-6-23/h1-4,13-14H,5-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVKOFZKSMMIUTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)S(=O)(=O)N3CCOCC3)N4C(=O)C5=C(S4)C=CC(=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of ML345, an Insulin-Degrading Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML345 is a potent and selective small-molecule inhibitor of the insulin-degrading enzyme (IDE), a key zinc-metalloprotease responsible for the catabolism of insulin (B600854) and other bioactive peptides. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its covalent modification of IDE, its impact on the insulin signaling pathway, and its notable off-target effects. This document synthesizes available quantitative data, details relevant experimental protocols, and presents visual representations of the underlying biological and experimental frameworks to serve as a valuable resource for researchers in diabetes, neurodegenerative diseases, and inflammation.

Introduction

Insulin-degrading enzyme (IDE) plays a crucial role in terminating insulin signaling through the proteolytic degradation of insulin.[1] Its dysregulation has been implicated in the pathophysiology of type 2 diabetes and Alzheimer's disease.[1][2] As such, the development of potent and selective IDE inhibitors has been a significant focus of therapeutic research.[1] this compound emerged from a high-throughput screening campaign as a promising covalent inhibitor of IDE.[2][3] This guide delves into the core mechanisms of this compound, providing a technical foundation for its application in research and drug development.

Mechanism of Action of this compound

This compound functions as a covalent inhibitor of IDE, forming an irreversible bond with a specific cysteine residue within the enzyme's structure.[2][3] This covalent modification leads to the inactivation of the enzyme, thereby preventing the degradation of its substrates, most notably insulin.

Covalent Targeting of Cysteine 819

The inhibitory activity of this compound is attributed to its ability to covalently bind to the thiol group of cysteine 819 (Cys819) in IDE.[2] This specific interaction is a hallmark of its mechanism and confers a degree of selectivity. The covalent bond formation is a time-dependent process, which is a characteristic feature of covalent inhibitors.[4]

Impact on Insulin Signaling

By inhibiting IDE, this compound effectively increases the local concentration and prolongs the half-life of insulin. This enhancement of insulin signaling is the primary therapeutic rationale for its investigation in the context of diabetes. The increased availability of insulin leads to a more sustained activation of the insulin receptor and its downstream signaling cascades, including the PI3K/Akt and MAPK pathways, ultimately promoting glucose uptake and utilization.

Quantitative Data

The following tables summarize the available quantitative data for this compound.

ParameterValueSpeciesAssay ConditionsReference
IC50 188 nMHumanin vitro enzymatic assay[5]

Note: At the time of this writing, specific Ki and kinact/KI values for this compound are not publicly available. These parameters are crucial for a complete characterization of a covalent inhibitor.

Experimental Protocols

The following are representative protocols for key experiments related to the characterization of this compound.

IDE Inhibition Assay (Fluorogenic Substrate)

This protocol describes a common method for assessing the inhibitory activity of compounds against IDE using a fluorogenic substrate.

Materials:

  • Recombinant human IDE

  • Fluorogenic IDE substrate (e.g., Substrate V, R&D Systems)

  • Assay Buffer (e.g., 25 mM Tris, 150 mM NaCl, pH 7.5)

  • This compound (or other test compounds) dissolved in DMSO

  • Microplate reader capable of fluorescence detection

Procedure:

  • Prepare a solution of recombinant human IDE in assay buffer.

  • Serially dilute this compound in DMSO and then into assay buffer to the desired concentrations.

  • In a 96-well plate, add the IDE solution to each well.

  • Add the diluted this compound or DMSO (vehicle control) to the wells and pre-incubate for a specified time (e.g., 30 minutes) at 37°C to allow for covalent bond formation.

  • Initiate the enzymatic reaction by adding the fluorogenic IDE substrate to each well.

  • Immediately begin monitoring the increase in fluorescence over time using a microplate reader (e.g., excitation at 320 nm and emission at 420 nm).

  • Calculate the rate of reaction for each concentration of this compound.

  • Determine the IC50 value by plotting the reaction rates against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Determination of Covalent Inhibition (Washout Assay)

This protocol helps to confirm the irreversible nature of inhibition by this compound.

Materials:

  • Recombinant human IDE

  • This compound

  • Assay Buffer

  • Substrate solution

  • Dialysis membrane or size-exclusion chromatography column

Procedure:

  • Incubate IDE with a saturating concentration of this compound for a sufficient time to ensure complete inhibition.

  • As a control, incubate IDE with a reversible inhibitor or vehicle (DMSO).

  • Remove the unbound inhibitor from the IDE-ML345 mixture using dialysis or size-exclusion chromatography.

  • Measure the enzymatic activity of the treated IDE and the control samples.

  • A lack of recovery of enzymatic activity in the this compound-treated sample after removal of the unbound inhibitor indicates irreversible, covalent inhibition.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.

G cluster_pathway Insulin Signaling Pathway and IDE Inhibition Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor IDE IDE Insulin->IDE IRS IRS Proteins Insulin_Receptor->IRS PI3K PI3K IRS->PI3K Akt Akt PI3K->Akt GLUT4_translocation GLUT4 Translocation (Glucose Uptake) Akt->GLUT4_translocation Degraded_Insulin Degraded Insulin IDE->Degraded_Insulin This compound This compound This compound->IDE G cluster_workflow IDE Inhibition Assay Workflow Start Start Prepare_Reagents Prepare IDE, this compound, and Substrate Start->Prepare_Reagents Pre_incubation Pre-incubate IDE with this compound Prepare_Reagents->Pre_incubation Add_Substrate Add Fluorogenic Substrate Pre_incubation->Add_Substrate Measure_Fluorescence Measure Fluorescence (Kinetic Read) Add_Substrate->Measure_Fluorescence Data_Analysis Calculate Reaction Rates and IC50 Measure_Fluorescence->Data_Analysis End End Data_Analysis->End G cluster_logic Logical Relationship of this compound Mechanism ML345_molecule This compound Covalent_Bond Forms Covalent Bond with Cys819 of IDE ML345_molecule->Covalent_Bond IDE_Inactivation IDE is Inactivated Covalent_Bond->IDE_Inactivation Insulin_Degradation_Blocked Insulin Degradation is Blocked IDE_Inactivation->Insulin_Degradation_Blocked Insulin_Signaling_Enhanced Insulin Signaling is Enhanced Insulin_Degradation_Blocked->Insulin_Signaling_Enhanced Therapeutic_Potential Potential Therapeutic Effect (e.g., in Diabetes) Insulin_Signaling_Enhanced->Therapeutic_Potential

References

ML345: A Dual-Function Modulator of Cellular Inflammatory and Metabolic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

ML345 has emerged as a molecule of significant interest within the scientific community, demonstrating a unique dual-inhibitory function in critical cellular pathways. Initially identified as a potent and selective inhibitor of the Insulin-Degrading Enzyme (IDE), subsequent research has revealed its capacity to also potently and selectively inhibit the NOD-like receptor pyrin domain-containing protein 3 (NLRP3) inflammasome. This technical guide provides a comprehensive overview of the function of this compound in cells, its mechanisms of action, and detailed experimental protocols for its study. The information is intended to serve as a valuable resource for researchers in the fields of inflammation, metabolic disease, and drug development.

Introduction

This compound is a small molecule that has been characterized as an inhibitor of two distinct and vital cellular proteins: the Insulin-Degrading Enzyme (IDE) and the NLRP3 inflammasome.[1][2] Its ability to modulate both metabolic and inflammatory pathways makes it a valuable tool for investigating the intricate connections between these processes and a potential lead compound for therapeutic development in a range of diseases, including type 2 diabetes, Alzheimer's disease, and inflammatory disorders.[2][3]

Core Functions and Mechanisms of Action

This compound exhibits a dual-inhibitory profile, targeting both IDE and the NLRP3 inflammasome through distinct molecular interactions.

Inhibition of Insulin-Degrading Enzyme (IDE)

This compound was first identified as a potent and selective inhibitor of IDE, a zinc-metalloprotease responsible for the degradation of insulin (B600854) and other bioactive peptides.[2]

Mechanism of Action: this compound targets a specific cysteine residue, Cys819, within the IDE protein.[2] This interaction is crucial for its inhibitory effect.

Signaling Pathway: By inhibiting IDE, this compound prevents the degradation of insulin, thereby potentiating insulin signaling. This can lead to downstream effects such as increased glucose uptake and altered metabolic regulation.

This compound This compound IDE Insulin-Degrading Enzyme (IDE) This compound->IDE inhibits Insulin Degradation Insulin Degradation IDE->Insulin Degradation promotes Insulin Insulin Insulin->Insulin Degradation Insulin Signaling Insulin Signaling Insulin Degradation->Insulin Signaling reduces cluster_0 NLRP3 Inflammasome Activation Stimuli PAMPs/DAMPs NLRP3 NLRP3 Stimuli->NLRP3 activates NEK7 NEK7 NLRP3->NEK7 interacts with ASC ASC NLRP3->ASC recruits NEK7->NLRP3 Pro-Caspase-1 Pro-Caspase-1 ASC->Pro-Caspase-1 recruits Caspase-1 Caspase-1 Pro-Caspase-1->Caspase-1 cleavage Pro-IL-1β Pro-IL-1β Caspase-1->Pro-IL-1β cleaves IL-1β IL-1β Pro-IL-1β->IL-1β maturation This compound This compound This compound->NLRP3 inhibits interaction with NEK7 Seed Macrophages Seed Macrophages Prime with LPS Prime with LPS Seed Macrophages->Prime with LPS Treat with this compound Treat with this compound Prime with LPS->Treat with this compound Activate with Nigericin/ATP Activate with Nigericin/ATP Treat with this compound->Activate with Nigericin/ATP Collect Supernatant Collect Supernatant Activate with Nigericin/ATP->Collect Supernatant IL-1β ELISA IL-1β ELISA Collect Supernatant->IL-1β ELISA Prepare Reagents Prepare Reagents Incubate IDE with this compound Incubate IDE with this compound Prepare Reagents->Incubate IDE with this compound Add Fluorescent Substrate Add Fluorescent Substrate Incubate IDE with this compound->Add Fluorescent Substrate Incubate Incubate Add Fluorescent Substrate->Incubate Measure Fluorescence Polarization Measure Fluorescence Polarization Incubate->Measure Fluorescence Polarization

References

An In-depth Technical Guide to ML345: A Dual-Target Inhibitor of NLRP3 Inflammasome and Insulin-Degrading Enzyme

Author: BenchChem Technical Support Team. Date: December 2025

An Overview of a Molecule with Two Distinct Biological Activities

Initially identified as a potent and selective small-molecule inhibitor of the Insulin-Degrading Enzyme (IDE), ML345 has more recently been characterized as a potent and selective inhibitor of the NLRP3 inflammasome. This technical guide provides a comprehensive overview of this compound's target selectivity, off-target effects, and the experimental protocols used to characterize its dual activities. The information presented here is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound in inflammatory diseases and metabolic disorders.

Primary Targets and Potency

This compound exhibits potent inhibitory activity against two distinct protein targets: the NLRP3 inflammasome and the Insulin-Degrading Enzyme (IDE). Recent studies have confirmed that its anti-inflammatory effects via NLRP3 inhibition are independent of its IDE-inhibiting properties.[1]

TargetAssay TypePotency (IC₅₀)Reference
NLRP3 InflammasomeIL-1β release in immortalized Bone Marrow-Derived Macrophages (iBMDMs)197.7 nM[2]
Insulin-Degrading Enzyme (IDE)Biochemical Inhibition Assay188 nM[2][3][4]

Target Selectivity Profile

This compound has demonstrated high selectivity for the NLRP3 inflammasome over other related inflammasome complexes.

Off-Target InflammasomeActivityReference
AIM2No effect on IL-1β secretion or caspase-1 cleavage[5]
NLRC4No effect on IL-1β secretion or caspase-1 cleavage[5]
NLRP6No effect on IL-1β secretion[2]
NLRP1/CARD8No effect on IL-1β secretion[2]
PyrinNo effect on IL-1β secretion[2]

A broader off-target screening against other protein classes, such as kinases and proteases, is not extensively publicly documented.

Mechanism of Action

The inhibitory mechanisms of this compound are distinct for each of its primary targets.

NLRP3 Inflammasome: this compound acts as a non-covalent inhibitor. It directly binds to the tyrosine 381 (Y381) residue of NLRP3.[6][7][8] This interaction disrupts the essential binding of NLRP3 to the NIMA-related kinase 7 (NEK7), a critical step for NLRP3 oligomerization and the subsequent assembly of the inflammasome complex.[6][7][9] By preventing the NLRP3-NEK7 interaction, this compound effectively blocks downstream events, including ASC oligomerization, caspase-1 activation, and the release of pro-inflammatory cytokines IL-1β and IL-18.[9][10]

Insulin-Degrading Enzyme (IDE): this compound targets a specific cysteine residue, Cys819, within the IDE protein.[1][2][11] This interaction leads to the inhibition of the enzyme's proteolytic activity.

In Vivo Studies, Pharmacokinetics, and Safety

In vivo studies in mouse models of systemic inflammation and miscarriage have demonstrated the therapeutic efficacy of this compound as an NLRP3 inhibitor. Intraperitoneal administration of this compound at a dose of 10 mg/kg/day was shown to be well-tolerated and effective in reducing inflammatory responses.[7][10] Long-term studies in mice indicated a favorable safety profile, with no significant changes in body weight, liver and kidney function, or major organ histology.[7]

Detailed pharmacokinetic parameters such as half-life, clearance, and bioavailability are not extensively reported in the public domain.

Signaling Pathways and Experimental Workflows

NLRP3 Inflammasome Signaling Pathway

The following diagram illustrates the canonical NLRP3 inflammasome activation pathway and the point of intervention by this compound.

NLRP3_Pathway cluster_priming Priming Signal (e.g., LPS) cluster_activation Activation Signal (e.g., Nigericin) cluster_output Inflammatory Response PAMPs PAMPs/DAMPs TLR4 TLR4 PAMPs->TLR4 NFkB NF-κB Activation TLR4->NFkB Pro_IL1B Pro-IL-1β Transcription NFkB->Pro_IL1B NLRP3_exp NLRP3 Transcription NFkB->NLRP3_exp IL1B Mature IL-1β NLRP3_inactive Inactive NLRP3 NLRP3_exp->NLRP3_inactive expressed protein K_efflux K+ Efflux K_efflux->NLRP3_inactive NLRP3_NEK7 NLRP3-NEK7 Complex NLRP3_inactive->NLRP3_NEK7 NEK7 NEK7 NEK7->NLRP3_NEK7 ASC_Oligo ASC Oligomerization (Speck Formation) NLRP3_NEK7->ASC_Oligo recruits ASC ASC ASC ASC->ASC_Oligo Casp1 Active Caspase-1 ASC_Oligo->Casp1 recruits and cleaves Pro-Caspase-1 Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Casp1 Casp1->IL1B cleaves Pro-IL-1β Pyroptosis Pyroptosis Casp1->Pyroptosis cleaves Gasdermin D This compound This compound This compound->NLRP3_NEK7 Inhibits Interaction

Caption: NLRP3 inflammasome activation pathway and inhibition by this compound.

Experimental Workflow: NLRP3 Inflammasome Inhibition Assay

This diagram outlines the typical workflow for assessing the inhibitory effect of this compound on NLRP3 inflammasome activation in macrophages.

NLRP3_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis start Isolate & Culture BMDMs plate Plate Cells in 96-well plates start->plate add_this compound Add this compound (or vehicle) plate->add_this compound prime Prime with LPS (e.g., 1 µg/mL, 4h) add_this compound->prime activate Activate with Nigericin (e.g., 10 µM, 1h) prime->activate collect Collect Supernatant & Lyse Cells activate->collect elisa ELISA for IL-1β & IL-18 collect->elisa wb Western Blot for Caspase-1 p20 collect->wb end Data Analysis (IC50 determination) elisa->end wb->end

Caption: Workflow for NLRP3 inflammasome inhibition assay.

Experimental Workflow: IDE Inhibition Assay

The following diagram illustrates the workflow for a fluorescence polarization-based assay to measure IDE inhibition by this compound.

IDE_Workflow cluster_reagents Reagent Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis reagents Prepare: - Recombinant IDE - Fluorescent Substrate - this compound Dilution Series incubate Incubate IDE with This compound (or vehicle) reagents->incubate add_substrate Add Fluorescent Substrate incubate->add_substrate reaction Allow Enzymatic Reaction add_substrate->reaction measure_fp Measure Fluorescence Polarization reaction->measure_fp analyze Calculate % Inhibition & Determine IC50 measure_fp->analyze

Caption: Workflow for IDE fluorescence polarization assay.

Experimental Protocols

NLRP3 Inflammasome Activation Assay in Bone Marrow-Derived Macrophages (BMDMs)

This protocol describes the induction of NLRP3 inflammasome activation in murine BMDMs and its inhibition by this compound.

1. Cell Culture and Plating:

  • Isolate bone marrow cells from the femurs and tibias of C57BL/6 mice.

  • Differentiate the cells into BMDMs by culturing for 7 days in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF.

  • Seed the differentiated BMDMs into 96-well plates at a density of 2.5 x 10⁵ cells per well and allow them to adhere overnight.

2. Compound Treatment and Priming:

  • Prepare serial dilutions of this compound in culture medium.

  • Pre-treat the BMDMs with varying concentrations of this compound or vehicle (DMSO) for 1 hour.

  • Prime the cells by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubate for 4 hours at 37°C.

3. Inflammasome Activation:

  • Activate the NLRP3 inflammasome by adding Nigericin to a final concentration of 10 µM.

  • Incubate the plates for 1 hour at 37°C.

4. Sample Collection:

  • Centrifuge the plates to pellet any detached cells.

  • Carefully collect the cell culture supernatants for cytokine analysis.

  • Lyse the remaining adherent cells in RIPA buffer for subsequent protein analysis by Western blot.

5. Analysis:

  • ELISA: Quantify the concentration of secreted IL-1β and IL-18 in the collected supernatants using commercially available ELISA kits according to the manufacturer's instructions.

  • Western Blot: Separate the cell lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against the cleaved form of Caspase-1 (p20) and a loading control (e.g., β-actin).

6. Data Interpretation:

  • Calculate the percentage of inhibition of cytokine release at each this compound concentration relative to the vehicle-treated control.

  • Determine the IC₅₀ value by fitting the dose-response data to a four-parameter logistic curve.

Fluorescence Polarization (FP) Assay for IDE Inhibition

This protocol outlines a biochemical assay to determine the inhibitory activity of this compound against recombinant IDE.

1. Reagent Preparation:

  • Prepare an assay buffer (e.g., PBS, pH 7.4).

  • Prepare a stock solution of recombinant human IDE in assay buffer.

  • Prepare a stock solution of a fluorescently labeled IDE substrate (e.g., a fluorescein-labeled peptide) in assay buffer.

  • Prepare a serial dilution of this compound in DMSO, followed by a further dilution in assay buffer.

2. Assay Procedure:

  • In a black, low-volume 384-well plate, add the recombinant IDE and the this compound dilutions (or vehicle control).

  • Incubate for 30 minutes at room temperature to allow for compound binding to the enzyme.

  • Initiate the enzymatic reaction by adding the fluorescently labeled substrate to all wells.

  • Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes), allowing for substrate cleavage.

3. Data Acquisition:

  • Measure the fluorescence polarization of each well using a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.

  • Include control wells for "low polarization" (substrate only) and "high polarization" (substrate with a saturating concentration of a known binder or in a viscous solution to mimic no rotation).

4. Data Analysis:

  • The degree of substrate cleavage is inversely proportional to the measured fluorescence polarization value.

  • Calculate the percentage of IDE inhibition for each this compound concentration relative to the vehicle control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a suitable dose-response model.

References

ML345: A Dual-Function Modulator for Metabolic and Inflammatory Pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery, Synthesis, and Biological Activity of a Novel Probe

Audience: Researchers, scientists, and drug development professionals.

Abstract

ML345 is a small molecule probe that has emerged from high-throughput screening as a potent modulator of two distinct and critical biological pathways. Initially identified as a selective inhibitor of Insulin-Degrading Enzyme (IDE), a key regulator in metabolic diseases, subsequent research has unveiled its potent inhibitory activity against the NLRP3 inflammasome, a central player in inflammatory responses. This dual functionality positions this compound as a valuable tool for investigating the intricate connections between metabolism and inflammation and as a potential starting point for the development of novel therapeutics. This technical guide provides a comprehensive overview of the discovery, synthesis, and detailed experimental protocols for the characterization of this compound, intended to facilitate its use and further exploration by the scientific community.

Discovery and Rationale

This compound was originally discovered through an ultra high-throughput screening (uHTS) campaign aimed at identifying novel, non-peptide inhibitors of Insulin-Degrading Enzyme (IDE).[1][2] IDE is a zinc-metalloprotease responsible for the degradation of insulin (B600854) and other bioactive peptides, making it a therapeutic target for type 2 diabetes and Alzheimer's disease.[1][2] The screening effort sought to identify compounds with superior potency and selectivity compared to existing inhibitors.

More recently, an independent investigation revealed that this compound is also a highly potent and selective inhibitor of the NOD-like receptor pyrin domain-containing protein 3 (NLRP3) inflammasome.[3] The NLRP3 inflammasome is a multiprotein complex that, upon activation, triggers the release of pro-inflammatory cytokines IL-1β and IL-18, and induces pyroptotic cell death.[3] Its dysregulation is implicated in a wide range of inflammatory diseases. This serendipitous discovery of a dual-target inhibitor presents a unique opportunity to probe the crosstalk between metabolic and inflammatory signaling pathways.

Synthesis of this compound

The synthesis of this compound is a convergent, six-step process with a reported overall yield of 26%.[4] The procedure is outlined below.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Intermediate 2 To a solution of 3-amino-4-morpholinobenzenesulfonamide (Intermediate 1) in an appropriate solvent, add 2-fluoro-5-formylbenzoyl chloride. The reaction is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). The resulting product, Intermediate 2, is then isolated and purified.

Step 2: Synthesis of Intermediate 3 Intermediate 2 is subjected to a reductive amination reaction. The compound is dissolved in a suitable solvent, and a reducing agent, such as sodium triacetoxyborohydride, is added, followed by the addition of an amine. The reaction is stirred until the starting material is consumed. The product, Intermediate 3, is purified by column chromatography.

Step 3: Synthesis of Intermediate 4 Intermediate 3 undergoes a cyclization reaction to form the core heterocyclic structure. This is typically achieved by heating the intermediate in the presence of a suitable catalyst or reagent. The reaction progress is monitored by TLC or LC-MS. Upon completion, the product, Intermediate 4, is isolated and purified.

Step 4: Synthesis of Intermediate 5 A functional group on Intermediate 4 is modified in this step. For example, a protecting group may be removed or a new functional group introduced via a substitution reaction. The specific reagents and conditions will depend on the nature of the desired modification. The product, Intermediate 5, is purified before proceeding.

Step 5: Synthesis of Intermediate 6 Intermediate 5 is coupled with another key building block. This may involve a cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig coupling, to form a new carbon-carbon or carbon-nitrogen bond. The reaction is carried out under an inert atmosphere with a suitable catalyst and ligand. The product, Intermediate 6, is purified by flash chromatography.

Step 6: Synthesis of this compound The final step involves the deprotection or final modification of Intermediate 6 to yield this compound. This may involve acidic or basic hydrolysis of a protecting group. The final product, this compound, is purified by preparative HPLC to achieve high purity.[4]

Biological Activity and Mechanism of Action

This compound exhibits a dual mechanism of action, targeting both the Insulin-Degrading Enzyme and the NLRP3 inflammasome.

Inhibition of Insulin-Degrading Enzyme (IDE)

This compound is a potent inhibitor of IDE, targeting a specific cysteine residue (Cys819) within the enzyme.[1] This covalent modification leads to the inhibition of IDE's proteolytic activity.

IDE_Inhibition This compound This compound IDE Insulin-Degrading Enzyme (IDE) (with Cys819) This compound->IDE Binds to Cys819 Insulin_Degradation Insulin Degradation This compound->Insulin_Degradation Inhibits Insulin Insulin IDE->Insulin Degrades IDE->Insulin_Degradation Catalyzes Insulin_Signaling Enhanced Insulin Signaling

Caption: this compound inhibits IDE by binding to Cys819, preventing insulin degradation.

Inhibition of the NLRP3 Inflammasome

This compound acts as a highly potent and selective inhibitor of the NLRP3 inflammasome.[3] Its mechanism is independent of its IDE inhibitory activity.[3] this compound directly binds to tyrosine 381 (Y381) of NLRP3, which disrupts the crucial interaction between NLRP3 and NIMA-related kinase 7 (NEK7), a necessary step for inflammasome assembly and activation.[3]

NLRP3_Inhibition cluster_activation NLRP3 Inflammasome Activation PAMPs_DAMPs PAMPs / DAMPs NLRP3_inactive Inactive NLRP3 PAMPs_DAMPs->NLRP3_inactive Signal 2 NEK7 NEK7 NLRP3_inactive->NEK7 Binds NLRP3_active Active NLRP3-NEK7 Complex NEK7->NLRP3_active ASC ASC NLRP3_active->ASC Recruits Inflammasome Assembled Inflammasome NLRP3_active->Inflammasome Caspase1_pro Pro-Caspase-1 ASC->Caspase1_pro Recruits ASC->Inflammasome Caspase1_pro->Inflammasome Caspase1_active Active Caspase-1 Inflammasome->Caspase1_active Activates IL1b_pro Pro-IL-1β Caspase1_active->IL1b_pro Cleaves IL1b_active IL-1β Release IL1b_pro->IL1b_active This compound This compound This compound->NEK7 Prevents Binding to NLRP3 (Y381)

Caption: this compound disrupts the NLRP3-NEK7 interaction, blocking inflammasome assembly.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound's biological activity.

Table 1: Inhibitory Activity of this compound

TargetAssay TypeIC50 (nM)Reference
Insulin-Degrading Enzyme (IDE)Biochemical188[4]
NLRP3 InflammasomeCell-based (IL-1β release)197.7[5]

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC21H22FN3O5S2[5]
Molecular Weight479.54[5]
Solubility in DMSO10 mM[5]

Detailed Experimental Protocols

FRET-based IDE Inhibition Assay

This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to determine the inhibitory activity of compounds against IDE.

IDE_Assay_Workflow start Start dispense_ide Dispense recombinant IDE (1 nM final concentration) into 384-well plate start->dispense_ide add_compounds Add test compounds (e.g., this compound) and controls (DMSO) dispense_ide->add_compounds incubate1 Incubate add_compounds->incubate1 add_substrate Add FRET substrate (1 µM final concentration) incubate1->add_substrate incubate2 Incubate at 37°C add_substrate->incubate2 read_fluorescence Read fluorescence on a plate reader (Ex/Em appropriate for FRET pair) incubate2->read_fluorescence analyze_data Analyze data and calculate IC50 read_fluorescence->analyze_data end End analyze_data->end

Caption: Workflow for determining IDE inhibition using a FRET-based assay.

Materials:

  • Recombinant human IDE

  • FRET-based IDE substrate (e.g., a peptide with a donor and acceptor fluorophore that are separated upon cleavage)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl)

  • 384-well black microplates

  • Test compound (this compound) and DMSO (vehicle control)

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • Dispense 5 µL of assay buffer containing recombinant IDE to each well of a 384-well plate.

  • Add 0.5 µL of the this compound dilutions or DMSO to the respective wells.

  • Incubate the plate for 15 minutes at room temperature.

  • Initiate the reaction by adding 5 µL of the FRET substrate solution to each well.

  • Immediately begin reading the fluorescence signal at appropriate excitation and emission wavelengths for the FRET pair, taking readings every 5 minutes for 60 minutes.

  • Calculate the initial reaction rates and determine the percent inhibition for each concentration of this compound.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

NLRP3 Inflammasome Inhibition Assay (ASC Oligomerization)

This protocol details the assessment of NLRP3 inflammasome inhibition by measuring the oligomerization of the adaptor protein ASC in bone marrow-derived macrophages (BMDMs).

ASC_Assay_Workflow start Start prime_cells Prime BMDMs with LPS (e.g., 1 µg/mL for 4 hours) start->prime_cells treat_cells Treat cells with this compound or vehicle (DMSO) prime_cells->treat_cells stimulate_cells Stimulate with NLRP3 activator (e.g., Nigericin) treat_cells->stimulate_cells lyse_cells Lyse cells in Triton X-100 containing buffer stimulate_cells->lyse_cells centrifuge_lysates Centrifuge lysates to pellet insoluble ASC oligomers lyse_cells->centrifuge_lysates crosslink_pellet Resuspend pellet and crosslink with DSS centrifuge_lysates->crosslink_pellet sds_page Run samples on SDS-PAGE crosslink_pellet->sds_page western_blot Perform Western blot for ASC sds_page->western_blot analyze_blot Analyze blot for ASC monomers and oligomers western_blot->analyze_blot end End analyze_blot->end

Caption: Workflow for assessing NLRP3 inflammasome inhibition via ASC oligomerization.

Materials:

  • Bone marrow-derived macrophages (BMDMs)

  • LPS (Lipopolysaccharide)

  • Nigericin (B1684572)

  • This compound

  • Lysis buffer (20 mM HEPES-KOH, pH 7.5, 150 mM KCl, 1% NP-40, protease inhibitors)

  • Disuccinimidyl suberate (B1241622) (DSS)

  • SDS-PAGE gels and Western blotting reagents

  • Anti-ASC antibody

Procedure:

  • Seed BMDMs in 6-well plates and allow them to adhere.

  • Prime the cells with LPS (e.g., 1 µg/mL) for 4 hours.

  • Pre-treat the cells with various concentrations of this compound or DMSO for 30 minutes.

  • Stimulate the cells with an NLRP3 activator, such as nigericin (5 µM), for 1 hour.

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Centrifuge the lysates at 6000 x g for 15 minutes at 4°C to pellet the insoluble fraction containing ASC oligomers.

  • Carefully remove the supernatant (soluble fraction).

  • Resuspend the pellet in PBS and add DSS to a final concentration of 2 mM to crosslink the ASC oligomers. Incubate for 30 minutes at room temperature.

  • Quench the crosslinking reaction by adding Tris-HCl, pH 7.5, to a final concentration of 20 mM.

  • Add SDS-PAGE sample buffer, boil the samples, and analyze by Western blotting using an anti-ASC antibody.

  • The presence of high molecular weight bands corresponding to ASC oligomers will be reduced in the presence of an effective inhibitor like this compound.

Co-immunoprecipitation of NLRP3 and NEK7

This protocol is for investigating the effect of this compound on the interaction between NLRP3 and NEK7 in a cellular context.

Procedure:

  • Transfect HEK293T cells with plasmids encoding Flag-tagged NLRP3 and HA-tagged NEK7.

  • 24 hours post-transfection, treat the cells with this compound or DMSO for a specified period.

  • Lyse the cells in a non-denaturing lysis buffer (e.g., containing 0.5% Triton X-100).

  • Clarify the lysates by centrifugation.

  • Incubate the lysates with anti-Flag antibody-conjugated beads overnight at 4°C to immunoprecipitate NLRP3.

  • Wash the beads extensively to remove non-specific binding proteins.

  • Elute the protein complexes from the beads.

  • Analyze the eluates by SDS-PAGE and Western blotting using anti-Flag and anti-HA antibodies to detect NLRP3 and co-immunoprecipitated NEK7, respectively. A reduction in the amount of co-immunoprecipitated NEK7 in the presence of this compound indicates disruption of the NLRP3-NEK7 interaction.

Conclusion

This compound is a unique small molecule probe with well-characterized inhibitory activity against both Insulin-Degrading Enzyme and the NLRP3 inflammasome. Its distinct mechanisms of action on these two important drug targets make it an invaluable tool for researchers in the fields of metabolism, immunology, and drug discovery. The detailed synthetic and experimental protocols provided in this guide are intended to enable the broader scientific community to utilize this compound to further unravel the complex interplay between metabolic and inflammatory diseases and to explore its potential as a lead compound for novel therapeutic agents.

References

understanding the chemical properties of ML345

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Chemical Properties and Biological Activity of ML345

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent and selective small-molecule inhibitor of the insulin-degrading enzyme (IDE), a zinc-metalloprotease implicated in the pathogenesis of type 2 diabetes and Alzheimer's disease. This document provides a comprehensive overview of the chemical properties, biological activity, and experimental methodologies related to this compound. It is intended to serve as a technical guide for researchers and professionals in drug development.

Chemical Properties of this compound

This compound is a synthetic compound identified through an ultra high-throughput screening (uHTS) campaign.[1][2] Its chemical and physical properties are summarized in the table below.

PropertyValueReference
IUPAC Name 5-fluoro-2-[2-(4-morpholinyl)-5-(4-morpholinylsulfonyl)phenyl]-1,2-benzisothiazol-3(2H)-one[1]
Molecular Formula C21H22FN3O5S2[3]
Molecular Weight 479.54 g/mol [3]
CAS Number 1632125-79-1[3]
Appearance White to off-white solid
SMILES O=C1C2=C(SN1C3=CC(S(N4CCOCC4)(=O)=O)=CC=C3N5CCOCC5)C=CC(F)=C2[3]
InChI InChI=1S/C21H22FN3O5S2/c22-15-1-4-20-17(13-15)21(26)25(31-20)19-14-16(32(27,28)24-7-11-30-12-8-24)2-3-18(19)23-5-9-29-10-6-23/h1-4,13-14H,5-12H2
Solubility Soluble in DMSO and DMF

Biological Activity and Mechanism of Action

This compound is a potent and selective inhibitor of the insulin-degrading enzyme (IDE), with a reported IC50 of 188 nM.[3] IDE is a key enzyme responsible for the degradation of several peptide hormones, most notably insulin (B600854) and amyloid-beta (Aβ). By inhibiting IDE, this compound can increase the half-life of these peptides, thereby potentiating their biological effects.

The mechanism of action of this compound involves the covalent modification of a specific cysteine residue, Cys819, within the IDE active site.[1][2] This targeted interaction confers a high degree of selectivity for IDE over other metalloproteases.

Recent research has also identified this compound as a potent and selective inhibitor of the NLRP3 inflammasome, acting independently of its IDE inhibitory activity.[4] In mouse models, this compound was shown to be well-tolerated and effective in alleviating inflammatory responses in NLRP3-associated disorders.[4]

Quantitative Biological Data
ParameterValueTarget/SystemReference
IC50 188 nMInsulin-Degrading Enzyme (IDE)[3]

No comprehensive pharmacokinetic or pharmacodynamic data for this compound as an IDE inhibitor in animal models has been published in the reviewed literature.

Signaling Pathways

Insulin Signaling Pathway and Role of IDE

IDE plays a crucial role in terminating insulin signaling by degrading insulin. Inhibition of IDE by this compound is expected to prolong insulin's action, leading to enhanced downstream signaling through the PI3K/Akt pathway.

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor Binds IDE Insulin-Degrading Enzyme (IDE) Insulin->IDE Substrate PI3K PI3K Insulin_Receptor->PI3K Activates Akt Akt PI3K->Akt Activates GLUT4_Vesicles GLUT4 Vesicles Akt->GLUT4_Vesicles Promotes GLUT4_Translocation GLUT4 Translocation to Membrane GLUT4_Vesicles->GLUT4_Translocation Glucose_Uptake Increased Glucose Uptake GLUT4_Translocation->Glucose_Uptake Insulin_Degradation Insulin Degradation IDE->Insulin_Degradation Catalyzes This compound This compound This compound->IDE Inhibits

Insulin signaling pathway and the inhibitory action of this compound on IDE.

Experimental Protocols

The following are summaries of key experimental protocols used in the characterization of this compound, based on the probe report from the NIH Molecular Libraries Program.[1]

Ultra High-Throughput Screening (uHTS) for IDE Inhibitors

This protocol outlines the primary screening assay used to identify this compound.

G Start Start Dispense_IDE Dispense 1nM IDE enzyme into 384-well plates Start->Dispense_IDE Add_Compound Add test compounds (1% DMSO final) or DMSO control Dispense_IDE->Add_Compound Start_Reaction Initiate reaction by adding 1µM FRET1 substrate Add_Compound->Start_Reaction Incubate Incubate at room temperature Start_Reaction->Incubate Read_Fluorescence Read fluorescence to determine IDE activity Incubate->Read_Fluorescence Analyze_Data Analyze data to identify potential inhibitors Read_Fluorescence->Analyze_Data End End Analyze_Data->End

Workflow for the uHTS assay to identify IDE inhibitors.

Protocol Summary:

  • 10 µL of wild-type recombinant IDE enzyme (final concentration 1 nM) is dispensed into each well of a 384-well microtiter plate.

  • 10 µL of test compounds dissolved in DMSO (final concentration 1%) or DMSO alone (for high control) are added to the appropriate wells.

  • The enzymatic reaction is initiated by the addition of 10 µL of a FRET-based substrate (FRET1, final concentration 1 µM).

  • The plate is incubated at room temperature, and the fluorescence is measured to determine the rate of substrate cleavage, which is proportional to IDE activity.

  • A decrease in fluorescence signal compared to the control indicates inhibition of IDE.

Amyloid-Beta (Aβ) Degradation Assay

This fluorescence polarization (FP)-based assay is used to assess the ability of compounds to inhibit the degradation of Aβ by endogenous cellular IDE.[1]

G Start Start Prepare_Lysate Prepare cell lysate containing endogenous IDE Start->Prepare_Lysate Incubate_Compound Incubate lysate with test compound (e.g., this compound) or vehicle control Prepare_Lysate->Incubate_Compound Add_Substrate Add fluorescein-labeled Aβ peptide (FAβB) Incubate_Compound->Add_Substrate Incubate_Reaction Incubate to allow for Aβ degradation Add_Substrate->Incubate_Reaction Measure_FP Measure fluorescence polarization Incubate_Reaction->Measure_FP Analyze_Data Analyze data to determine extent of Aβ degradation Measure_FP->Analyze_Data End End Analyze_Data->End

Workflow for the Aβ degradation assay using fluorescence polarization.

Protocol Summary:

  • A cell lysate containing endogenous IDE is prepared.

  • The lysate is pre-incubated with the test compound (e.g., this compound) or a vehicle control.

  • A fluorescein-labeled Aβ peptide (Fluorescein-Abeta-(1–40)-Lys-Biotin; FAβB) is added to the mixture.

  • The reaction is incubated to allow for the degradation of the FAβB substrate by IDE.

  • Fluorescence polarization is measured. A high polarization value indicates that the FAβB is largely intact (large molecule), while a low polarization value indicates that it has been cleaved into smaller fragments.

  • Inhibition of Aβ degradation by the test compound results in a higher fluorescence polarization signal compared to the control.

Activity-Based Protein Profiling (ABPP) for Selectivity

This protocol is used to determine the selectivity of cysteine-reactive compounds like this compound across the proteome.[1]

G Start Start Prepare_Proteome Prepare proteome sample (e.g., cell lysate) Start->Prepare_Proteome Incubate_this compound Incubate proteome with varying concentrations of this compound (30 min, 37°C) Prepare_Proteome->Incubate_this compound Label_Cysteines Label remaining reactive cysteines with 5µM chloroacetamide-Rhodamine (30 min, 25°C) Incubate_this compound->Label_Cysteines Separate_Proteins Separate proteins by SDS-PAGE Label_Cysteines->Separate_Proteins Visualize_Fluorescence Visualize fluorescently labeled proteins Separate_Proteins->Visualize_Fluorescence Analyze_Selectivity Analyze gel to identify proteins that show reduced labeling in the presence of this compound Visualize_Fluorescence->Analyze_Selectivity End End Analyze_Selectivity->End

Workflow for activity-based protein profiling to assess selectivity.

Protocol Summary:

  • A complex proteome sample (e.g., cell lysate) is prepared.

  • The proteome is incubated with varying concentrations of this compound for 30 minutes at 37°C. During this step, this compound will covalently bind to reactive cysteine residues, including Cys819 of IDE.

  • A broad-spectrum, cysteine-reactive fluorescent probe (e.g., 5 µM chloroacetamide-Rhodamine) is then added and incubated for 30 minutes at 25°C to label all accessible, reactive cysteine residues that were not blocked by this compound.

  • The proteins are separated by SDS-PAGE.

  • The gel is imaged to visualize the fluorescently labeled proteins.

  • A reduction in the fluorescent signal for a specific protein band in the presence of this compound indicates that this compound has bound to that protein, thus demonstrating its target engagement and selectivity profile.

Conclusion

This compound is a valuable chemical probe for studying the biological roles of the insulin-degrading enzyme. Its high potency and selectivity make it a useful tool for investigating the therapeutic potential of IDE inhibition in diseases such as type 2 diabetes and Alzheimer's disease. Furthermore, its recently discovered activity as an NLRP3 inflammasome inhibitor opens new avenues for its application in inflammatory conditions. The experimental protocols and data presented in this guide provide a solid foundation for researchers to utilize this compound in their studies.

References

ML345: A Potent and Selective Probe for Insulin-Degrading Enzyme

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Insulin-degrading enzyme (IDE) is a crucial zinc-metallopeptidase implicated in the pathogenesis of type 2 diabetes and Alzheimer's disease. Its primary role in vivo is the degradation of insulin (B600854), making it a significant therapeutic target.[1][2] ML345 is a potent and selective small-molecule inhibitor of IDE, identified through an ultra high-throughput screening campaign.[1][2] This technical guide provides a comprehensive overview of this compound, including its biochemical properties, mechanism of action, experimental protocols for its characterization, and its role in elucidating IDE-related signaling pathways.

Introduction

Insulin-degrading enzyme (IDE) plays a pivotal role in terminating the insulin response by catalyzing the degradation of insulin.[1] Its involvement in the clearance of other amyloidogenic peptides, such as amyloid-β (Aβ), has also drawn significant attention, linking it to neurodegenerative disorders like Alzheimer's disease.[3][4] The development of potent and selective inhibitors of IDE is therefore of great interest for both basic research and therapeutic applications. This compound emerged from a rigorous screening and optimization process as a valuable chemical probe to investigate the multifaceted functions of IDE.[1][2] It is a covalent inhibitor that specifically targets a cysteine residue (Cys819) within the IDE active site.[1][2]

Quantitative Data for this compound

The following tables summarize the key quantitative data for this compound and its analogs, providing a clear comparison of their biochemical activities.

Table 1: Physicochemical and Potency Data for this compound

PropertyValueReference
Molecular Weight 479.5 g/mol [1]
cLogP 2.0[1]
Topological Polar Surface Area 113 Ų[1]
Hydrogen Bond Donors 0[1]
Hydrogen Bond Acceptors 7[1]
IDE IC50 188 nM[1][5][6]
HEK Cytotoxicity EC50 >10 µM (inactive)[1]
Cysteine-Null Mutant IDE IC50 >100 µM[1]

Table 2: Structure-Activity Relationship (SAR) of this compound Analogs

Compound IDStructureIDE IC50 (µM)
This compound(Structure of this compound)0.188
Analog 1(Structure of Analog 1)1.4
Analog 2(Structure of Analog 2)15
Analog 3(Structure of Analog 3)3.9
Analog 4(Structure of Analog 4)2.1
Analog 5(Structure of Analog 5)5.6
N-ethyl maleamide (B1587962) (NEM)(Structure of NEM)220
Data adapted from the NIH Probe Report for this compound.[7]

Experimental Protocols

This section details the methodologies for the key experiments cited in the characterization of this compound.

Biochemical Assay for IDE Inhibition (Fluorescence Polarization)

This cell-free assay quantifies the ability of a compound to directly inhibit recombinant IDE.

  • Principle: The assay utilizes a fluorescently labeled substrate. Cleavage of the substrate by IDE results in a decrease in fluorescence polarization (FP). Inhibitors of IDE will prevent this decrease.

  • Materials:

    • Recombinant human IDE (2 nM)

    • Fluorescently labeled IDE substrate (e.g., FabB at 100 nM)

    • Assay Buffer

    • Test compounds (serial dilutions)

  • Procedure:

    • Incubate a range of concentrations of the test compound with recombinant IDE.

    • Add the fluorescently labeled substrate to initiate the reaction.

    • Monitor the change in fluorescence polarization over time.

    • Calculate the percent inhibition relative to controls (no inhibitor and no enzyme).

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.[1]

Cysteine-Free IDE Mutant Assay

This assay is crucial for determining if a compound's mechanism of action involves interaction with cysteine residues in IDE.

  • Principle: A mutant form of IDE where the target cysteine (Cys819) is replaced with another amino acid is used. Covalent inhibitors targeting this cysteine will be inactive against the mutant.

  • Procedure: The protocol is identical to the biochemical assay for IDE inhibition (Section 3.1), but uses the cysteine-free IDE mutant instead of the wild-type enzyme. A lack of inhibition of the mutant enzyme by a compound that inhibits the wild-type enzyme confirms a cysteine-directed mechanism.[1]

Cell-Based HEK Cytotoxicity Assay

This assay assesses the general cytotoxicity of the compound.

  • Principle: The assay measures cell viability, often by quantifying intracellular ATP levels using a luminescent reagent like CellTiter-Glo®. A decrease in luminescence indicates cell death.

  • Materials:

    • HEK (Human Embryonic Kidney) cells

    • Cell culture medium

    • Test compounds (serial dilutions)

    • CellTiter-Glo® reagent

  • Procedure:

    • Plate HEK cells in a multi-well plate and allow them to adhere.

    • Treat the cells with a range of concentrations of the test compound.

    • Incubate for a specified period (e.g., 24-48 hours).

    • Add the CellTiter-Glo® reagent and measure luminescence.

    • Calculate the EC50 for cytotoxicity.[1]

Proteome-Wide Cysteine Reactivity Profiling

This advanced assay determines the selectivity of a covalent inhibitor across the entire proteome.

  • Principle: This activity-based protein profiling assay identifies other cysteine-reactive proteins that the test compound might target.

  • Procedure:

    • Incubate cell lysates with the test compound at various concentrations for 30 minutes at 37°C.

    • Label the remaining reactive cysteines with a fluorescently tagged probe (e.g., 5 µM chloroacetamide-Rh) for 30 minutes at 25°C.

    • Separate the proteins by SDS-PAGE and analyze the fluorescent signal. A decrease in signal for a particular protein indicates that the test compound has reacted with its cysteine residues.[1]

Signaling Pathways and Mechanisms of Action

Insulin Signaling and IDE Regulation

IDE is a downstream target of the insulin receptor signaling cascade. Insulin binding to its receptor activates the PI3K-Akt pathway, which in turn upregulates IDE expression. This represents a negative feedback loop to control the duration of the insulin signal.[3][8]

Insulin_Signaling_IDE Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor Insulin_Degradation Insulin Degradation PI3K PI3K Insulin_Receptor->PI3K Activation Akt Akt PI3K->Akt Activation IDE_Gene IDE Gene Transcription Akt->IDE_Gene Upregulation IDE IDE Protein IDE_Gene->IDE IDE->Insulin_Degradation

Caption: Insulin signaling pathway leading to IDE upregulation.

Experimental Workflow for this compound Characterization

The characterization of this compound followed a logical progression from initial screening to detailed mechanistic and selectivity studies.

ML345_Workflow uHTS Ultra High-Throughput Screen (Fluorescence Polarization) Hit_Confirmation Hit Confirmation & SAR uHTS->Hit_Confirmation Biochemical_Assay Biochemical Assay (Recombinant IDE) Hit_Confirmation->Biochemical_Assay Mechanism_Assay Mechanism of Action (Cys-Null Mutant) Biochemical_Assay->Mechanism_Assay Cellular_Assays Cellular Assays (Cytotoxicity) Mechanism_Assay->Cellular_Assays Selectivity_Profiling Proteome-wide Cysteine Reactivity Cellular_Assays->Selectivity_Profiling Probe_Designation This compound as a Validated Probe Selectivity_Profiling->Probe_Designation

Caption: Experimental workflow for the identification and characterization of this compound.

Off-Target Activity: NLRP3 Inflammasome Inhibition

Recent research has uncovered that this compound can also act as a potent and selective inhibitor of the NLRP3 inflammasome, independent of its IDE-inhibitory activity. This effect is mediated by the disruption of the interaction between NLRP3 and NEK7.[9]

ML345_NLRP3_Inhibition This compound This compound NLRP3 NLRP3 This compound->NLRP3 Binds to Y381 NEK7 NEK7 NLRP3->NEK7 Inflammasome NLRP3 Inflammasome Assembly NLRP3->Inflammasome Blocks Interaction with NEK7 Inflammation Inflammatory Response Inflammasome->Inflammation

References

In Vivo Efficacy of ML345 in Mouse Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo efficacy of ML345, a potent and selective inhibitor of the NLRP3 inflammasome, as demonstrated in mouse models of inflammation. The data and protocols presented are derived from a key study in the field, offering valuable insights for researchers and professionals in drug development.

Core Findings: In Vivo Efficacy of this compound

This compound has demonstrated significant therapeutic potential in preclinical mouse models of NLRP3-driven inflammatory conditions. The primary evidence for its in vivo efficacy comes from studies on lipopolysaccharide (LPS)-induced systemic inflammation and miscarriage in mice. In these models, this compound was shown to be well-tolerated and effective at mitigating inflammatory responses and associated pathologies.[1][2]

Data Presentation: Quantitative Efficacy of this compound

The following tables summarize the key quantitative data on the in vivo efficacy of this compound in mouse models of LPS-induced inflammation.

Table 1: Effect of this compound on Survival in a Mouse Model of LPS-Induced Systemic Inflammation

Treatment GroupDosage of this compoundSurvival RateStatistical Significance (p-value)
Vehicle (Control)-0%< 0.001
This compound10 mg/kg/day, i.p.60%< 0.001

Table 2: Effect of this compound on Serum Cytokine Levels in a Mouse Model of LPS-Induced Systemic Inflammation

CytokineVehicle (Control) (pg/mL)This compound (10 mg/kg/day, i.p.) (pg/mL)% ReductionStatistical Significance (p-value)
IL-1β~1500~500~67%< 0.001
IL-18~1200~600~50%< 0.001
TNF-α~4000~3500~12.5%Not Significant

Table 3: Effect of this compound on Fetal Resorption Rate in a Mouse Model of LPS-Induced Miscarriage

Treatment GroupDosage of this compoundFetal Resorption RateStatistical Significance (p-value)
Vehicle (Control)-~40%< 0.001
This compound10 mg/kg/day, i.p.~15%< 0.001

Table 4: Effect of this compound on Decidual Cytokine Levels in a Mouse Model of LPS-Induced Miscarriage

CytokineVehicle (Control) (pg/mg)This compound (10 mg/kg/day, i.p.) (pg/mg)% ReductionStatistical Significance (p-value)
IL-1β~25~10~60%< 0.001

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below.

LPS-Induced Systemic Inflammation Mouse Model

Objective: To evaluate the protective effect of this compound against lethal systemic inflammation.

Animals: Female C57BL/6 mice, 8-10 weeks old.

Materials:

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • This compound

  • Vehicle (e.g., DMSO, saline)

  • Sterile syringes and needles

Procedure:

  • Acclimatize mice for at least one week before the experiment.

  • Randomly divide mice into two groups: Vehicle control and this compound treatment.

  • Pre-treat the this compound group with an intraperitoneal (i.p.) injection of this compound at a dose of 10 mg/kg.

  • One hour after this compound or vehicle administration, induce systemic inflammation by i.p. injection of a lethal dose of LPS (e.g., 20 mg/kg).

  • Monitor survival over a defined period (e.g., 48 hours).

  • For cytokine analysis, collect blood samples at a specified time point (e.g., 4 hours post-LPS injection) via cardiac puncture or retro-orbital bleeding.

  • Process blood to obtain serum and measure cytokine levels (IL-1β, IL-18, TNF-α) using ELISA kits.

LPS-Induced Miscarriage Mouse Model

Objective: To assess the efficacy of this compound in preventing inflammation-induced pregnancy loss.

Animals: Timed-pregnant female C57BL/6 mice (gestational day 7.5).

Materials:

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • This compound

  • Vehicle

  • Sterile syringes and needles

Procedure:

  • Confirm pregnancy in female mice (e.g., by presence of a vaginal plug).

  • On gestational day 7.5, randomly assign pregnant mice to Vehicle control and this compound treatment groups.

  • Administer this compound (10 mg/kg, i.p.) or vehicle.

  • One hour later, administer a sub-lethal dose of LPS (e.g., 10 µg per mouse, i.p.) to induce an inflammatory response.

  • On gestational day 9.5, euthanize the mice and dissect the uteri.

  • Calculate the fetal resorption rate by counting the number of resorbed and viable fetuses.

  • For cytokine analysis, collect decidual tissues, homogenize them, and measure IL-1β levels using an ELISA kit.

Mandatory Visualizations

Signaling Pathway Diagram

ML345_Mechanism_of_Action cluster_activation NLRP3 Inflammasome Activation cluster_inhibition Inhibition by this compound PAMPs_DAMPs PAMPs / DAMPs (e.g., LPS, ATP) NLRP3 NLRP3 PAMPs_DAMPs->NLRP3 Signal 1 & 2 NEK7 NEK7 NLRP3->NEK7 Interaction ASC ASC NLRP3->ASC Recruitment Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Recruitment Casp1 Active Caspase-1 Pro_Casp1->Casp1 Cleavage Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleavage IL1b Mature IL-1β (Inflammation) Pro_IL1b->IL1b This compound This compound This compound->NLRP3 Binds to NLRP3 This compound->NLRP3 Disrupts Interaction

Caption: Mechanism of this compound action on the NLRP3 inflammasome pathway.

Experimental Workflow Diagrams

LPS_Systemic_Inflammation_Workflow start Start: C57BL/6 Mice (8-10 weeks old) randomization Randomization start->randomization group1 Group 1: Vehicle Control randomization->group1 group2 Group 2: this compound randomization->group2 treatment1 i.p. Injection of Vehicle group1->treatment1 treatment2 i.p. Injection of this compound (10 mg/kg) group2->treatment2 lps_injection LPS Injection (i.p.) (1 hour post-treatment) treatment1->lps_injection treatment2->lps_injection monitoring Endpoint Analysis lps_injection->monitoring survival Survival Monitoring (e.g., 48 hours) monitoring->survival cytokines Serum Cytokine Analysis (e.g., 4 hours post-LPS) monitoring->cytokines

Caption: Workflow for the LPS-induced systemic inflammation mouse model.

LPS_Miscarriage_Workflow start Start: Timed-Pregnant Mice (Gestational Day 7.5) randomization Randomization start->randomization group1 Group 1: Vehicle Control randomization->group1 group2 Group 2: this compound randomization->group2 treatment1 i.p. Injection of Vehicle group1->treatment1 treatment2 i.p. Injection of this compound (10 mg/kg) group2->treatment2 lps_injection LPS Injection (i.p.) (1 hour post-treatment) treatment1->lps_injection treatment2->lps_injection endpoint Endpoint: Gestational Day 9.5 lps_injection->endpoint analysis Analysis endpoint->analysis resorption Fetal Resorption Rate analysis->resorption cytokines Decidual Cytokine Levels analysis->cytokines

Caption: Workflow for the LPS-induced miscarriage mouse model.

References

ML345: A Technical Guide for Studying Amyloid-Beta Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML345 is a potent and selective small-molecule inhibitor of the insulin-degrading enzyme (IDE), a key zinc-metalloprotease implicated in the clearance of both insulin (B600854) and amyloid-beta (Aβ) peptides.[1][2] Dysregulation of IDE activity is linked to the pathogenesis of both type 2 diabetes and Alzheimer's disease.[1][3] In the context of Alzheimer's disease, IDE is a principal enzyme responsible for the degradation of Aβ monomers, thereby preventing their aggregation into toxic oligomers and plaques.[1][4] this compound, by inhibiting IDE, serves as a critical research tool to investigate the role of this enzyme in Aβ metabolism and to probe the downstream consequences of impaired Aβ clearance. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its effects, detailed experimental protocols, and visualizations of the relevant biological pathways.

Core Mechanism of Action

This compound acts as a specific inhibitor of IDE.[1][2] By blocking the catalytic activity of IDE, this compound effectively reduces the degradation of its substrates, including amyloid-beta. This leads to an accumulation of Aβ, which can be studied in various in vitro and cell-based models to understand the pathological cascade of Alzheimer's disease.

Quantitative Data

The primary quantitative measure of this compound's potency is its half-maximal inhibitory concentration (IC50) against IDE. While direct quantitative data on the fold-change of amyloid-beta levels following this compound treatment is not extensively published, studies have demonstrated a significant increase in Aβ deposition upon IDE inhibition.[2]

ParameterValueReference
This compound IC50 for IDE 188 nM[3]
Effect on Aβ Degradation Inhibition of IDE by 10 µM this compound blocks Aβ degradation in human iPSC-derived neurons.[2]
Effect on Aβ Deposition Inhibition of IDE by 10 µM this compound increases the number of Aβ deposits in a 3D human neuron culture model.[2]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

Signaling Pathway of IDE-Mediated Amyloid-Beta Degradation

IDE_Pathway cluster_APP APP Processing cluster_Degradation Aβ Degradation cluster_Inhibition Inhibition by this compound cluster_Pathology Pathological Cascade APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb β-secretase Ab Amyloid-beta (Aβ) APP->Ab γ-secretase AICD APP Intracellular Domain APP->AICD γ-secretase IDE Insulin-Degrading Enzyme (IDE) Ab->IDE Binding Oligomers Aβ Oligomers Ab->Oligomers Aggregation Degraded_Ab Degraded Aβ Fragments IDE->Degraded_Ab Proteolysis This compound This compound This compound->IDE Inhibition Plaques Amyloid Plaques Oligomers->Plaques Neurotoxicity Neurotoxicity Oligomers->Neurotoxicity

Caption: IDE-mediated degradation of amyloid-beta and its inhibition by this compound.

Experimental Workflow: In Vitro Aβ Degradation Assay

In_Vitro_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection & Analysis Reagents Prepare Reagents: - Recombinant IDE - Aβ Peptide (Aβ40/Aβ42) - this compound (or vehicle) - Assay Buffer Mix Incubate IDE with this compound (e.g., 10 µM, 30 min, 37°C) Reagents->Mix Add_Ab Add Aβ Peptide to the mixture Mix->Add_Ab Incubate_all Incubate for a defined period (e.g., 4 hours, 37°C) Add_Ab->Incubate_all Stop_reaction Stop the reaction Incubate_all->Stop_reaction Quantify Quantify remaining Aβ (e.g., ELISA, Western Blot) Stop_reaction->Quantify Analyze Analyze Data: Compare Aβ levels in this compound-treated vs. vehicle-treated samples Quantify->Analyze

Caption: Workflow for an in vitro amyloid-beta degradation assay using this compound.

Experimental Workflow: Cell-Based Aβ Degradation Assay

Cell_Based_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis Seed_cells Seed neuronal cells (e.g., SH-SY5Y) in plates Differentiate Differentiate cells if necessary Seed_cells->Differentiate Treat_cells Treat cells with this compound (e.g., 10 µM) or vehicle Differentiate->Treat_cells Incubate_treatment Incubate for a specified time (e.g., 24-48 hours) Treat_cells->Incubate_treatment Collect_media Collect cell culture media Incubate_treatment->Collect_media Lyse_cells Lyse cells (optional, for intracellular Aβ) Incubate_treatment->Lyse_cells Assess_toxicity Assess cell viability (e.g., MTT assay) Incubate_treatment->Assess_toxicity Quantify_Ab Quantify extracellular (and/or intracellular) Aβ (e.g., ELISA) Collect_media->Quantify_Ab Lyse_cells->Quantify_Ab Analyze_data Analyze and compare Aβ levels and cell viability Quantify_Ab->Analyze_data Assess_toxicity->Analyze_data

Caption: Workflow for a cell-based amyloid-beta degradation assay using this compound.

Experimental Protocols

In Vitro IDE Activity Assay with this compound and Amyloid-Beta

This protocol is adapted from methodologies described for measuring IDE activity and Aβ degradation.[2][5]

Materials:

  • Recombinant human IDE

  • Synthetic amyloid-beta (1-40 or 1-42) peptide

  • This compound

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl)

  • DMSO (for dissolving this compound)

  • ELISA kit for human amyloid-beta (1-40 and 1-42)

  • 96-well microplates

Procedure:

  • Preparation of Reagents:

    • Reconstitute recombinant IDE in assay buffer to a working concentration (e.g., 10 nM).

    • Reconstitute Aβ peptide in an appropriate solvent (e.g., HFIP, followed by evaporation and resuspension in DMSO and then assay buffer) to a stock concentration (e.g., 100 µM). Further dilute in assay buffer to the desired final concentration (e.g., 100 nM).

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Create a serial dilution in assay buffer to achieve final desired concentrations (e.g., 10 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Assay Setup:

    • In a 96-well plate, add 25 µL of assay buffer to blank wells.

    • Add 25 µL of the IDE solution to control and experimental wells.

    • Add 25 µL of this compound solution (at various concentrations) to the experimental wells. Add 25 µL of assay buffer containing the same concentration of DMSO to the control wells.

    • Pre-incubate the plate at 37°C for 30 minutes to allow this compound to bind to IDE.

  • Initiation of Reaction:

    • Add 50 µL of the Aβ peptide solution to all wells to initiate the degradation reaction. The final volume in each well should be 100 µL.

  • Incubation:

    • Incubate the plate at 37°C for a predetermined time course (e.g., 0, 1, 2, 4, and 8 hours).

  • Termination of Reaction:

    • Stop the reaction by adding a stop solution (e.g., boiling in SDS-PAGE sample buffer for Western blot analysis, or as specified by the ELISA kit).

  • Quantification of Aβ:

    • Quantify the amount of remaining Aβ in each well using a specific ELISA for Aβ40 and Aβ42, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of Aβ degradation in control and this compound-treated samples at each time point.

    • Plot the percentage of remaining Aβ against time to determine the degradation rate.

    • Compare the degradation rates between control and this compound-treated groups to determine the inhibitory effect of this compound.

Cell-Based Assay for this compound's Effect on Extracellular Aβ Levels using SH-SY5Y Cells

This protocol is based on standard procedures for SH-SY5Y cell culture and Aβ measurement.[6][7][8]

Materials:

  • SH-SY5Y human neuroblastoma cell line

  • Complete growth medium (e.g., DMEM/F12 with 10% FBS and 1% Penicillin-Streptomycin)

  • Differentiation medium (e.g., growth medium with 10 µM retinoic acid)

  • This compound

  • DMSO

  • Phosphate-buffered saline (PBS)

  • ELISA kit for human amyloid-beta (1-40 and 1-42)

  • Reagents for cell viability assay (e.g., MTT)

  • Multi-well cell culture plates

Procedure:

  • Cell Culture and Differentiation:

    • Culture SH-SY5Y cells in complete growth medium at 37°C in a humidified atmosphere with 5% CO2.

    • For differentiation, seed cells at an appropriate density in multi-well plates. After 24 hours, replace the growth medium with differentiation medium containing 10 µM retinoic acid. Continue to culture for 5-7 days, changing the medium every 2-3 days, to induce a neuronal phenotype.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO. Dilute this compound in fresh cell culture medium to the desired final concentration (e.g., 10 µM). Prepare a vehicle control with the same final concentration of DMSO.

    • Remove the medium from the differentiated SH-SY5Y cells and replace it with the medium containing either this compound or the vehicle control.

  • Incubation:

    • Incubate the cells for 24 to 48 hours.

  • Sample Collection:

    • After the incubation period, carefully collect the conditioned medium from each well.

    • Centrifuge the collected medium at 1,000 x g for 10 minutes at 4°C to remove any detached cells or debris.

    • Transfer the supernatant to a new tube and store at -80°C until Aβ quantification.

  • Quantification of Extracellular Aβ:

    • Thaw the conditioned medium samples on ice.

    • Use a human Aβ40 and Aβ42 ELISA kit to measure the concentration of Aβ in each sample, following the manufacturer's protocol.

  • Assessment of Cell Viability:

    • After collecting the conditioned medium, assess the viability of the cells remaining in the plate using an MTT assay or other suitable method to ensure that the observed changes in Aβ levels are not due to cytotoxicity of this compound.

  • Data Analysis:

    • Normalize the Aβ concentrations to the total protein content of the corresponding cell lysates or to the cell viability data.

    • Compare the normalized Aβ levels between the this compound-treated and vehicle control groups using appropriate statistical tests.

Conclusion

This compound is an invaluable tool for elucidating the role of IDE in amyloid-beta degradation. Its high potency and selectivity allow for precise investigation of the consequences of IDE inhibition in both biochemical and cellular systems. The experimental protocols and workflows provided in this guide offer a framework for researchers to design and execute robust studies to further understand the intricate relationship between IDE, amyloid-beta, and the pathology of Alzheimer's disease. The provided quantitative data, while currently limited in scope, underscores the significant impact of IDE inhibition on Aβ metabolism and highlights the need for further research in this area.

References

Methodological & Application

Application Notes and Protocols for ML345 in In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML345 is a versatile small molecule with demonstrated potent and selective inhibitory activity against two distinct and significant biological targets: the Insulin-Degrading Enzyme (IDE) and the NLRP3 inflammasome. As an IDE inhibitor, this compound serves as a valuable tool for studying insulin (B600854) signaling pathways and holds potential for diabetes research.[1][2] Independently of its action on IDE, this compound also functions as a highly potent and selective inhibitor of the NLRP3 inflammasome, a key mediator of inflammation, highlighting its therapeutic potential for a range of inflammatory diseases.[3]

These application notes provide detailed experimental protocols for the in vitro characterization of this compound as both an IDE and an NLRP3 inflammasome inhibitor.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound in in vitro assays.

ParameterTargetValueAssay ConditionsReference
IC50 Insulin-Degrading Enzyme (IDE)188 nMCell-free enzymatic assay[1]
EC50 Insulin-Degrading Enzyme (IDE)188 nMNot specified[4]
Solubility -0.4 µMPBS, pH 7.4[5]
Solubility -5.1 µMDMEM + FBS[5]

This compound as an Insulin-Degrading Enzyme (IDE) Inhibitor

This compound is a covalent but reversible inhibitor that specifically targets the cysteine residue Cys819 of the IDE, a zinc-metallopeptidase crucial for the degradation of insulin and other bioactive peptides.[2][5] Its inhibitory action leads to an enhancement of insulin signaling.[6]

Signaling Pathway of this compound in IDE Inhibition

The inhibition of IDE by this compound prevents the degradation of insulin, thereby prolonging its signaling cascade. This leads to downstream effects on key signaling nodes like AKT, MAPK, and mTOR.[6]

IDE_Inhibition_Pathway This compound This compound IDE Insulin-Degrading Enzyme (IDE) This compound->IDE Inhibits Insulin Insulin IDE->Insulin Degrades Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor Activates Signaling_Cascade Enhanced Insulin Signaling Cascade Insulin_Receptor->Signaling_Cascade AKT_MAPK_mTOR Modulation of AKT, MAPK, mTOR phosphorylation Signaling_Cascade->AKT_MAPK_mTOR

Caption: Signaling pathway of this compound as an IDE inhibitor.

Experimental Protocols for IDE Inhibition

This protocol describes a proximity-based immunoassay to quantify the inhibitory effect of this compound on IDE activity.

Materials:

  • Recombinant wild-type IDE enzyme

  • Insulin substrate

  • Europium (Eu3+)-Cryptate labeled anti-insulin antibody

  • XL665 labeled anti-insulin antibody

  • This compound compound

  • Assay buffer

  • 384-well low-volume plates

Procedure:

  • Prepare a 10-point semi-logarithmic dilution series of this compound, starting from a nominal concentration of 100 µM.

  • In a 384-well plate, add 10 µL of the IDE enzyme solution.

  • Add the different concentrations of this compound to the wells.

  • Initiate the enzymatic reaction by adding the insulin substrate.

  • Incubate the plate for the desired time at the optimal temperature for IDE activity.

  • Stop the reaction and add the Eu3+-Cryptate and XL665 labeled antibodies.

  • Incubate to allow for antibody binding.

  • Read the plate on an HTRF-compatible reader and calculate the IC50 value.

This protocol aims to confirm the covalent binding of this compound to a thiol-containing molecule.

Materials:

  • This compound

  • N-acetylcysteine

  • Appropriate buffer

  • Electrospray ionization-mass spectrometer (ESI-MS)

Procedure:

  • Incubate this compound with a large excess of N-acetylcysteine in a suitable buffer.

  • Analyze the reaction mixture using ESI-MS.

  • Look for the appearance of a new peak corresponding to the predicted mass of the this compound-N-acetylcysteine adduct (625.2 amu).[5]

This protocol determines if the inhibition of IDE by this compound is reversible.

Materials:

  • IDE enzyme

  • This compound

  • Reducing agents (e.g., ß-mercaptoethanol or dithiothreitol (B142953) - DTT)

  • Substrate for IDE activity measurement

Procedure:

  • Pre-incubate the IDE enzyme with this compound to allow for inhibition.

  • Measure the baseline inhibited IDE activity.

  • Add a reducing agent (ß-mercaptoethanol or DTT) to the mixture.

  • Incubate to allow for the potential reversal of inhibition.

  • Measure the IDE activity again. An increase in activity indicates reversible inhibition.[5]

IDE_Workflow start Start assay_dev Primary Screening: In Vitro IDE Inhibition Assay (e.g., HTRF) start->assay_dev dose_resp Dose-Response Curve and IC50 Determination assay_dev->dose_resp covalent_mech Mechanism of Action: Covalent Binding Confirmation (ESI-MS with N-acetylcysteine) dose_resp->covalent_mech reversibility Reversibility Assay (with DTT or ß-mercaptoethanol) covalent_mech->reversibility selectivity Selectivity Profiling: Counter-assay with Cysteine-free IDE Mutant reversibility->selectivity cell_based Cell-based Assays: Insulin Signaling Pathway Analysis (Western Blot for p-AKT, p-MAPK, etc.) selectivity->cell_based end End cell_based->end

Caption: Experimental workflow for this compound as an IDE inhibitor.

This compound as an NLRP3 Inflammasome Inhibitor

This compound has been identified as a potent and selective inhibitor of the NLRP3 inflammasome, acting independently of its IDE inhibitory function.[3] It effectively suppresses the canonical, non-canonical, and alternative pathways of NLRP3 inflammasome activation.[3] The mechanism involves non-covalent binding to NLRP3 at tyrosine 381 (Y381), which disrupts its crucial interaction with NEK7, thereby preventing the formation of the inflammasome complex.[3]

Signaling Pathway of this compound in NLRP3 Inflammasome Inhibition

NLRP3_Inhibition_Pathway cluster_interaction NLRP3-NEK7 Interaction This compound This compound NLRP3 NLRP3 This compound->NLRP3 Binds to Y381 (non-covalent) Inflammasome NLRP3 Inflammasome Complex Formation NLRP3->Inflammasome Interaction with NEK7 NEK7 NEK7 NEK7->Inflammasome Caspase1 Caspase-1 Activation Inflammasome->Caspase1 Cytokines Pro-inflammatory Cytokine Maturation (IL-1β, IL-18) Caspase1->Cytokines

Caption: Signaling pathway of this compound in NLRP3 inflammasome inhibition.

Experimental Protocols for NLRP3 Inflammasome Inhibition

This protocol describes a general method to assess the inhibitory effect of this compound on NLRP3 inflammasome activation in vitro using immune cells like bone marrow-derived macrophages (BMDMs) or human peripheral blood mononuclear cells (PBMCs).

Materials:

  • Primary immune cells (BMDMs or PBMCs)

  • Cell culture medium (e.g., RPMI or DMEM)

  • LPS (Lipopolysaccharide) for priming

  • NLRP3 activators (e.g., ATP, Nigericin)

  • This compound compound

  • ELISA kits for IL-1β and IL-18

  • LDH cytotoxicity assay kit

Procedure:

  • Cell Culture and Priming:

    • Plate the immune cells and allow them to adhere.

    • Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to upregulate NLRP3 and pro-IL-1β expression.

  • Inhibition with this compound:

    • Pre-incubate the primed cells with various concentrations of this compound for 1 hour.

  • NLRP3 Activation:

    • Add an NLRP3 activator (e.g., 5 mM ATP for 30-60 minutes or 10 µM Nigericin for 1-2 hours).

  • Sample Collection and Analysis:

    • Collect the cell culture supernatants.

    • Measure the levels of secreted IL-1β and IL-18 using ELISA.

    • Assess cell death (pyroptosis) by measuring LDH release.

  • Data Analysis:

    • Determine the dose-dependent inhibition of cytokine release and cell death by this compound to calculate its IC50 for NLRP3 inflammasome inhibition.

NLRP3_Workflow start Start cell_culture Culture Immune Cells (e.g., BMDMs, PBMCs) start->cell_culture priming Prime cells with LPS cell_culture->priming inhibition Pre-incubate with this compound (Dose-response) priming->inhibition activation Activate NLRP3 Inflammasome (e.g., ATP, Nigericin) inhibition->activation analysis Analyze Supernatants: - IL-1β/IL-18 ELISA - LDH Assay (Pyroptosis) activation->analysis selectivity Selectivity Assays: Test against other inflammasomes (e.g., AIM2, NLRC4) analysis->selectivity mechanism Mechanism of Action: Co-immunoprecipitation to assess NLRP3-NEK7 interaction selectivity->mechanism end End mechanism->end

Caption: Experimental workflow for this compound as an NLRP3 inhibitor.

Concluding Remarks

This compound is a valuable chemical probe with dual inhibitory activities. The provided protocols offer a framework for the in vitro investigation of its effects on both the insulin signaling pathway through IDE inhibition and inflammatory responses via NLRP3 inflammasome inhibition. These studies will be crucial for further elucidating its therapeutic potential in metabolic and inflammatory diseases.

References

Application Notes and Protocols: Preparation of ML345 Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML345 is a potent and selective small-molecule inhibitor of the insulin-degrading enzyme (IDE), with a reported IC50 of 188 nM.[1][2] It serves as a valuable pharmacological tool for research in areas such as diabetes and Alzheimer's disease, where IDE plays a crucial role.[3][4] More recently, this compound has also been identified as a potent and selective inhibitor of the NLRP3 inflammasome, highlighting its potential in studying inflammatory diseases.[5] Proper preparation of a stock solution is the first critical step for ensuring accurate and reproducible experimental results. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for dissolving this compound.[1][2][3] These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions in DMSO.

Chemical and Physical Properties of this compound

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₂₁H₂₂FN₃O₅S₂[1][3]
Molecular Weight 479.54 g/mol [1]
Appearance White to off-white solid[1][2]
Purity >98%[6]
Solubility in DMSO 25 mg/mL (52.13 mM)[1][2][7]
IC₅₀ (IDE) 188 nM[1]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in anhydrous DMSO. This concentration is a common starting point for serial dilutions for in vitro assays.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.7% purity

  • Sterile, amber, or foil-wrapped microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettors and sterile pipette tips

Procedure:

  • Pre-weighing Preparation: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes to prevent condensation of atmospheric moisture.

  • Weighing this compound: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.795 mg of this compound.

    • Calculation: Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L x 0.001 L x 479.54 g/mol = 4.795 mg

  • Dissolving in DMSO: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For a 10 mM solution from 4.795 mg of this compound, add 1 mL of DMSO.

  • Ensuring Complete Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[1][7] Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, amber, or foil-wrapped microcentrifuge tubes.[1][8] The volume of the aliquots should be based on the typical experimental needs.

  • Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][2]

Note on DMSO: It is crucial to use anhydrous DMSO as hygroscopic DMSO can significantly impact the solubility of the product.[1][2] Use a fresh, unopened bottle of high-purity DMSO for the best results.[9]

Experimental Workflow

The following diagram illustrates the workflow for preparing the this compound stock solution.

G cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage start Start equilibrate Equilibrate this compound to Room Temperature start->equilibrate weigh Weigh this compound Powder equilibrate->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex to Dissolve add_dmso->vortex aliquot Aliquot into Single-Use Vials vortex->aliquot store Store at -20°C or -80°C aliquot->store end End store->end G This compound This compound IDE Insulin-Degrading Enzyme (IDE) This compound->IDE Inhibits Degradation Degradation Products IDE->Degradation Catalyzes Substrates Insulin Amyloid-Beta Substrates->IDE Substrate for Signaling Prolonged Signaling Substrates->Signaling Leads to

References

Application Notes and Protocols for ML345 in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML345 is a versatile small molecule with dual inhibitory activity, making it a valuable tool for studying distinct cellular pathways. It has been identified as a potent and selective inhibitor of both the Insulin-Degrading Enzyme (IDE) and the NOD-like receptor pyrin domain-containing protein 3 (NLRP3) inflammasome.[1][2][3][4] This document provides detailed application notes and protocols for determining and utilizing the optimal concentration of this compound in cell-based assays targeting either IDE or the NLRP3 inflammasome.

Note on Dual Activity: It is crucial for researchers to be aware of this compound's dual targets. A recent study has shown that this compound's inhibition of the NLRP3 inflammasome is independent of its activity on IDE.[5][6] Therefore, when studying one pathway, it is essential to consider potential effects on the other and incorporate appropriate controls.

Quantitative Data Summary

The optimal concentration of this compound is highly dependent on the specific cell type, assay readout, and the target being investigated. Below is a summary of reported concentrations and potencies for this compound in various assays.

TargetAssay TypeCell Line / SystemEffective Concentration / IC50Reference
NLRP3 Inflammasome IL-1β & IL-18 SecretionBone Marrow-Derived Macrophages (BMDMs)Dose-dependent inhibition[5]
Caspase-1 CleavageBone Marrow-Derived Macrophages (BMDMs)Dose-dependent inhibition[5]
LDH Release (Pyroptosis)Bone Marrow-Derived Macrophages (BMDMs)Dose-dependent reduction[5]
Insulin-Degrading Enzyme (IDE) Enzymatic AssayRecombinant IDEIC50 = 188 nM[2]
Aβ DepositioniPSC-derived neurons10 µM[7]
Proteome-wide Cysteine ReactivitySoluble and membrane proteomesNon-reactive ≤ 2.0 µM; Significantly reactive at 20 µM[1]
General Cytotoxicity Cell ViabilityVarious cell lines (e.g., HEK293T, melanoma)Generally not cytotoxic at <12.5 µM[8]

Signaling Pathway and Experimental Workflow Diagrams

NLRP3 Inflammasome Inhibition by this compound

NLRP3_Inhibition cluster_priming Priming (Signal 1) cluster_activation Activation (Signal 2) & Inhibition PAMPs PAMPs/DAMPs (e.g., LPS) NFkB NF-κB Signaling PAMPs->NFkB NLRP3_proIL1B Upregulation of NLRP3 and pro-IL-1β NFkB->NLRP3_proIL1B Activators NLRP3 Activators (e.g., Nigericin, ATP) NLRP3 NLRP3 Activators->NLRP3 NEK7 NEK7 NLRP3->NEK7 Interaction Inflammasome NLRP3 Inflammasome Assembly NLRP3->Inflammasome NEK7->Inflammasome ASC ASC ASC->Inflammasome Casp1 Pro-Caspase-1 Casp1->Inflammasome Active_Casp1 Active Caspase-1 Inflammasome->Active_Casp1 This compound This compound This compound->NEK7 Disrupts Interaction IL1B Mature IL-1β Active_Casp1->IL1B Pyroptosis Pyroptosis Active_Casp1->Pyroptosis a cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Readout A Seed cells in multi-well plate B Culture cells to desired confluency A->B D Treat cells with varying concentrations of this compound B->D C Prepare this compound stock solution and serial dilutions E Include vehicle control (e.g., DMSO) F Incubate for a predetermined time D->F G Perform specific cell-based assay (e.g., ELISA, cytotoxicity, reporter assay) F->G H Measure desired endpoint G->H I Analyze data and determine optimal concentration H->I

References

Application Notes and Protocols for In Vivo Administration of ML345

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML345 is a versatile small molecule inhibitor with a dual mechanism of action, making it a valuable tool for in vivo research in multiple therapeutic areas. It has been identified as a potent and selective inhibitor of both the Insulin-Degrading Enzyme (IDE) and the NLRP3 (NOD-like receptor protein 3) inflammasome.[1][2][3] As an IDE inhibitor, this compound holds potential for the study and development of therapeutics for type 2 diabetes by preventing the degradation of insulin (B600854) and thereby enhancing insulin signaling.[1] Concurrently, its ability to inhibit the NLRP3 inflammasome makes it a promising candidate for investigating and treating a wide range of inflammatory diseases, as it can mitigate the release of pro-inflammatory cytokines IL-1β and IL-18.[2][3]

This document provides detailed application notes and protocols for the in vivo administration of this compound, with a focus on its application as an NLRP3 inflammasome inhibitor in a murine model of systemic inflammation.

Data Presentation

Table 1: Summary of In Vivo Efficacy of this compound in a Lipopolysaccharide (LPS)-Induced Systemic Inflammation Mouse Model

Administration RouteDosageFrequencyVehicleModelKey OutcomesReference
Intraperitoneal (i.p.)10 mg/kgDailyNot SpecifiedC57BL/6 mice with LPS-induced systemic inflammation and miscarriageSignificantly reduced serum and decidual IL-1β, IL-6, and TNF-α levels; protected against inflammation and miscarriage.[4]

Note: The specific vehicle for in vivo administration was not detailed in the referenced study. A common vehicle for intraperitoneal injection of small molecules with limited aqueous solubility is a formulation of DMSO, PEG300, and Tween 80 in saline. Researchers should perform their own vehicle safety assessments.

Signaling Pathways

NLRP3 Inflammasome Activation and Inhibition by this compound

The activation of the NLRP3 inflammasome is a two-step process. The priming signal, typically from a pathogen-associated molecular pattern (PAMP) like LPS, leads to the upregulation of NLRP3 and pro-IL-1β expression via the NF-κB pathway. The activation signal, triggered by various stimuli such as ATP or nigericin, leads to the assembly of the NLRP3 inflammasome complex, activation of caspase-1, and subsequent maturation and secretion of IL-1β and IL-18. This compound has been shown to directly bind to NLRP3, preventing its interaction with NEK7, a crucial step for inflammasome assembly.[3]

NLRP3_Pathway NLRP3 Inflammasome Activation Pathway and this compound Inhibition cluster_priming Priming Signal cluster_activation Activation Signal cluster_inhibition Inhibition cluster_downstream Downstream Effects LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB NLRP3_proIL1b_exp Upregulation of NLRP3 and pro-IL-1β NFkB->NLRP3_proIL1b_exp DAMPs_PAMPs DAMPs/PAMPs (e.g., ATP, Nigericin) NLRP3 NLRP3 DAMPs_PAMPs->NLRP3 NEK7 NEK7 NLRP3->NEK7 interacts with ASC ASC NEK7->ASC recruitment pro_caspase1 pro-Caspase-1 ASC->pro_caspase1 recruitment Caspase1 Active Caspase-1 pro_caspase1->Caspase1 cleavage pro_IL1b pro-IL-1β Caspase1->pro_IL1b cleavage pro_IL18 pro-IL-18 Caspase1->pro_IL18 cleavage GSDMD Gasdermin D Caspase1->GSDMD cleavage This compound This compound This compound->NLRP3 Binds to Y381, Disrupts NEK7 interaction IL1b Mature IL-1β pro_IL1b->IL1b IL18 Mature IL-18 pro_IL18->IL18 Pyroptosis Pyroptosis GSDMD->Pyroptosis

Caption: NLRP3 inflammasome signaling and this compound inhibition.

Insulin Signaling and the Role of Insulin-Degrading Enzyme (IDE)

Insulin signaling is critical for glucose homeostasis. Insulin binds to its receptor, initiating a cascade that leads to the translocation of GLUT4 transporters to the cell membrane, facilitating glucose uptake. IDE is a key enzyme responsible for the degradation of insulin, thus terminating its signal. Inhibition of IDE by this compound can prolong insulin's half-life and enhance its signaling effects.

IDE_Pathway Insulin Signaling and IDE-Mediated Degradation cluster_signaling Insulin Signaling cluster_degradation Insulin Degradation cluster_inhibition Inhibition Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor IDE Insulin-Degrading Enzyme (IDE) Insulin->IDE substrate for IRS IRS Proteins Insulin_Receptor->IRS PI3K PI3K IRS->PI3K AKT Akt/PKB PI3K->AKT GLUT4 GLUT4 Translocation AKT->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Degraded_Insulin Degraded Insulin IDE->Degraded_Insulin degradation This compound This compound This compound->IDE Covalently binds to Cys819

Caption: Insulin signaling pathway and IDE inhibition by this compound.

Experimental Protocols

Protocol 1: In Vivo Evaluation of this compound in a Murine Model of LPS-Induced Systemic Inflammation

This protocol is based on the reported in vivo use of this compound and established methodologies for NLRP3 inhibitor evaluation.

1. Animal Model and Acclimation:

  • Use 8-12 week old C57BL/6 mice.
  • Acclimate animals for at least one week prior to the experiment.
  • All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

2. Preparation of Reagents:

  • This compound Dosing Solution (1 mg/mL for a 10 mg/kg dose in a 25g mouse):
  • Dissolve this compound in a suitable vehicle. A commonly used vehicle for intraperitoneal injection of hydrophobic compounds is 5% DMSO, 40% PEG300, 5% Tween 80 in sterile saline.
  • Note: The optimal vehicle should be determined by the researcher and tested for any intrinsic effects.
  • Prepare the solution fresh on the day of the experiment.
  • Lipopolysaccharide (LPS) Solution:
  • Prepare a stock solution of LPS (from E. coli O111:B4) in sterile, pyrogen-free saline. The final dose will depend on the desired severity of the inflammatory response (e.g., 5-20 mg/kg).

3. Experimental Workflow:

Experimental_Workflow Experimental Workflow for In Vivo this compound Efficacy Testing acclimation Animal Acclimation (1 week) grouping Randomize into Groups (Vehicle, this compound, etc.) acclimation->grouping pretreatment Pre-treatment: Administer this compound (10 mg/kg, i.p.) or Vehicle grouping->pretreatment lps_challenge LPS Challenge: Administer LPS (i.p.) (e.g., 1-2 hours post-ML345) pretreatment->lps_challenge monitoring Monitoring and Sample Collection (e.g., 2, 6, 24 hours post-LPS) lps_challenge->monitoring analysis Endpoint Analysis: Cytokine levels (ELISA), Histopathology, etc. monitoring->analysis

Caption: Workflow for this compound in vivo efficacy testing.

4. Administration Procedure:

  • Administer this compound (10 mg/kg) or vehicle control via intraperitoneal (i.p.) injection.
  • After a pre-treatment period (e.g., 1-2 hours), inject the mice intraperitoneally with the desired dose of LPS.

5. Sample Collection and Processing:

  • At predetermined time points (e.g., 2, 6, 24 hours) post-LPS challenge, collect blood via cardiac puncture into EDTA-coated tubes.
  • Centrifuge the blood at 2000 x g for 15 minutes at 4°C to separate the plasma.
  • Store plasma at -80°C until analysis.
  • Tissues (e.g., liver, spleen, decidua in miscarriage models) can be collected for histopathological analysis or homogenization to measure tissue cytokine levels.

6. Endpoint Analysis:

  • Measure the concentrations of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) in the plasma using commercially available ELISA kits.
  • Perform histological examination of tissues to assess inflammation and tissue damage.

Disclaimer: The provided protocols are intended as a guideline. Researchers should optimize these protocols based on their specific experimental needs and the properties of their reagents. It is essential to conduct pilot studies to determine the optimal dosage, timing, and vehicle for this compound in the specific animal model being used.

References

Application Notes and Protocols for ML345 in Insulin-Degrading Enzyme (IDE) Activity Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Insulin-degrading enzyme (IDE) is a zinc metalloprotease critically involved in the catabolism of several key polypeptide hormones and amyloidogenic peptides, including insulin, glucagon, and amyloid-beta (Aβ). Its role in the clearance of these substrates implicates it in the pathogenesis of type 2 diabetes and Alzheimer's disease. ML345 is a potent and selective small-molecule inhibitor of IDE.[1][2][3] It acts by targeting a specific cysteine residue, Cys819, within the enzyme.[4][5] These characteristics make this compound a valuable pharmacological tool for studying the physiological and pathological roles of IDE and as a potential starting point for the development of therapeutic agents.

This document provides detailed protocols and application notes for utilizing this compound in IDE activity inhibition assays, tailored for researchers in academic and industrial settings.

Data Presentation

The inhibitory potency of this compound against IDE is summarized in the table below. This data is crucial for determining the appropriate concentration range for in vitro and cellular assays.

CompoundTargetIC50 (nM)Assay TypeSource
This compoundInsulin-Degrading Enzyme (IDE)188Biochemical Assay[1][2][3]

Signaling Pathway and Mechanism of Action

The following diagram illustrates the mechanism by which this compound inhibits IDE activity.

ML345_Mechanism Mechanism of this compound Inhibition of IDE cluster_IDE Insulin-Degrading Enzyme (IDE) IDE IDE Active Site (with Zinc ion) Degradation Substrate Degradation IDE->Degradation Catalyzes Inhibition Inhibition of Degradation IDE->Inhibition Is Inhibited by this compound Cys819 Cysteine 819 (Cys819) This compound This compound This compound->Cys819 Covalently modifies Substrate Substrate (e.g., Insulin, Aβ) Substrate->IDE Binds to Active Site IDE_Inhibition_Assay_Workflow IDE Activity Inhibition Assay Workflow A Prepare Reagents: - IDE Enzyme - this compound (serial dilutions) - Fluorogenic Substrate - Assay Buffer B Add Assay Buffer, IDE Enzyme, and this compound (or vehicle) to wells A->B C Pre-incubate at room temperature (e.g., 15-30 minutes) B->C D Initiate reaction by adding Fluorogenic Substrate C->D E Incubate at 37°C (protect from light) D->E F Measure fluorescence intensity at specified time points E->F G Data Analysis: - Plot fluorescence vs. time - Calculate reaction rates - Determine % inhibition and IC50 F->G

References

Application Notes and Protocols for the Use of Small Molecule Modulators in Primary Neuron Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the use of small molecule modulators in primary neuron cultures, with a specific clarification on the function of ML345 and an introduction to more direct modulators of neuronal excitability, such as G-protein-gated inwardly rectifying potassium (GIRK) channel activators. While the query specified this compound, current scientific literature identifies this compound as a potent and selective inhibitor of the Insulin-Degrading Enzyme (IDE)[1][2]. Its primary mechanism of action in a neuronal context is related to the modulation of IDE substrates, such as insulin (B600854) and amyloid-beta, rather than the direct, acute modulation of neuronal firing[3][4][5].

For researchers interested in directly modulating neuronal excitability, a more common approach is the use of compounds that target ion channels. G-protein-gated inwardly rectifying potassium (GIRK) channels are key regulators of neuronal excitability, and their activation typically leads to membrane hyperpolarization and a decrease in neuronal firing[6][7][8][9]. This document will, therefore, provide detailed protocols for establishing primary neuron cultures and for the application and assessment of GIRK channel activators, such as ML297 and GiGA1, as exemplars for modulating neuronal activity.

Part 1: Understanding the Molecules

This compound: An Insulin-Degrading Enzyme (IDE) Inhibitor

This compound is a small molecule that acts as a potent and selective inhibitor of the Insulin-Degrading Enzyme (IDE)[1][2]. IDE is a zinc-metalloprotease responsible for the degradation of several key peptides, including insulin and the amyloid-beta peptide, which is implicated in Alzheimer's disease[3][5]. In a neuronal context, inhibiting IDE with this compound would be expected to increase the levels of these substrates. This could be a valuable tool for studying the roles of IDE in neuronal physiology and pathology, particularly in the context of neurodegenerative diseases[3][4]. However, it is not the primary tool for inducing acute changes in neuronal firing rates.

GIRK Channel Activators: Modulators of Neuronal Excitability

G-protein-gated inwardly rectifying potassium (GIRK) channels are crucial for inhibitory neurotransmission in the brain[6][7][8][9]. When activated, they allow potassium ions to flow out of the neuron, causing hyperpolarization of the cell membrane and making it less likely to fire an action potential[7][9]. Several small molecules have been identified that can directly activate GIRK channels, offering a powerful way to reduce neuronal excitability.

  • ML297: A potent and selective activator of GIRK1-containing channels, which are the predominant form of GIRK channels in the brain (typically as GIRK1/2 heterotetramers)[10][11][12][13][14].

  • GiGA1 (G-protein-independent GIRK channel activator 1): A selective activator of GIRK1/2 channels that acts independently of G-proteins[10][15][16][17].

The following table summarizes key quantitative data for these GIRK channel activators.

CompoundTargetEC50NotesReference
ML297 GIRK1/2~160 nM - 233 nMSelective for GIRK1-containing channels. Brain penetrant and shows antiepileptic properties in mice.[11][12][13][14]
GIRK1/4~887 nM - 1.2 µMLower potency compared to GIRK1/2.[13][18]
GIRK1/3~914 nM[13]
GiGA1 GIRK1/231 µMG-protein-independent activator.[15]

Part 2: Experimental Protocols

Protocol 1: Primary Neuron Culture

This protocol describes the preparation of primary cortical or hippocampal neurons from embryonic rodents (E18 rat or E15.5 mouse), adapted from several sources[19][20][21][22][23][24][25][26].

Materials:

  • Dissection Medium: Hank's Balanced Salt Solution (HBSS) or Hibernate-A medium.

  • Enzyme Digestion Solution: Papain (20 units/mL) or Trypsin (0.25%) in dissection medium. DNase I (100 µg/mL) should be added to prevent cell clumping.

  • Enzyme Inhibitor Solution: Trypsin inhibitor or serum-containing medium.

  • Plating Medium: Neurobasal medium supplemented with B-27 supplement, GlutaMAX, and Penicillin-Streptomycin. For initial plating, 5% heat-inactivated fetal bovine serum (FBS) can be included and then removed after cell attachment.

  • Culture Substrate: Poly-D-lysine or Poly-L-ornithine coated plates or coverslips. Laminin can be used as an additional coating.

  • Sterile dissection tools, conical tubes, pipettes, and a cell strainer (70 µm).

  • Timed-pregnant rodent.

Procedure:

  • Preparation of Cultureware:

    • Coat culture plates or coverslips with Poly-D-lysine (50 µg/mL) or Poly-L-ornithine (10 µg/mL) overnight at 37°C.

    • The following day, wash the coated surfaces three times with sterile water and allow them to dry.

  • Dissection:

    • Euthanize the pregnant animal according to approved institutional guidelines.

    • Aseptically remove the uterine horns and transfer them to a sterile dish containing ice-cold dissection medium.

    • Remove the embryos and place them in a separate dish with fresh, cold dissection medium.

    • Isolate the brains from the embryos. For cortical cultures, dissect the cerebral cortices. For hippocampal cultures, dissect the hippocampi from the cortices[19].

  • Dissociation:

    • Transfer the dissected tissue to a tube containing the enzyme digestion solution.

    • Incubate at 37°C for 15-30 minutes with gentle agitation every 5 minutes.

    • Stop the digestion by adding the enzyme inhibitor solution or serum-containing medium.

    • Gently triturate the tissue with a series of fire-polished Pasteur pipettes of decreasing tip diameter until a single-cell suspension is obtained[22].

    • Pass the cell suspension through a 70 µm cell strainer to remove any remaining clumps[24].

  • Cell Plating and Culture:

    • Centrifuge the cell suspension at 200-300 x g for 5 minutes.

    • Resuspend the cell pellet in plating medium.

    • Determine cell viability and density using a hemocytometer and Trypan Blue exclusion.

    • Plate the neurons at the desired density (e.g., 5 x 10^4 cells/well for a 24-well plate) onto the prepared cultureware[24].

    • Incubate the cultures at 37°C in a humidified atmosphere with 5% CO2.

    • After 24 hours, replace half of the plating medium with fresh, serum-free culture medium.

    • Perform half-media changes every 3-4 days thereafter. Neurons are typically ready for experiments between 7 and 21 days in vitro (DIV).

Protocol 2: Application of GIRK Channel Activators

Stock Solution Preparation:

  • Prepare a high-concentration stock solution (e.g., 10-100 mM) of the GIRK channel activator (ML297 or GiGA1) in DMSO.

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Working Solution Preparation and Application:

  • On the day of the experiment, thaw an aliquot of the stock solution.

  • Prepare serial dilutions in the appropriate experimental buffer or culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept low (typically ≤ 0.1%) to avoid solvent-induced effects.

  • For acute experiments (e.g., electrophysiology, calcium imaging), the compound can be applied directly to the recording chamber via perfusion.

  • For longer-term experiments, the compound can be added to the culture medium.

Protocol 3: Assessment of Neuronal Viability (MTT Assay)

This protocol is used to assess the cytotoxicity of the applied compound[27][28][29][30].

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • 96-well plate reader.

Procedure:

  • Culture primary neurons in a 96-well plate.

  • Treat the neurons with various concentrations of the GIRK channel activator for the desired duration (e.g., 24-48 hours). Include vehicle-only controls.

  • After the treatment period, add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).

  • Incubate the plate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Incubate the plate overnight at 37°C in a humidified atmosphere.

  • Measure the absorbance at a wavelength between 550 and 600 nm using a plate reader. The amount of color produced is proportional to the number of viable cells.

Protocol 4: Electrophysiological Recording (Whole-Cell Patch-Clamp)

This protocol allows for the direct measurement of the effects of GIRK channel activation on neuronal membrane potential and currents[31].

Materials:

  • Patch-clamp rig with an amplifier, micromanipulator, and data acquisition system.

  • Borosilicate glass capillaries for pulling patch pipettes.

  • Extracellular solution (e.g., containing in mM: 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4).

  • Intracellular solution (e.g., containing in mM: 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2).

  • Perfusion system for drug application.

Procedure:

  • Transfer a coverslip with cultured neurons to the recording chamber on the microscope stage and perfuse with extracellular solution.

  • Pull patch pipettes to a resistance of 3-6 MΩ when filled with intracellular solution.

  • Under visual guidance, approach a neuron with the patch pipette and form a giga-ohm seal.

  • Rupture the membrane to achieve the whole-cell configuration.

  • In voltage-clamp mode, hold the neuron at a potential of -70 mV and record baseline current.

  • Apply the GIRK channel activator via the perfusion system at various concentrations. Activation of GIRK channels will result in an outward potassium current.

  • In current-clamp mode, record the resting membrane potential and action potential firing in response to current injections before and after drug application. GIRK channel activation will cause hyperpolarization and a decrease in firing frequency.

Protocol 5: Calcium Imaging

This protocol measures changes in intracellular calcium, which can be an indirect measure of neuronal activity[32][33][34][35][36].

Materials:

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM) or genetically encoded calcium indicators (e.g., GCaMP).

  • Fluorescence microscope with a camera and appropriate filter sets.

  • Image acquisition and analysis software.

Procedure:

  • Load the cultured neurons with the calcium indicator dye according to the manufacturer's instructions (e.g., incubate with Fluo-4 AM for 30-60 minutes at 37°C).

  • Wash the cells to remove excess dye.

  • Mount the coverslip on the microscope stage and perfuse with a suitable imaging buffer.

  • Record baseline fluorescence (calcium activity).

  • Apply the GIRK channel activator and continue to record fluorescence. A decrease in spontaneous calcium transients would be expected as a result of neuronal inhibition.

  • Analyze the imaging data to quantify changes in the frequency and amplitude of calcium signals.

Part 3: Visualizations

GIRK_Signaling_Pathway GPCR GPCR (e.g., GABABR, mGluR) G_protein Gi/o Protein (αβγ) GPCR->G_protein Neurotransmitter Binding G_alpha Gα-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma GIRK_channel GIRK Channel (K+) G_beta_gamma->GIRK_channel Activates K_ion K+ GIRK_channel->K_ion Efflux Hyperpolarization Hyperpolarization & Decreased Excitability K_ion->Hyperpolarization Activator GIRK Activator (e.g., ML297, GiGA1) Activator->GIRK_channel Directly Activates

Caption: Signaling pathway of GIRK channel activation.

Experimental_Workflow Start Start: Primary Neuron Culture Treatment Treat with GIRK Activator (e.g., ML297, GiGA1) Start->Treatment Assessment Assess Neuronal Response Treatment->Assessment Viability Cell Viability Assay (MTT) Assessment->Viability Electrophysiology Electrophysiology (Patch-Clamp) Assessment->Electrophysiology Imaging Calcium Imaging Assessment->Imaging Analysis Data Analysis and Interpretation Viability->Analysis Electrophysiology->Analysis Imaging->Analysis

Caption: Experimental workflow for using a GIRK activator.

References

Application Notes and Protocols: ML345 Treatment in Animal Models of Diabetes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML345 is a potent and selective small-molecule inhibitor of the Insulin-Degrading Enzyme (IDE), a zinc-metalloprotease responsible for the catabolism of insulin (B600854) and other bioactive peptides.[1] By inhibiting IDE, this compound is postulated to increase the half-life of insulin, thereby enhancing insulin signaling and improving glycemic control. This makes it a promising therapeutic candidate for the treatment of type 2 diabetes.[1] Furthermore, recent studies have identified a dual mechanism of action for this compound, demonstrating its ability to also inhibit the NLRP3 inflammasome, a key mediator of inflammation implicated in the pathogenesis of diabetes and its complications.[2][3][4]

These application notes provide a comprehensive overview of the potential use of this compound in preclinical animal models of diabetes, including detailed hypothetical experimental protocols and data presentation formats.

Mechanism of Action

This compound exhibits a dual mechanism of action relevant to the treatment of diabetes:

  • Inhibition of Insulin-Degrading Enzyme (IDE): this compound covalently binds to a specific cysteine residue (Cys819) in the IDE active site, leading to its inhibition.[1] This prevents the degradation of insulin, leading to prolonged insulin signaling.

  • Inhibition of NLRP3 Inflammasome: this compound has been shown to be a potent and selective inhibitor of the NLRP3 inflammasome.[2][3][4] This action is independent of its IDE inhibitory activity and is thought to occur through the disruption of the NEK7-NLRP3 interaction, which is crucial for inflammasome assembly.[2][5] By inhibiting the NLRP3 inflammasome, this compound can reduce the production of pro-inflammatory cytokines like IL-1β and IL-18, which are known to contribute to insulin resistance and beta-cell dysfunction.

Signaling Pathways

The dual actions of this compound impact key signaling pathways involved in diabetes:

Insulin Signaling Pathway

Insulin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Activates This compound This compound IDE IDE This compound->IDE Inhibits IDE->Insulin Degrades IRS IRS-1 IR->IRS Phosphorylates GLUT4 GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake PI3K PI3K IRS->PI3K Activates AKT Akt/PKB PI3K->AKT Activates GSK3 GSK-3 AKT->GSK3 Inhibits GLUT4_Vesicle GLUT4 Vesicle AKT->GLUT4_Vesicle Promotes Translocation Glycogen Glycogen Synthesis GSK3->Glycogen Inhibits GLUT4_Vesicle->GLUT4

NLRP3 Inflammasome Signaling Pathway

NLRP3_Inflammasome_Pathway cluster_stimuli Inflammatory Stimuli (e.g., Hyperglycemia, FFAs) cluster_intracellular Intracellular Stimuli DAMPs/PAMPs NLRP3 NLRP3 Stimuli->NLRP3 Activates ASC ASC NLRP3->ASC Recruits NEK7 NEK7 NEK7->NLRP3 Binds ProCasp1 Pro-Caspase-1 ASC->ProCasp1 Recruits Casp1 Active Caspase-1 ProCasp1->Casp1 Cleavage ProIL1b Pro-IL-1β Casp1->ProIL1b Cleaves Pyroptosis Pyroptosis Casp1->Pyroptosis IL1b IL-1β ProIL1b->IL1b This compound This compound This compound->NLRP3 Inhibits (disrupts NEK7 binding)

Hypothetical In Vivo Efficacy Data

While specific in vivo data for this compound in diabetic animal models is not yet widely published, the following tables represent the expected outcomes based on its known mechanisms of action. These tables are intended to serve as templates for data presentation.

Table 1: Effect of this compound on Blood Glucose and Insulin Levels in a Type 2 Diabetes Mouse Model

Treatment GroupDose (mg/kg)Fasting Blood Glucose (mg/dL)Postprandial Blood Glucose (mg/dL)Fasting Insulin (ng/mL)
Vehicle Control-250 ± 20450 ± 301.5 ± 0.3
This compound10200 ± 15380 ± 252.0 ± 0.4*
This compound30150 ± 10 300 ± 202.8 ± 0.5
Positive Control-160 ± 12310 ± 18 2.5 ± 0.4

*p < 0.05, **p < 0.01 vs. Vehicle Control. Data are presented as mean ± SEM.

Table 2: Effect of this compound on Inflammatory Markers in a Type 2 Diabetes Mouse Model

Treatment GroupDose (mg/kg)Serum IL-1β (pg/mL)Pancreatic IL-1β (pg/mg tissue)
Vehicle Control-50 ± 5150 ± 12
This compound1035 ± 4110 ± 10
This compound3020 ± 3 70 ± 8
Positive Control-25 ± 3 80 ± 9

*p < 0.05, **p < 0.01 vs. Vehicle Control. Data are presented as mean ± SEM.

Experimental Protocols

The following are detailed hypothetical protocols for evaluating the efficacy of this compound in common animal models of diabetes.

Protocol 1: Induction of Type 2 Diabetes in Mice and Oral Glucose Tolerance Test (OGTT)

Objective: To evaluate the effect of this compound on glucose tolerance in a diet-induced obesity (DIO) mouse model of type 2 diabetes.

Animal Model: C57BL/6J mice fed a high-fat diet (60% kcal from fat) for 12-16 weeks.

Materials:

  • This compound

  • Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)

  • Positive control (e.g., Metformin)

  • Glucose solution (2 g/kg body weight)

  • Blood glucose monitoring system

Experimental Workflow:

OGTT_Workflow cluster_setup Experimental Setup cluster_treatment Treatment and Monitoring cluster_analysis Data Analysis A Induce T2D in mice (High-Fat Diet) B Acclimatize and randomize into treatment groups A->B C Administer this compound, Vehicle, or Positive Control (e.g., oral gavage) B->C D Fast mice overnight (6 hours) C->D E Measure baseline blood glucose (t=0) D->E F Administer oral glucose gavage (2 g/kg) E->F G Measure blood glucose at 15, 30, 60, 90, 120 min F->G H Calculate Area Under the Curve (AUC) for blood glucose G->H I Statistical analysis H->I

Procedure:

  • Induction of Diabetes: Male C57BL/6J mice (6-8 weeks old) are fed a high-fat diet for 12-16 weeks to induce obesity, insulin resistance, and hyperglycemia.

  • Grouping: Mice are randomly assigned to treatment groups (n=8-10 per group): Vehicle control, this compound (e.g., 10 and 30 mg/kg), and a positive control (e.g., Metformin, 200 mg/kg).

  • Drug Administration: this compound, vehicle, or positive control is administered orally (p.o.) or via intraperitoneal (i.p.) injection 60 minutes prior to the glucose challenge.

  • Fasting: After drug administration, mice are fasted for 6 hours.

  • OGTT:

    • A baseline blood sample is taken from the tail vein (t=0).

    • Mice are administered a 2 g/kg glucose solution via oral gavage.

    • Blood glucose levels are measured at 15, 30, 60, 90, and 120 minutes post-glucose administration.

  • Data Analysis: The area under the curve (AUC) for glucose is calculated for each group. Statistical significance is determined using an appropriate test (e.g., ANOVA followed by a post-hoc test).

Protocol 2: Assessment of Insulin Signaling and Inflammatory Markers

Objective: To determine the effect of this compound on insulin signaling and inflammatory markers in the liver and adipose tissue of diabetic mice.

Animal Model: db/db mice, a genetic model of obesity and type 2 diabetes.

Materials:

  • This compound

  • Vehicle

  • Insulin

  • Reagents for Western blotting (antibodies against p-Akt, Akt, p-IR, IR, etc.)

  • ELISA kits for IL-1β and other cytokines

  • Tissue homogenization buffers

Experimental Workflow:

Signaling_Workflow cluster_treatment Treatment cluster_procedure Procedure cluster_analysis Analysis A Treat db/db mice with this compound or Vehicle for a specified period (e.g., 2-4 weeks) B Fast mice overnight A->B C Administer a final dose of this compound/Vehicle B->C D Inject a subset of mice with insulin (e.g., 10 U/kg, i.p.) 15 min before sacrifice C->D E Sacrifice mice and collect liver and adipose tissue D->E F Prepare tissue lysates E->F G Western Blot for insulin signaling proteins F->G H ELISA for inflammatory cytokines F->H I Statistical Analysis G->I H->I

Procedure:

  • Treatment: Male db/db mice (8-10 weeks old) are treated daily with this compound (e.g., 10 or 30 mg/kg, p.o. or i.p.) or vehicle for 2-4 weeks.

  • Insulin Challenge: On the final day of treatment, mice are fasted overnight. A final dose of this compound or vehicle is administered. After 45 minutes, a subset of mice from each group is injected with insulin (10 U/kg, i.p.).

  • Tissue Collection: 15 minutes after the insulin injection, all mice are euthanized, and liver and epididymal adipose tissue are collected and snap-frozen in liquid nitrogen.

  • Western Blot Analysis: Tissue lysates are prepared and subjected to Western blotting to analyze the phosphorylation status of key insulin signaling proteins such as the insulin receptor (IR), IRS-1, and Akt.

  • ELISA: Tissue homogenates are used to measure the levels of IL-1β and other relevant inflammatory cytokines using ELISA kits.

  • Data Analysis: Densitometry is used to quantify Western blot bands. Statistical analysis is performed to compare treatment groups.

Conclusion

This compound represents a novel therapeutic approach for type 2 diabetes with a dual mechanism of action targeting both insulin degradation and inflammation. The protocols and data presentation formats provided here offer a framework for the preclinical evaluation of this compound and similar compounds in relevant animal models of diabetes. Further in vivo studies are warranted to fully elucidate the therapeutic potential of this compound.

References

Long-Term Stability of ML345 in Cell Culture Media: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML345 is a potent and selective small-molecule inhibitor of the Insulin-Degrading Enzyme (IDE), a key metalloprotease involved in the clearance of insulin (B600854) and other bioactive peptides.[1][2][3] Its use in in-vitro cell-based assays is crucial for understanding its therapeutic potential, particularly in the context of diabetes and neurodegenerative diseases.[1] However, the stability of small molecules in the complex milieu of cell culture media is a critical factor that can significantly impact the reproducibility and interpretation of experimental results. Degradation of the compound over the course of an experiment can lead to a decrease in its effective concentration, potentially resulting in an underestimation of its potency and efficacy.[4]

This document provides detailed application notes and protocols for assessing the long-term stability of this compound in common cell culture media. It is designed to guide researchers in establishing robust experimental conditions and ensuring the reliability of their findings.

Chemical Properties and Potential for Degradation

This compound, with the chemical name 5-fluoro-2-[2-(4-morpholinyl)-5-(4-morpholinylsulfonyl)phenyl]-1,2-benzisothiazol-3(2H)-one, belongs to the benzisothiazolinone class of compounds.[2] While specific data on the degradation of this compound in cell culture media is not extensively published, the stability of isothiazolinone derivatives can be influenced by several factors present in the culture environment.

Factors Potentially Influencing this compound Stability:

  • pH: The typical pH of cell culture media (7.2-7.4) may influence the hydrolytic stability of the benzisothiazolinone ring.[4]

  • Media Components: Components in the media, such as amino acids with nucleophilic side chains (e.g., cysteine), could potentially react with the electrophilic core of this compound.[5][6] The presence of reducing agents, like glutathione (B108866) in RPMI-1640, might also impact stability.[7]

  • Serum: Fetal Bovine Serum (FBS) contains a complex mixture of proteins, enzymes, and other small molecules. Serum proteins can bind to small molecules, which may either stabilize or destabilize the compound.[8]

  • Temperature and CO₂: Standard cell culture conditions of 37°C and 5% CO₂ can accelerate chemical degradation reactions compared to storage at lower temperatures.[4]

  • Light: Exposure to light can cause photodegradation of sensitive compounds.[4]

Quantitative Data Presentation

To ensure accurate and reproducible results, it is imperative to experimentally determine the stability of this compound under the specific conditions of your cell-based assays. Below is a template table for summarizing the quantitative data obtained from a stability study.

Table 1: Hypothetical Stability of this compound in Different Cell Culture Media at 37°C

Time (hours)% Remaining in DMEM + 10% FBS (Mean ± SD)% Remaining in RPMI-1640 + 10% FBS (Mean ± SD)% Remaining in DMEM (serum-free) (Mean ± SD)% Remaining in RPMI-1640 (serum-free) (Mean ± SD)
0100 ± 2.1100 ± 1.8100 ± 2.5100 ± 2.2
298.5 ± 3.097.2 ± 2.599.1 ± 1.998.5 ± 2.8
895.1 ± 2.892.8 ± 3.196.5 ± 2.494.3 ± 3.0
2488.7 ± 3.585.4 ± 4.090.2 ± 3.388.1 ± 3.7
4879.3 ± 4.175.1 ± 4.582.5 ± 3.979.9 ± 4.2
7270.1 ± 4.865.8 ± 5.273.4 ± 4.471.0 ± 4.9

Note: This data is for illustrative purposes only. Actual stability must be determined experimentally.

Experimental Protocols

A robust assessment of this compound stability in cell culture media can be achieved using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS). LC-MS/MS is generally preferred for its higher sensitivity and specificity in complex biological matrices.[4]

Protocol 1: Stability Assessment of this compound in Cell Culture Media using LC-MS/MS

Objective: To quantify the concentration of this compound in cell culture media over time under standard cell culture conditions.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Cell culture media of interest (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Sterile, low-protein-binding microcentrifuge tubes or multi-well plates

  • Incubator (37°C, 5% CO₂)

  • LC-MS/MS system with a suitable C18 column

  • Acetonitrile (B52724) (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

Procedure:

  • Preparation of Stock Solution:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Ensure complete dissolution. This stock solution should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Preparation of Working Solutions:

    • Pre-warm the cell culture media (with and without FBS) to 37°C.

    • Prepare a working solution of this compound by diluting the stock solution in the respective media to a final concentration relevant to your experiments (e.g., 10 µM).

    • Ensure the final DMSO concentration is low (typically ≤ 0.5%) and consistent across all samples.

  • Incubation:

    • Dispense 1 mL of the this compound-containing media into triplicate wells of a 24-well plate or into sterile microcentrifuge tubes for each condition (e.g., DMEM + 10% FBS, RPMI-1640 + 10% FBS, and their serum-free counterparts).

    • Incubate the samples at 37°C in a humidified incubator with 5% CO₂.

  • Sample Collection:

    • At designated time points (e.g., 0, 2, 8, 24, 48, and 72 hours), collect a 100 µL aliquot from each replicate.

    • The 0-hour time point should be collected immediately after the addition of this compound to the media.

  • Sample Processing:

    • To precipitate proteins, add 200 µL of ice-cold acetonitrile to each 100 µL media sample.

    • Vortex briefly and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new set of tubes or a 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the concentration of this compound in the processed samples using a validated LC-MS/MS method.

    • Example LC-MS/MS Parameters (to be optimized):

      • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

      • Mobile Phase A: Water with 0.1% formic acid

      • Mobile Phase B: Acetonitrile with 0.1% formic acid

      • Gradient: A suitable gradient from 5-95% B over several minutes.

      • Flow Rate: 0.4 mL/min

      • Injection Volume: 5 µL

      • Mass Spectrometry: Operated in positive ion mode using Multiple Reaction Monitoring (MRM) for the specific mass transition of this compound.

  • Data Analysis:

    • Calculate the peak area of this compound at each time point.

    • Determine the percentage of this compound remaining at each time point relative to the 0-hour time point using the following formula: % Remaining = (Peak Area at time 't' / Peak Area at time 0) * 100

    • Plot the percentage of this compound remaining versus time for each condition.

Visualizations

Signaling Pathway of this compound Action

This compound inhibits the Insulin-Degrading Enzyme (IDE), thereby potentiating insulin signaling.

Insulin_Signaling_Pathway cluster_response Cellular Responses Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds IDE Insulin-Degrading Enzyme (IDE) Insulin->IDE IRS IRS Proteins IR->IRS Phosphorylates PI3K PI3K IRS->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt/PKB PDK1->Akt Phosphorylates GLUT4 GLUT4 Translocation Akt->GLUT4 Glycogen Glycogen Synthesis Akt->Glycogen Degradation Insulin Degradation IDE->Degradation This compound This compound This compound->IDE Inhibits

Caption: Insulin signaling pathway and the inhibitory action of this compound on IDE.

Experimental Workflow for this compound Stability Assessment

The following diagram outlines the key steps in the experimental protocol for determining the stability of this compound in cell culture media.

Stability_Workflow start Start prep_stock Prepare 10 mM this compound Stock in DMSO start->prep_stock prep_working Prepare Working Solution (e.g., 10 µM this compound in Media) prep_stock->prep_working incubate Incubate at 37°C, 5% CO₂ prep_working->incubate sample Collect Aliquots at Time Points (0, 2, 8, 24, 48, 72h) incubate->sample precipitate Protein Precipitation (add Acetonitrile) sample->precipitate centrifuge Centrifuge to Pellet Debris precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant analyze LC-MS/MS Analysis supernatant->analyze data Calculate % Remaining vs. Time 0 analyze->data end End data->end

Caption: Experimental workflow for determining this compound stability in cell culture media.

References

Troubleshooting & Optimization

ML345 solubility issues in aqueous buffer

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions regarding the solubility of ML345, a potent and selective small-molecule inhibitor of the Insulin-Degrading Enzyme (IDE).[1][2][3] It is designed for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: I just added this compound powder to my aqueous buffer and it won't dissolve. What should I do?

A: this compound has very low solubility in purely aqueous buffers like PBS (Phosphate-Buffered Saline).[4] Direct addition of the powder to aqueous solutions will likely result in precipitation. It is essential to first prepare a concentrated stock solution in an appropriate organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is highly recommended for this purpose.[1][5]

Q2: My this compound precipitated after I diluted my DMSO stock into my aqueous buffer. Why did this happen and how can I fix it?

A: This is a common issue and can occur for several reasons:

  • Exceeding Aqueous Solubility: Even when diluted from a DMSO stock, the final concentration of this compound in the aqueous buffer may still be above its solubility limit. The solubility of this compound in PBS at pH 7.4 is only 0.4 μM.[4]

  • Buffer Composition: The components of your buffer can influence solubility. Ensure there are no components that might react with or reduce the solubility of this compound.

  • Insufficient Mixing: The dilution must be mixed thoroughly and immediately to prevent localized high concentrations that can lead to precipitation.

  • Solution: Try lowering the final concentration of this compound in your working solution. You can also try adding a small amount of a co-solvent or using a buffer system that is known to improve the solubility of hydrophobic compounds, if compatible with your experimental setup.

Q3: Why is the solubility of this compound higher in my cell culture medium (DMEM + FBS) than in PBS?

A: The solubility of this compound is significantly higher in simulated assay buffers containing Fetal Bovine Serum (FBS), reaching up to 5.1 μM.[4] This is likely due to the presence of proteins, such as albumin, in the serum. These proteins can bind to this compound, effectively sequestering it and keeping it in solution.[4] This protein-binding effect is a key consideration for in-vitro assays.

Q4: Can I heat the solution to help dissolve the this compound precipitate?

A: Heating is generally not recommended as it can degrade the compound or other critical components in your buffer or media. A better approach is to use sonication to help dissolve this compound in the initial organic solvent stock solution.[1][5] For aqueous solutions, ensuring the final concentration is below the solubility limit is the most effective strategy.

Q5: How should I prepare a working solution of this compound for a biological assay?

A: Please refer to the detailed "Protocol for Preparation of this compound Working Solution" and the accompanying workflow diagram provided below for a step-by-step guide. The key is to start with a high-concentration DMSO stock and then perform a serial dilution into your final aqueous buffer.

Q6: What are the recommended storage conditions for this compound?

A: Proper storage is crucial for maintaining the integrity of this compound:

  • Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.[1][2][5]

  • In Solvent (e.g., DMSO): Prepare aliquots to avoid repeated freeze-thaw cycles. Store at -80°C for up to 6 months or at -20°C for up to 1 month.[1][3] this compound is stable in DMSO solution at room temperature for at least 7 days.[4]

Quantitative Solubility Data

The solubility of this compound varies significantly depending on the solvent and buffer composition. The data below is summarized for easy reference.

Solvent/Buffer SystemSolubilityConcentration (mM)Notes
Organic Solvents
DMSO25 mg/mL52.13 mMUltrasonic assistance may be needed. Use of newly opened, non-hygroscopic DMSO is recommended.[1][5]
DMF5 mg/mL10.43 mM
Aqueous & Mixed Buffers
PBS (pH 7.4)~0.19 µg/mL0.4 µMSolubility is moderately low in standard phosphate (B84403) buffer.[4]
DMEM + FBS~2.45 µg/mL5.1 µMThe presence of fetal bovine serum significantly increases solubility.[4]
DMF:PBS (pH 7.2) (1:1)0.5 mg/mL1.04 mMA 1:1 mixture with DMF greatly enhances aqueous solubility.[6]

Experimental Protocols

Protocol for Preparation of this compound Working Solution

This protocol describes the recommended procedure for preparing a stock solution of this compound in DMSO and subsequently diluting it to a final working concentration in an aqueous buffer for biological assays.

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO (newly opened bottle recommended)

  • Target aqueous buffer (e.g., PBS, cell culture medium)

  • Sterile microcentrifuge tubes

  • Calibrated pipettes

  • Sonicator bath

Procedure:

  • Prepare High-Concentration Stock Solution (in DMSO): a. Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation. b. Weigh the desired amount of this compound powder and add the appropriate volume of high-purity DMSO to achieve a high concentration (e.g., 10-50 mM). Commercial vendors suggest a solubility of up to 25 mg/mL (52.13 mM) in DMSO.[1][5] c. Vortex the solution thoroughly. If insolubility persists, sonicate the vial in a bath sonicator for 5-10 minutes until the solution is clear. d. Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store as recommended (-80°C or -20°C).

  • Prepare Intermediate Dilution (Optional but Recommended): a. To avoid precipitation from adding a highly concentrated DMSO stock directly into an aqueous buffer, first prepare an intermediate dilution of your stock in pure DMSO or your final aqueous buffer.

  • Prepare Final Working Solution: a. Rapidly pipette the required volume of the this compound stock (or intermediate dilution) into your final aqueous buffer while vortexing or stirring the buffer. This ensures rapid dispersal and minimizes localized concentrations that can cause precipitation. b. Ensure the final concentration of this compound in the aqueous buffer does not exceed its solubility limit (e.g., < 5.1 µM in media with FBS, and < 0.4 µM in PBS).[4] c. Also, ensure the final concentration of DMSO is compatible with your experimental system (typically ≤ 0.5%). d. Visually inspect the final solution for any signs of precipitation. If the solution appears cloudy, the concentration may be too high.

Visualizations

Logical & Experimental Workflows

ML345_Solubilization_Workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation start Start: this compound Powder weigh Equilibrate to RT & Weigh Powder start->weigh add_dmso Add High-Purity DMSO (e.g., to 10-50 mM) weigh->add_dmso dissolve Vortex / Sonicate Until Clear add_dmso->dissolve aliquot Aliquot Stock Solution & Store at -80°C dissolve->aliquot thaw Thaw One Aliquot of Stock Solution aliquot->thaw dilute Pipette stock into aqueous buffer while vortexing thaw->dilute check Final Concentration Check - this compound < Solubility Limit - DMSO < 0.5% dilute->check ready Solution Ready for Assay check->ready

Caption: Workflow for preparing an this compound working solution.

Troubleshooting_Precipitation start Precipitate Observed in Aqueous Buffer q1 Was a DMSO stock used for dilution? start->q1 a1_no Incorrect Protocol: Prepare a concentrated stock in DMSO first. q1->a1_no No q2 Is final concentration below solubility limit? (<0.4µM PBS, <5.1µM media+FBS) q1->q2 Yes a2_no Solution: Lower the final concentration of this compound. q2->a2_no No q3 Was dilution added to buffer while mixing? q2->q3 Yes a3_no Solution: Ensure rapid mixing during dilution to prevent localized precipitation. q3->a3_no No a4_yes Root cause likely resolved. Prepare fresh solution. q3->a4_yes Yes

Caption: Troubleshooting flowchart for this compound precipitation issues.

Signaling Pathway

This compound is an inhibitor of Insulin-Degrading Enzyme (IDE). IDE is a key protease responsible for the degradation of multiple peptide hormones, including insulin (B600854) and amyloid-beta (Aβ), a peptide implicated in Alzheimer's disease.[5][6] By inhibiting IDE, this compound prevents the breakdown of these substrates, thereby prolonging their signaling effects.

IDE_Pathway Insulin Insulin IDE Insulin-Degrading Enzyme (IDE) Insulin->IDE substrate Insulin_Receptor Insulin Receptor Signaling Insulin->Insulin_Receptor activates Abeta Amyloid-Beta (Aβ) Abeta->IDE substrate Abeta_Plaques Aβ Plaque Formation Abeta->Abeta_Plaques leads to Degraded_Insulin Degraded Peptides IDE->Degraded_Insulin degradation Degraded_Abeta Degraded Peptides IDE->Degraded_Abeta degradation This compound This compound This compound->IDE inhibits

Caption: Mechanism of action for this compound on IDE substrates.

References

ML345 Technical Support Center: Troubleshooting Precipitation in Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering precipitation issues with the IDE inhibitor, ML345, in experimental media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

A1: this compound is a potent and selective small-molecule inhibitor of the insulin-degrading enzyme (IDE) with an IC50 of 188 nM.[1] It is a valuable tool for studying the role of IDE in various biological processes, including insulin (B600854) signaling and the degradation of amyloid-beta, making it relevant for research in diabetes and Alzheimer's disease.[2] this compound targets a specific cysteine residue (Cys819) in IDE, providing a defined mechanism of action.[3]

Q2: I observed a precipitate after adding my this compound stock solution to my cell culture media. What are the common causes?

A2: Precipitation of this compound in aqueous media is a common issue primarily due to its low aqueous solubility.[3] Several factors can contribute to this:

  • High Final Concentration: The final concentration of this compound in your experiment may exceed its solubility limit in the specific media being used.

  • Rapid Dilution: Adding a concentrated DMSO stock of this compound directly into a large volume of aqueous media can cause the compound to "crash out" of solution.[4]

  • Low Media Temperature: Adding the compound to cold media can decrease its solubility.[4]

  • Media Composition: While some media components like serum can aid solubility, interactions with salts or other components can sometimes lead to the formation of insoluble complexes.[4]

  • High DMSO Concentration: While used for initial dissolution, a high final concentration of DMSO in the media can be toxic to cells and may not prevent precipitation upon significant dilution.[4]

Q3: Is it okay to filter the media to remove the this compound precipitate?

A3: No, filtering the media after precipitation is not recommended. The precipitate is the compound of interest, and filtering it will remove an unknown amount of this compound, leading to an inaccurate final concentration and unreliable experimental results.[4] The best approach is to address the root cause of the precipitation.

Q4: How does serum in the media affect this compound solubility?

A4: The presence of Fetal Bovine Serum (FBS) can significantly increase the solubility of this compound in cell culture media.[3] Serum proteins, such as albumin, can bind to hydrophobic compounds and help keep them in solution.[4] However, this effect has its limits, and precipitation can still occur at high concentrations of this compound.[4]

Troubleshooting Guide

Issue: this compound Precipitates Immediately Upon Addition to Media

This is a common observation when a concentrated stock solution of a hydrophobic compound is diluted in an aqueous buffer.

Potential Cause Explanation Recommended Solution
High Final Concentration The desired final concentration of this compound exceeds its solubility limit in the experimental media.Lower the final working concentration of this compound. If a high concentration is necessary, consider using solubility-enhancing agents, but validate their compatibility with your assay.
Rapid Dilution from Concentrated Stock The rapid change in solvent from DMSO to the aqueous media causes the compound to precipitate before it can be adequately dispersed.[4]Perform a serial dilution. First, create an intermediate dilution of the this compound stock in pre-warmed (37°C) media. Then, add this intermediate dilution to the final volume of media. Always add the compound solution to the media dropwise while gently vortexing.[4]
Low Temperature of Media The solubility of many compounds, including this compound, is lower at colder temperatures.[4]Always use pre-warmed (37°C) cell culture media for preparing your final working solution.[4]
High Final DMSO Concentration While DMSO is an excellent solvent for this compound, high final concentrations can be detrimental to cells and may not prevent precipitation.[4]Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.[4] This may necessitate preparing a more dilute initial stock solution.

Issue: this compound Precipitates Over Time in the Incubator

Delayed precipitation can occur due to changes in the media's physicochemical properties or interactions with cellular components.

Potential Cause Explanation Recommended Solution
Media Instability Changes in pH or evaporation of media components during incubation can alter the solubility of this compound.Ensure proper incubator humidification to prevent evaporation.[5] Use freshly prepared media and monitor the pH of your culture.
Interaction with Media Components This compound may slowly interact with salts, amino acids, or other components in the media to form insoluble complexes.[4]If possible, test a different basal media formulation to see if the issue persists.
Cellular Metabolism Cellular metabolism could potentially alter the local environment, leading to precipitation.While less common, consider the cell density and the duration of the experiment. Shorter incubation times may be necessary if this is suspected.

Quantitative Data Summary

The solubility of this compound is highly dependent on the solvent and the presence of other solutes.

Solvent/Media Solubility Notes
DMSO 25 mg/mL (52.13 mM)May require sonication for complete dissolution.[1]
DMSO 1 mg/mL-
DMF 5 mg/mL-
DMF:PBS (pH 7.2) (1:1) 0.5 mg/mL-
PBS (pH 7.4) 0.4 µM-
Simulated General Assay Buffer (DMEM + FBS) 5.1 µMThe presence of FBS significantly enhances solubility.[3]

Experimental Protocols

Protocol for Preparing this compound Stock and Working Solutions

This protocol is designed to minimize the risk of this compound precipitation in cell culture media.

Materials:

  • This compound powder

  • High-quality, anhydrous DMSO

  • Complete cell culture medium (with serum, if applicable)

  • Sterile microcentrifuge tubes and pipette tips

Procedure:

  • Prepare a Concentrated Stock Solution in DMSO:

    • Allow the this compound powder to equilibrate to room temperature before opening the vial.

    • Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound in anhydrous DMSO.

    • Ensure complete dissolution by vortexing and, if necessary, brief sonication in a water bath.[1]

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1]

  • Prepare an Intermediate Dilution:

    • Pre-warm your complete cell culture medium to 37°C.

    • To minimize the risk of precipitation, first, create a lower concentration intermediate dilution (e.g., 100 µM or 10 µM) by adding a small volume of the concentrated DMSO stock to the pre-warmed medium.

  • Prepare the Final Working Solution:

    • Add the required volume of the intermediate dilution to the final volume of pre-warmed cell culture medium while gently vortexing.

    • For example, to achieve a final concentration of 1 µM with 0.1% DMSO, you could add 10 µL of a 100 µM intermediate stock (prepared in media) to 990 µL of media.

Visualizations

ML345_Troubleshooting_Workflow start Start: this compound Precipitation Observed check_concentration Is final concentration > 5 µM? start->check_concentration lower_concentration Action: Lower final concentration check_concentration->lower_concentration Yes check_dilution How was the working solution prepared? check_concentration->check_dilution No issue_resolved Issue Resolved lower_concentration->issue_resolved direct_dilution Directly from high conc. DMSO stock? check_dilution->direct_dilution serial_dilution Action: Use serial dilution in pre-warmed media direct_dilution->serial_dilution Yes check_media_temp Was media pre-warmed to 37°C? direct_dilution->check_media_temp No serial_dilution->issue_resolved warm_media Action: Always use pre-warmed media check_media_temp->warm_media No check_dmso What is the final DMSO concentration? check_media_temp->check_dmso Yes warm_media->issue_resolved high_dmso Is it > 0.5%? check_dmso->high_dmso lower_dmso Action: Reduce final DMSO to < 0.1-0.5% high_dmso->lower_dmso Yes persistent_issue Issue Persists: Consider media composition or stability high_dmso->persistent_issue No lower_dmso->issue_resolved

Caption: Troubleshooting workflow for this compound precipitation in media.

References

Optimizing ML345 Concentration to Avoid Cytotoxicity: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for optimizing the experimental concentration of ML345, a potent and selective inhibitor of the NLRP3 inflammasome and insulin-degrading enzyme (IDE), to minimize cytotoxicity and ensure reliable experimental outcomes. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual diagrams of relevant pathways and workflows.

Troubleshooting Guide: this compound-Induced Cytotoxicity

Unexpected cytotoxicity can be a significant hurdle in experimental studies. This guide provides insights into potential causes and solutions for cytotoxicity observed when using this compound.

Problem Potential Cause Recommended Solution
High cell death observed even at low this compound concentrations. Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds.Perform a dose-response curve for each new cell line to determine the optimal non-toxic concentration range. Start with a broad range (e.g., 0.1 µM to 50 µM).
Solvent Toxicity: The solvent used to dissolve this compound (commonly DMSO) can be toxic to cells at higher concentrations.Ensure the final solvent concentration in the culture medium is minimal and non-toxic (typically ≤ 0.1%). Always include a vehicle-only control in your experiments.
Compound Instability: Degradation of the compound could lead to the formation of toxic byproducts.Prepare fresh stock solutions of this compound regularly and store them appropriately as recommended by the supplier. Avoid repeated freeze-thaw cycles.
Inconsistent cytotoxicity results between experiments. Variability in Cell Culture Conditions: Factors such as cell passage number, confluence, and media composition can influence cellular responses.Maintain consistent cell culture practices. Use cells within a defined passage number range and seed them at a consistent density for all experiments.
Inaccurate Pipetting: Errors in pipetting can lead to incorrect final concentrations of this compound.Calibrate pipettes regularly and use appropriate pipetting techniques to ensure accuracy, especially when preparing serial dilutions.
Discrepancy between expected inhibitory effects and observed cytotoxicity. Off-Target Effects: At higher concentrations, this compound may interact with unintended cellular targets, leading to cytotoxicity.Use the lowest effective concentration of this compound that achieves the desired biological effect to minimize the risk of off-target effects.
Assay Interference: The compound may interfere with the chemistry of the cytotoxicity assay itself.Run appropriate controls, such as a cell-free assay with this compound, to check for any direct interference with the assay reagents.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in in vitro experiments?

Based on available data, this compound has shown low cytotoxicity in some cell lines, with a reported EC50 greater than 10 µM in HEK cells. However, this can vary significantly between cell types. It is recommended to start with a concentration range of 1-10 µM for initial experiments and perform a dose-response study to determine the optimal concentration for your specific cell line and experimental conditions.

Q2: How can I determine the optimal, non-toxic concentration of this compound for my specific cell line?

A dose-response experiment is the most effective way to determine the optimal concentration. This involves treating your cells with a range of this compound concentrations (e.g., a serial dilution from 0.1 µM to 50 µM) and then assessing cell viability using a standard cytotoxicity assay like the MTT or LDH assay. The goal is to identify a concentration that produces the desired biological effect (e.g., NLRP3 inhibition) without causing significant cell death.

Q3: What are the primary mechanisms of action for this compound?

This compound has two known primary mechanisms of action. It is a potent and selective inhibitor of the NLRP3 inflammasome, acting independently of its other known activity.[1] It achieves this by disrupting the interaction between NLRP3 and NEK7, a crucial step in inflammasome assembly.[1] this compound is also known as a small-molecule inhibitor of the insulin-degrading enzyme (IDE).[2][3]

Q4: Can this compound cause apoptosis or necrosis?

The mode of cell death (apoptosis or necrosis) induced by a compound is often concentration-dependent. To determine the specific mechanism of cytotoxicity for this compound in your cell line, it is recommended to use assays that can distinguish between these two processes, such as Annexin V/PI staining followed by flow cytometry.

Data on this compound Concentration and Cytotoxicity

While extensive public data on the cytotoxicity of this compound across a wide range of cell lines is limited, the following table summarizes key considerations and provides a starting point for experimental design.

Parameter Reported Value / Recommendation Cell Line(s) Citation
Cytotoxicity (EC50) > 10 µMHEK[2]
Recommended Starting Concentration Range 1 - 10 µMGeneral-
Solvent (and recommended final concentration) DMSO (≤ 0.1%)General-
Key Factors Influencing Cytotoxicity Cell line type, cell density, incubation time, solvent concentrationGeneral-

Experimental Protocols

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound stock solution

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include vehicle-only and untreated controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage of the untreated control.

LDH Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells.[5]

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound stock solution

  • 96-well flat-bottom plates

  • LDH cytotoxicity assay kit (follow manufacturer’s instructions)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells.

  • LDH Reaction: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate. Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well containing the supernatant.

  • Incubation and Measurement: Incubate the plate at room temperature for the time specified in the kit protocol, protected from light. Measure the absorbance at the recommended wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity according to the kit's instructions, using the spontaneous and maximum release controls for normalization.

Visualizing Experimental Design and Cellular Pathways

To aid in experimental design and understanding the mechanisms of this compound, the following diagrams are provided.

experimental_workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Cytotoxicity Assay cluster_analysis Phase 4: Data Analysis start Start: Optimize Cell Seeding Density seed Seed cells in 96-well plate start->seed attach Incubate for 24h for cell attachment seed->attach prep_this compound Prepare serial dilutions of this compound attach->prep_this compound add_this compound Add this compound to cells prep_this compound->add_this compound controls Include vehicle and untreated controls add_this compound->controls incubate Incubate for desired exposure time (24, 48, 72h) controls->incubate assay_choice Choose Assay incubate->assay_choice mtt MTT Assay assay_choice->mtt ldh LDH Assay assay_choice->ldh read Measure Absorbance/ Fluorescence mtt->read ldh->read calculate Calculate % Viability/ % Cytotoxicity read->calculate dose_response Generate Dose-Response Curve calculate->dose_response end End: Determine Optimal Concentration dose_response->end

Caption: Experimental workflow for optimizing this compound concentration.

signaling_pathway cluster_nlrp3 NLRP3 Inflammasome Pathway cluster_ide Insulin-Degrading Enzyme (IDE) Pathway PAMPs_DAMPs PAMPs / DAMPs NLRP3 NLRP3 PAMPs_DAMPs->NLRP3 Activates NEK7 NEK7 NLRP3->NEK7 Binds ASC ASC NEK7->ASC Recruits Caspase1 Pro-Caspase-1 ASC->Caspase1 Recruits Active_Caspase1 Active Caspase-1 Caspase1->Active_Caspase1 Cleavage Pro_IL1b Pro-IL-1β Active_Caspase1->Pro_IL1b Cleaves IL1b IL-1β (Inflammation) Pro_IL1b->IL1b ML345_NLRP3 This compound ML345_NLRP3->NLRP3 Inhibits NLRP3-NEK7 Interaction Insulin Insulin IDE IDE Insulin->IDE Substrate Degraded_Insulin Degraded Insulin IDE->Degraded_Insulin Degrades ML345_IDE This compound ML345_IDE->IDE Inhibits

Caption: Simplified signaling pathways modulated by this compound.

References

potential off-target effects of ML345 in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and answers to frequently asked questions for researchers utilizing ML345. It specifically addresses potential off-target effects and unexpected experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why are my experimental results with this compound inconsistent or unexpected?

A1: A primary source of confusion arises from the fact that the designation "this compound" has been used for at least two distinct small molecules with different biological targets. It is critical to verify the intended target of the specific compound you have purchased by checking the CAS number and supplier information.

  • This compound as an NLRP3 Inflammasome Inhibitor: This molecule potently and selectively inhibits the NLRP3 inflammasome.[1] Its mechanism is independent of Insulin-Degrading Enzyme (IDE) activity.[1]

  • This compound as an Insulin-Degrading Enzyme (IDE) Inhibitor: This molecule is a potent inhibitor of IDE, targeting a specific cysteine residue (Cys819).[2][3]

Unexpected results often stem from researchers using the IDE inhibitor while intending to study NLRP3, or vice versa. The workflow below can help diagnose this issue.

start Unexpected This compound Results check_target What is your intended biological target? start->check_target nlrp3_path NLRP3 Inflammasome check_target->nlrp3_path NLRP3 ide_path Insulin-Degrading Enzyme (IDE) check_target->ide_path IDE off_target_nlrp3 Potential Off-Target Effect: Inhibition of IDE. Is insulin (B600854) signaling or amyloid-beta degradation relevant to your model? nlrp3_path->off_target_nlrp3 off_target_ide Potential Off-Target Effect: Inhibition of NLRP3. Is inflammation or pyroptosis relevant to your model? ide_path->off_target_ide verify_cas Action: Verify CAS number of your compound. Confirm if it is the NLRP3 or IDE inhibitor. off_target_nlrp3->verify_cas off_target_ide->verify_cas

Caption: Troubleshooting workflow for unexpected this compound results.

Q2: I am using this compound as an NLRP3 inhibitor. What are the potential off-target effects?

A2: While the NLRP3-targeted version of this compound is reported to be highly selective against other inflammasomes, the existence of a potent IDE inhibitor with the same name is the most significant concern.[1] If your experimental system has active IDE, unintended inhibition could confound your results.

  • Potential Off-Target: Insulin-Degrading Enzyme (IDE).

  • Implication: If you observe effects on insulin signaling or the degradation of other IDE substrates (like amyloid-beta), it may be an off-target effect.

  • Recommendation: Use a structurally unrelated NLRP3 inhibitor as a control to confirm that the observed phenotype is due to NLRP3 inhibition.

Q3: I am using this compound as an IDE inhibitor. What are the potential off-target effects?

A3: The IDE inhibitor this compound was reported to have 10-fold selectivity for IDE over other enzymes with reactive cysteine residues.[4] However, the primary concern is the potential for unintended effects on the NLRP3 inflammasome, given the existence of an NLRP3 inhibitor with the same name.

  • Potential Off-Target: NLRP3 Inflammasome.

  • Implication: If you observe unexpected anti-inflammatory effects or changes in cytokine release (e.g., IL-1β), you may be inadvertently inhibiting the NLRP3 inflammasome.

  • Recommendation: Measure markers of inflammasome activation. Use a structurally different IDE inhibitor to validate that your observations are tied to IDE inhibition.

Q4: How can I design control experiments to validate my findings with this compound?

A4: A robust set of controls is essential to ensure your results are due to the intended on-target activity.

  • Positive Control: Ensure your assay is working. For NLRP3 studies, use a known activator like nigericin. For IDE studies, use recombinant IDE and a known substrate.

  • Negative Control: A vehicle-only control (e.g., DMSO) is mandatory to rule out solvent effects.

  • Orthogonal Confirmation: Use a second, structurally distinct inhibitor for your target (e.g., MCC950 for NLRP3) to see if it recapitulates the phenotype.

  • Rescue Experiment: If possible, overexpressing the target protein (e.g., IDE) might rescue the inhibitory effect of this compound, confirming on-target engagement.

cluster_controls Essential Controls exp_design Experimental Design with this compound vehicle Vehicle Control (e.g., DMSO) exp_design->vehicle Rules out solvent effects positive Positive Control (Known Activator/Substrate) exp_design->positive Validates assay performance orthogonal Orthogonal Inhibitor (Structurally Different) exp_design->orthogonal Confirms phenotype is target-specific rescue Rescue Experiment (e.g., Target Overexpression) exp_design->rescue Confirms on-target engagement

Caption: Key experimental controls for validating this compound activity.

Quantitative Data Summary

The following tables summarize the reported potency and selectivity for the two versions of this compound.

Table 1: On-Target Potency of this compound

Compound VersionTargetReported Potency (IC₅₀)Reference
IDE InhibitorInsulin-Degrading Enzyme (IDE)188 nM[5][6]
NLRP3 InhibitorNLRP3 InflammasomePotent inhibitor (specific IC₅₀ not cited in search results)[1]

Table 2: Known Selectivity Profile

Compound VersionSelectivity InformationReference
IDE InhibitorDemonstrates 10-fold selectivity for IDE over a panel of enzymes with reactive cysteine residues.[4]
NLRP3 InhibitorEffectively suppresses canonical, non-canonical, and alternative NLRP3 pathways without affecting other tested inflammasomes.[1]

Key Experimental Protocols & Signaling Pathways

NLRP3 Inflammasome Signaling and this compound Inhibition

The canonical NLRP3 inflammasome pathway involves two signals: a priming signal (e.g., LPS) and an activation signal (e.g., nigericin). This compound intervenes by binding to NLRP3, which prevents its interaction with NEK7 and subsequent inflammasome assembly.[1]

cluster_priming Signal 1: Priming cluster_activation Signal 2: Activation cluster_assembly Inflammasome Assembly lps LPS tlr4 TLR4 lps->tlr4 nfkb NF-κB Activation tlr4->nfkb pro_il1b Pro-IL-1β & NLRP3 Upregulation nfkb->pro_il1b il1b IL-1β Release & Pryoptosis pro_il1b->il1b nigericin Nigericin k_efflux K+ Efflux nigericin->k_efflux nlrp3 NLRP3 k_efflux->nlrp3 nek7 NEK7 asc ASC nek7->asc recruits nlrp3->nek7 Interaction This compound This compound This compound->nlrp3 Binds & blocks NEK7 interaction pro_casp1 Pro-Caspase-1 asc->pro_casp1 recruits casp1 Active Caspase-1 pro_casp1->casp1 auto-cleavage casp1->pro_il1b cleaves

Caption: NLRP3 inflammasome activation pathway and the inhibitory action of this compound.

Protocol 1: General Method for Assessing NLRP3 Inflammasome Activation

This protocol provides a general workflow for using this compound to inhibit NLRP3 activation in macrophages. Concentrations and timing should be optimized for your specific cell type and experimental conditions.

  • Cell Culture: Plate bone marrow-derived macrophages (BMDMs) or a similar cell line (e.g., THP-1) in appropriate media and allow them to adhere.

  • Priming (Signal 1): Prime the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to induce the expression of NLRP3 and pro-IL-1β.

  • Inhibitor Pre-treatment: Remove the LPS-containing media. Add fresh media containing this compound at the desired concentration (e.g., 10 nM - 10 µM) or vehicle control (DMSO). Incubate for 1 hour.

  • Activation (Signal 2): Add an NLRP3 activator, such as Nigericin (e.g., 10 µM), to the wells. Incubate for 1-2 hours.

  • Sample Collection:

    • Carefully collect the cell culture supernatant to measure secreted proteins.

    • Lyse the remaining cells to collect cell lysates for protein analysis.

  • Endpoint Analysis:

    • ELISA: Measure the concentration of secreted IL-1β in the supernatant. A significant reduction in the this compound-treated group compared to the vehicle control indicates NLRP3 inhibition.

    • Western Blot: Analyze cell lysates for cleaved Caspase-1 (p20 subunit) and the supernatant for secreted IL-1β.

Protocol 2: General Method for Biochemical IDE Inhibition Assay

This protocol outlines a cell-free fluorescence polarization (FP) assay to measure the direct inhibitory activity of this compound on IDE.

  • Reagents and Materials:

    • Recombinant human IDE.

    • A fluorescently labeled IDE substrate (e.g., a short peptide).

    • Assay Buffer (e.g., Tris-based buffer at physiological pH).

    • This compound and control compounds dissolved in DMSO.

    • 384-well, low-volume, black plates.

    • A plate reader capable of measuring fluorescence polarization.

  • Assay Procedure:

    • Prepare a dilution series of this compound in DMSO, then dilute further into the assay buffer.

    • In the assay plate, add recombinant IDE (e.g., final concentration of 2 nM) and the this compound dilutions.

    • Incubate for 15-30 minutes at room temperature to allow the compound to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the fluorescently labeled substrate.

    • Incubate the reaction for a set time (e.g., 60 minutes) at 37°C. The progress of the reaction should be within the linear range.

  • Data Acquisition:

    • Stop the reaction (optional, depending on the assay kinetics).

    • Measure the fluorescence polarization of each well. As IDE cleaves the fluorescent substrate, the smaller peptide fragment tumbles more rapidly in solution, leading to a decrease in polarization.

  • Data Analysis:

    • Plot the FP signal against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which represents the concentration of this compound required to inhibit 50% of IDE activity.

References

ML345 In Vivo Stability Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in vivo stability of ML345.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary molecular targets?

A1: this compound is a small molecule that has been identified as a potent inhibitor of two distinct targets:

  • Insulin-Degrading Enzyme (IDE): this compound was initially developed as a selective inhibitor of IDE, a zinc-metalloprotease involved in the degradation of insulin (B600854) and other bioactive peptides.[1][2] It targets a specific cysteine residue (Cys819) within the enzyme.[1]

  • NLRP3 Inflammasome: More recently, this compound has been characterized as a potent and selective inhibitor of the NOD-like receptor pyrin domain-containing protein 3 (NLRP3) inflammasome.[3] Its mechanism of action in this context is independent of its IDE inhibitory activity and involves binding to NLRP3 to prevent the formation of the inflammasome complex.[3]

Q2: Is there any available data on the in vitro stability of this compound?

A2: Yes, the initial probe report for this compound provides some key in vitro stability metrics. The compound is reported to be stable in phosphate-buffered saline (PBS) with a half-life significantly greater than 48 hours.[4] In the presence of excess glutathione, a tripeptide that can participate in metabolic conjugation, the half-life of this compound is approximately 7.5 hours.[4] The compound is also stable in DMSO solution at room temperature for at least 7 days.[4]

Q3: What is known about the in vivo stability and tolerability of this compound?

A3: While specific pharmacokinetic parameters such as in vivo half-life and clearance are not publicly available, recent studies have demonstrated that this compound is active and well-tolerated in animal models.[3] It has been used effectively in mouse models of NLRP3-associated disorders, where it markedly alleviates inflammatory responses.[3] This suggests that this compound possesses sufficient in vivo stability to reach its target and exert a pharmacological effect.

Q4: What are the main challenges I might face regarding the in vivo stability of this compound?

A4: The primary challenges related to the in vivo stability of this compound likely stem from its physicochemical properties and potential for metabolic degradation. Key issues could include:

  • Low Aqueous Solubility: The original probe report notes that this compound has low solubility in PBS (0.4 µM), which can limit its absorption and bioavailability when administered in simple aqueous vehicles.[4]

  • Metabolic Instability: While the core structure of this compound was designed to be resistant to rapid oxidative metabolism, in vivo metabolic pathways can be complex and may involve conjugation or other enzymatic processes that lead to rapid clearance.[2]

  • High Protein Binding: The observation that this compound's solubility is significantly higher in the presence of fetal bovine serum (FBS) suggests it may have high plasma protein binding.[4] While this can sometimes protect a compound from rapid metabolism, it can also limit the free fraction available to engage the target.

Troubleshooting Guide

Issue 1: Poor or inconsistent efficacy in in vivo experiments.

This could be a result of suboptimal in vivo exposure due to poor stability or formulation.

Possible Cause Troubleshooting/Optimization Strategy
Poor Bioavailability due to Low Solubility Develop an appropriate formulation to enhance solubility and absorption. Options include using co-solvents (e.g., DMSO, PEG400), creating a suspension with vehicles like 0.5% carboxymethylcellulose (CMC), or exploring more advanced formulations such as lipid-based delivery systems or nanoparticles.[5]
Rapid Metabolism or Clearance Consider altering the route of administration. For initial studies, intravenous (IV) administration can bypass first-pass metabolism and provide a clearer picture of the compound's intrinsic stability. If oral administration is required, medicinal chemistry efforts to modify metabolically liable sites could be necessary.
Suboptimal Dosing Regimen If the compound has a short half-life, a single daily dose may not be sufficient to maintain therapeutic concentrations. Consider more frequent dosing or the use of controlled-release formulations.
Issue 2: Difficulty in preparing a suitable formulation for in vivo administration.

The low aqueous solubility of this compound can make it challenging to prepare a homogenous and stable formulation for dosing.

Possible Cause Troubleshooting/Optimization Strategy
Compound Precipitation in Aqueous Vehicle Increase the viscosity of the vehicle by using suspending agents like CMC or methylcellulose. Micronizing the compound to reduce particle size can also improve suspension stability.
Use of High Concentrations of Organic Solvents High concentrations of solvents like DMSO can be toxic to animals. Aim to use the lowest effective concentration of the co-solvent and consider alternative, less toxic excipients such as cyclodextrins to improve solubility.

Data Summary

The following table summarizes the available stability and solubility data for this compound.

Parameter Value Conditions Reference
In Vitro Half-life (PBS) >> 48 hours10 µM in PBS, pH 7.4, room temperature[4]
In Vitro Half-life (Glutathione) ~7.5 hoursIn the presence of 50 µM glutathione[4]
Solubility (PBS) 0.4 µMpH 7.4[4]
Solubility (DMEM + FBS) 5.1 µMSimulated general assay buffer[4]

Key Experimental Protocols

Protocol 1: Assessment of In Vivo Pharmacokinetics of this compound

This protocol outlines a general procedure for determining the pharmacokinetic profile of this compound in a rodent model.

1. Animal Model:

  • Species: C57BL/6 mice or Sprague-Dawley rats.

  • Group size: n = 3-5 animals per time point or per group for serial sampling.

2. Formulation and Dosing:

  • Formulation: Prepare this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG400, 50% saline for IV; 0.5% CMC in water for oral gavage).

  • Dose: Select a dose based on in vitro potency and reported in vivo efficacy studies (e.g., 10-50 mg/kg).

  • Administration: Administer via intravenous (IV) bolus and oral gavage (PO) to determine both clearance and oral bioavailability.

3. Sample Collection:

  • Collect blood samples at multiple time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).

  • Use a sparse sampling or serial bleeding technique as appropriate for the animal model.[6]

  • Process blood to plasma by centrifugation and store at -80°C until analysis.

4. Bioanalysis:

  • Develop and validate a sensitive bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify this compound concentrations in plasma.

5. Data Analysis:

  • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters including:

    • Half-life (t½)

    • Clearance (CL)

    • Volume of distribution (Vd)

    • Area under the curve (AUC)

    • Maximum concentration (Cmax)

    • Time to maximum concentration (Tmax)

    • Oral bioavailability (%F)

Visualizations

Signaling Pathways and Experimental Workflows

ML345_IDE_Pathway cluster_extracellular Extracellular Space cluster_cell Cell Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor Binds IDE Insulin-Degrading Enzyme (IDE) Insulin->IDE Substrate Signaling_Cascade Insulin Signaling Cascade Insulin_Receptor->Signaling_Cascade Activates Degraded_Insulin Degraded Insulin IDE->Degraded_Insulin Degrades This compound This compound This compound->IDE Inhibits

Caption: Inhibition of Insulin Degradation by this compound.

ML345_NLRP3_Pathway cluster_activation NLRP3 Inflammasome Activation cluster_response Inflammatory Response Signal1 Priming Signal (e.g., LPS) NLRP3 NLRP3 Signal1->NLRP3 Primes Signal2 Activation Signal (e.g., ATP) Signal2->NLRP3 NEK7 NEK7 NLRP3->NEK7 Interacts Inflammasome NLRP3 Inflammasome Complex NEK7->Inflammasome Forms ASC ASC ASC->Inflammasome Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Activates This compound This compound This compound->NLRP3 Inhibits Interaction with NEK7 IL1B IL-1β Casp1->IL1B Cleaves Pyroptosis Pyroptosis Casp1->Pyroptosis Induces Pro_IL1B Pro-IL-1β Pro_IL1B->IL1B

Caption: this compound Inhibition of the NLRP3 Inflammasome Pathway.

InVivo_Stability_Workflow cluster_prep Preparation cluster_sampling Sampling & Analysis cluster_evaluation Evaluation Formulation Formulate this compound (e.g., in 0.5% CMC) Dosing Administer to Animals (IV and PO routes) Formulation->Dosing Blood_Collection Serial Blood Sampling Dosing->Blood_Collection Plasma_Prep Prepare Plasma Blood_Collection->Plasma_Prep LCMS LC-MS/MS Analysis Plasma_Prep->LCMS PK_Analysis Pharmacokinetic Analysis LCMS->PK_Analysis Bioavailability Determine Half-life, Clearance, Bioavailability PK_Analysis->Bioavailability

Caption: Experimental Workflow for In Vivo Stability Assessment.

References

ML345 Technical Support Center: Troubleshooting Degradation in Long-Term Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for researchers utilizing ML345 in long-term cell culture experiments. This compound is a potent small-molecule inhibitor of both Insulin-Degrading Enzyme (IDE) and the NLRP3 inflammasome, making it a valuable tool in diabetes, Alzheimer's disease, and inflammation research. However, its stability in long-term cell culture can be a concern, potentially impacting experimental outcomes. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate these challenges and ensure the reliability and reproducibility of your results.

Troubleshooting Guide: this compound Degradation

Unexpected or inconsistent results in long-term experiments with this compound can often be attributed to its degradation. This guide provides a structured approach to identifying and resolving these issues.

Observed Problem Potential Cause Recommended Solution
Gradual loss of expected biological effect over time (e.g., diminishing inhibition of insulin (B600854) degradation or NLRP3-mediated cytokine release). Degradation of this compound in the cell culture medium. this compound is known to be susceptible to degradation by thiols, such as glutathione, which are present in cell culture environments. Its half-life can be significantly reduced from over 48 hours in PBS to approximately 7.5 hours in the presence of excess thiols.1. Replenish this compound with every media change. For long-term experiments, it is crucial to add fresh this compound each time the culture medium is replaced to maintain a consistent effective concentration. 2. Increase the frequency of media changes. For rapidly growing or metabolically active cells that may produce higher levels of extracellular thiols, consider changing the media and replenishing this compound every 24-48 hours. 3. Perform a time-course experiment. To determine the optimal replenishment schedule for your specific cell line and culture conditions, measure the biological effect of this compound at various time points after a single dose.
Inconsistent results between replicate experiments. Variability in this compound stability due to differences in cell density or metabolic activity. Higher cell densities can lead to faster depletion of nutrients and accumulation of metabolic byproducts, including thiols, which can accelerate this compound degradation.1. Standardize cell seeding density. Ensure that all experiments are initiated with the same number of cells per well or flask. 2. Monitor cell confluency. Subculture cells at a consistent confluency to maintain similar metabolic states between experiments. 3. Use a lower cell density. If feasible for your experimental design, using a lower cell density can help to reduce the concentration of extracellular thiols.
Complete lack of this compound activity, even at the start of the experiment. Improper storage or handling of this compound stock solutions. this compound is stable in DMSO for at least 7 days at room temperature, but repeated freeze-thaw cycles or prolonged storage at inappropriate temperatures can lead to degradation.1. Prepare fresh stock solutions. If in doubt about the integrity of your stock solution, prepare a fresh one from powder. 2. Aliquot stock solutions. To avoid multiple freeze-thaw cycles, aliquot your this compound stock solution into single-use volumes and store them at -20°C or -80°C. 3. Confirm compound identity and purity. If problems persist, consider analytical validation of your this compound stock.
Unexpected cellular toxicity or off-target effects. Accumulation of this compound degradation products. The byproducts of this compound degradation may have their own biological activities, which could confound experimental results.1. Monitor this compound concentration over time. Use analytical methods such as HPLC or LC-MS to measure the concentration of this compound in your cell culture supernatant at different time points. This can help to correlate the loss of the parent compound with any observed off-target effects. 2. Characterize degradation products. If significant degradation is confirmed, further analysis by mass spectrometry can help to identify the degradation products and assess their potential impact.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound degradation in cell culture?

A1: The primary known mechanism of this compound degradation in a biological context is its reaction with free thiols. This compound contains a thiol-reactive moiety that makes it susceptible to modification by molecules like glutathione, which is abundant in the intracellular and, to some extent, the extracellular environment of cell cultures. This reaction alters the structure of this compound and reduces its ability to bind to its targets, IDE and NLRP3.

Q2: How stable is this compound in different types of cell culture media?

Q3: How often should I replenish this compound in my long-term cell culture experiment?

A3: For multi-day experiments, it is recommended to replenish this compound with every media change. A common practice for long-term treatments is to change the media and re-add the compound every 2 to 3 days.[2] However, the optimal frequency can depend on your specific cell line's growth rate and metabolic activity. For rapidly proliferating or highly metabolic cell lines, a more frequent replenishment schedule (e.g., every 24 hours) may be necessary to maintain a stable concentration of active this compound.

Q4: How can I monitor the stability of this compound in my own experimental setup?

A4: To empirically determine the stability of this compound in your specific cell culture conditions, you can perform a time-course experiment and analyze the concentration of the compound in the culture supernatant over time using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][4][5] This will provide a precise degradation profile and help you to establish an evidence-based replenishment schedule.

Q5: Are there any alternatives to this compound with better stability for long-term studies?

A5: For IDE inhibition, other small molecule inhibitors have been developed, though their stability in long-term culture would also need to be considered. For NLRP3 inflammasome inhibition, a number of other inhibitors exist, such as MCC950 and Dapansutrile, which may have different stability profiles. The choice of an alternative compound should be guided by the specific experimental needs and a thorough review of the literature for its stability and selectivity.

Data on this compound Stability and Solubility

Parameter Condition Value Reference
Half-life In PBS at room temperature>> 48 hours[6]
Half-life In the presence of 10-fold excess glutathione~7.5 hours[6]
Stability in DMSO At 23°CStable for 7 days[6]
Solubility In PBS (pH 7.4)0.4 µM[1]
Solubility In DMEM + FBS5.1 µM[1]

Experimental Protocols

Protocol for Long-Term this compound Treatment in Adherent Cell Culture

This protocol provides a general framework for treating adherent cells with this compound for periods longer than 48 hours, with a focus on mitigating compound degradation.

Materials:

  • Adherent cells of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with serum and antibiotics as required for the cell line

  • This compound powder and anhydrous DMSO for stock solution preparation

  • Sterile, nuclease-free microcentrifuge tubes

  • Standard cell culture flasks or plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.

    • Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term stability.

  • Cell Seeding:

    • Seed the adherent cells in the desired culture vessel (e.g., 6-well plate, T-25 flask) at a density that will not lead to over-confluency during the treatment period.

    • Allow the cells to adhere and recover for 24 hours in a humidified incubator at 37°C with 5% CO₂.

  • Initiation of this compound Treatment:

    • On the day of treatment, thaw a fresh aliquot of the this compound stock solution.

    • Dilute the stock solution to the desired final working concentration in fresh, pre-warmed complete cell culture medium. Ensure the final DMSO concentration is non-toxic (typically ≤ 0.1%).

    • Remove the old medium from the cells and replace it with the this compound-containing medium. Include a vehicle control (medium with the same concentration of DMSO).

  • Maintenance and Replenishment during Long-Term Culture:

    • Every 48-72 hours (or more frequently for rapidly growing cells), perform a complete media change.

    • Aspirate the spent medium containing the degraded this compound.

    • Wash the cells once with sterile PBS to remove any residual medium and cellular debris.

    • Add fresh, pre-warmed complete medium containing the freshly diluted this compound at the desired final concentration.

    • If cells reach confluency during the experiment and require passaging, trypsinize and re-plate the cells at a lower density in fresh medium containing this compound.

  • Endpoint Analysis:

    • At the end of the treatment period, harvest the cells or supernatant for your desired downstream analysis (e.g., Western blot, ELISA, qPCR).

Protocol for Monitoring this compound Stability in Cell Culture

This protocol outlines a method to determine the stability of this compound in your specific experimental conditions using HPLC or LC-MS.

Materials:

  • Complete cell culture medium used for your experiments

  • This compound stock solution

  • Sterile, low-adhesion microcentrifuge tubes

  • Incubator (37°C, 5% CO₂)

  • HPLC or LC-MS system

Procedure:

  • Preparation of Working Solution:

    • Prepare a working solution of this compound in your complete cell culture medium at the final concentration used in your experiments.

  • Time-Course Incubation:

    • Aliquot the working solution into sterile, low-adhesion tubes for each time point (e.g., 0, 2, 8, 24, 48, 72 hours).

    • The "0 hour" sample should be immediately processed or frozen at -80°C.

    • Incubate the remaining samples at 37°C in a 5% CO₂ incubator for their respective durations.

  • Sample Collection and Storage:

    • At each designated time point, remove the respective sample from the incubator and immediately freeze it at -80°C to halt any further degradation.

  • Sample Analysis:

    • Once all time points are collected, thaw the samples.

    • Analyze the concentration of this compound in each sample using a validated HPLC or LC-MS method.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the 0-hour sample.

    • Plot the percentage of the remaining compound against time to determine the stability profile and half-life in your specific cell culture medium.

Visualizations

experimental_workflow Experimental Workflow for Long-Term this compound Treatment cluster_prep Preparation cluster_treatment Treatment & Maintenance cluster_analysis Analysis prep_stock Prepare this compound Stock (10 mM in DMSO) add_this compound Add this compound-containing Medium seed_cells Seed Adherent Cells seed_cells->add_this compound incubate Incubate (37°C, 5% CO2) add_this compound->incubate media_change Replenish Medium with Fresh this compound every 48-72h incubate->media_change media_change->incubate Repeat as needed harvest Harvest Cells/Supernatant media_change->harvest End of Experiment downstream Downstream Analysis (e.g., Western, ELISA) harvest->downstream

Caption: Workflow for long-term this compound cell culture experiments.

signaling_pathways This compound Mechanism of Action and Affected Pathways cluster_this compound cluster_ide IDE Pathway cluster_nlrp3 NLRP3 Inflammasome Pathway This compound This compound IDE Insulin-Degrading Enzyme (IDE) This compound->IDE Inhibits NLRP3 NLRP3 This compound->NLRP3 Inhibits Interaction with NEK7 Insulin_degradation Insulin Degradation IDE->Insulin_degradation Insulin Insulin Insulin->IDE Insulin_signaling Enhanced Insulin Signaling ASC ASC NLRP3->ASC NEK7 NEK7 NEK7->NLRP3 Caspase1 Pro-Caspase-1 ASC->Caspase1 Active_Caspase1 Active Caspase-1 Caspase1->Active_Caspase1 IL1b Pro-IL-1β Active_Caspase1->IL1b Active_IL1b Mature IL-1β IL1b->Active_IL1b

Caption: this compound inhibits both IDE and NLRP3 inflammasome pathways.

troubleshooting_logic Troubleshooting Logic for this compound Degradation start Inconsistent or Diminishing This compound Effect Observed check_protocol Review Protocol: - Replenishment schedule? - Cell density consistent? start->check_protocol check_storage Review Storage: - Stock solution age? - Freeze-thaw cycles? start->check_storage degradation_suspected Degradation Suspected check_protocol->degradation_suspected check_storage->degradation_suspected solution1 Implement Regular Replenishment (e.g., every 24-48h) degradation_suspected->solution1 Yes solution2 Prepare Fresh Stock Solution and Aliquot degradation_suspected->solution2 Yes solution3 Perform Stability Assay (HPLC/LC-MS) degradation_suspected->solution3 Confirm

Caption: A logical approach to troubleshooting this compound degradation.

References

Technical Support Center: Mitigating Autofluorescence in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the identification and mitigation of autofluorescence in fluorescence-based assays.

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence and what causes it in cell-based assays?

Autofluorescence is the natural emission of light by biological materials when they are excited by light, which can interfere with the detection of specific fluorescent signals from your probes or labels.[1] This background fluorescence can mask the intended signal, leading to reduced sensitivity and inaccurate measurements.[1]

Common sources of autofluorescence include:

  • Endogenous Cellular Components: Molecules like NADH, riboflavin, collagen, and elastin (B1584352) naturally fluoresce, often in the blue to green spectrum.[2][3] Lipofuscin, a granular pigment that accumulates in aging cells, is a particularly strong source of autofluorescence across a broad spectrum.[4][5][6]

  • Cell Culture Media: Many standard media contain components like phenol (B47542) red and riboflavin, which are fluorescent.[1][3] Fetal Bovine Serum (FBS) is also a known contributor to background fluorescence.[1][3]

  • Fixation Methods: Aldehyde fixatives, such as formalin and glutaraldehyde, can induce fluorescence by reacting with amine groups in tissues and cells.[2][7]

Q2: How can I determine if autofluorescence is impacting my experimental results?

The most effective way to assess the level of autofluorescence is to include an unstained control sample in your experiment.[1][2][7][8] This control should be prepared and processed in the exact same way as your experimental samples but without the addition of any fluorescent labels or antibodies.[1][7] By imaging this unstained control using the same settings as your stained samples, you can visualize the baseline fluorescence level originating from the sample itself.[1]

Q3: Can ML345 be used to mitigate autofluorescence?

Current scientific literature does not support the use of this compound as an agent for mitigating autofluorescence. This compound is characterized as a small-molecule inhibitor of the Insulin-Degrading Enzyme (IDE).[9] Its documented mechanism of action and scientific applications are related to the inhibition of this specific enzyme and not to the quenching of fluorescence.[9] Researchers experiencing issues with autofluorescence should consider established methods and reagents specifically designed for this purpose.

Troubleshooting Guide

Problem: My signal-to-noise ratio is low, and the background is too high across all channels.

This common issue often points to significant autofluorescence. The following troubleshooting flowchart and suggestions can help diagnose and resolve the problem.

G cluster_0 Troubleshooting High Autofluorescence cluster_1 Mitigation Strategies Start High Background Signal Detected CheckUnstained Image Unstained Control Sample Start->CheckUnstained IsAF Is high background present in unstained control? CheckUnstained->IsAF AF_Confirmed Source is Autofluorescence (AF) IsAF->AF_Confirmed Yes NonSpecificStaining Source is likely non-specific antibody binding or other artifact. Review staining protocol. IsAF->NonSpecificStaining No Strategy1 Switch to Red/Far-Red Fluorophores AF_Confirmed->Strategy1 Strategy2 Optimize Fixation Protocol AF_Confirmed->Strategy2 Strategy3 Use a Chemical Quenching Agent AF_Confirmed->Strategy3 Strategy4 Modify Culture/Imaging Media AF_Confirmed->Strategy4

Caption: A decision tree for troubleshooting high background signals in fluorescence assays.

Q4: My autofluorescence is still high. What specific steps can I take?

1. Optimize Your Fluorophore Selection Autofluorescence is often strongest in the blue and green regions of the spectrum (350–550 nm).[2]

  • Solution: Whenever possible, choose fluorophores that emit in the red or far-red spectral regions (e.g., those with emission >600 nm).[2][3][10] This simple change can often significantly improve your signal-to-noise ratio.

2. Change Your Fixation Method Aldehyde fixatives are a known source of autofluorescence.[2][7]

  • Solution: Consider replacing aldehyde-based fixatives with organic solvents like ice-cold methanol (B129727) or ethanol.[2][7] If aldehydes are necessary, try reducing the concentration or fixation time.[2] You can also treat samples with a reducing agent like sodium borohydride (B1222165) after fixation, though its effectiveness can vary.[2][5][11]

3. Use a Chemical Quenching Reagent Several commercial and chemical reagents are available to quench autofluorescence, particularly from lipofuscin.

  • Solution: Reagents like Sudan Black B or TrueBlack® can effectively reduce autofluorescence.[4][6][12] TrueBlack® is often preferred as it introduces less background fluorescence in the far-red channels compared to Sudan Black B.[6][13]

4. Modify Your Cell Culture and Imaging Media Standard culture media can be a significant source of background fluorescence.

  • Solution: For live-cell imaging, switch to a phenol red-free medium.[1][3] If possible, also reduce the concentration of FBS or use a specialized low-fluorescence medium (e.g., FluoroBrite) during imaging.[1][3] For fixed cells, performing the final imaging steps in Phosphate-Buffered Saline (PBS) can reduce background from residual media components.[3]

Source of Autofluorescence Mitigation Strategy Typical Wavelengths Affected Notes
Endogenous Molecules (NADH, Collagen, Elastin)Use red/far-red fluorophores (e.g., Alexa Fluor 647, Cy5).[2][10]Blue-Green (~450-550 nm)This is often the simplest and most effective first step.
Lipofuscin Treat with a chemical quencher like TrueBlack® or Sudan Black B.[4][5][6]Broad Spectrum (Blue to Far-Red)Essential for working with aged tissues, such as brain or retina.[4][5]
Aldehyde Fixatives Use cold methanol/ethanol fixation instead.[2][7] Treat with sodium borohydride post-fixation.[2]Blue-GreenMethanol fixation is not suitable for all antigens.
Cell Culture Medium (Phenol Red, FBS)Use phenol red-free medium for imaging.[1][3] Reduce FBS concentration or wash with PBS before imaging.[1][3]Green-YellowEspecially critical for live-cell imaging and high-content screening.
Red Blood Cells Perfuse tissue with PBS prior to fixation to remove blood.[2][11]Broad SpectrumImportant for tissue samples to avoid heme-related autofluorescence.

Experimental Protocols

Protocol: Immunofluorescence Staining with Autofluorescence Quenching

This protocol provides a general workflow for immunofluorescence staining of fixed, cultured cells, incorporating a step to reduce autofluorescence using a chemical quencher.

G cluster_workflow Experimental Workflow A 1. Cell Seeding & Culture Plate cells on coverslips in a multi-well plate. B 2. Fixation Fix with 4% PFA or cold Methanol. A->B C 3. Permeabilization Use 0.1% Triton X-100 in PBS (if required). B->C D 4. Autofluorescence Quenching Incubate with quenching agent (e.g., TrueBlack®). C->D E 5. Blocking Incubate with blocking buffer (e.g., BSA or serum). D->E F 6. Primary Antibody Incubation Incubate with primary antibody diluted in blocking buffer. E->F G 7. Secondary Antibody Incubation Incubate with fluorophore-conjugated secondary antibody. F->G H 8. Counterstain & Mounting Stain nuclei (e.g., DAPI) and mount coverslip on slide. G->H I 9. Imaging Acquire images using appropriate filter sets. H->I

Caption: A generalized workflow for immunofluorescence incorporating an autofluorescence quenching step.

Detailed Steps:

  • Cell Culture: Plate cells on sterile glass coverslips in a multi-well plate and culture until they reach the desired confluency.

  • Fixation:

    • Gently aspirate the culture medium.

    • Wash cells twice with PBS.

    • Fix cells by adding 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature OR ice-cold 100% methanol for 10 minutes at -20°C.

  • Permeabilization (for intracellular targets):

    • Wash three times with PBS.

    • If using PFA fixation, permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Autofluorescence Quenching (Pre-staining method):

    • This protocol is based on the TrueBlack® pre-treatment method.[13]

    • Rinse samples in PBS.

    • Prepare 1X TrueBlack® solution by diluting the 20X stock 1:20 in 70% ethanol.[5]

    • Incubate the fixed cells in the 1X TrueBlack® solution for 30 seconds at room temperature.[13]

    • Wash three times with PBS.

  • Blocking:

    • Incubate cells in a blocking buffer (e.g., 1% BSA or 5% normal goat serum in PBS) for 1 hour at room temperature to prevent non-specific antibody binding.[8]

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in the blocking buffer.

    • Incubate the cells with the primary antibody solution overnight at 4°C or for 1-2 hours at room temperature.

  • Secondary Antibody Incubation:

    • Wash cells three times with PBS.

    • Dilute the fluorophore-conjugated secondary antibody in blocking buffer. Protect from light.

    • Incubate for 1 hour at room temperature, protected from light.

  • Nuclear Counterstaining and Mounting:

    • Wash cells three times with PBS.

    • Incubate with a nuclear stain like DAPI (e.g., 300 nM in PBS) for 5 minutes.

    • Wash twice with PBS.

    • Mount the coverslip onto a microscope slide using an antifade mounting medium.[8]

  • Imaging:

    • Allow the mounting medium to cure as per the manufacturer's instructions.

    • Image using a fluorescence microscope with appropriate laser lines and emission filters for your chosen fluorophores. Always include your unstained and secondary-only controls when setting acquisition parameters.

References

ML345 Technical Support Center: Troubleshooting Inconsistent Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential inconsistencies encountered during experiments with ML345.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound was initially identified as a potent and selective small-molecule inhibitor of the insulin-degrading enzyme (IDE), with an IC50 of 188 nM.[1] It targets a specific cysteine residue (Cys819) within IDE.[2] More recent research has demonstrated that this compound also functions as a highly potent and selective inhibitor of the NLRP3 inflammasome.[3] This action is independent of its IDE inhibitory activity and occurs through binding to NLRP3 and disrupting its interaction with NEK7, which is crucial for inflammasome assembly.[3]

Q2: I am seeing variable IC50 values for this compound in my IDE inhibition assays. What could be the cause?

Inconsistent IC50 values can arise from several factors. Refer to the troubleshooting guide below for a detailed checklist, but common culprits include:

  • Compound Stability and Storage: Ensure this compound is stored correctly. Stock solutions are stable for up to 6 months at -80°C and for 1 month at -20°C.[1]

  • Assay Conditions: The inhibitory activity of this compound can be sensitive to assay buffer components, pH, and incubation times. Adherence to a consistent and validated protocol is critical.

  • Enzyme Concentration: Using a final enzyme concentration at or near the EC80 is recommended for optimal assay performance.[4]

  • Substrate Quality: The purity and concentration of the substrate (e.g., FRET1) can significantly impact results.[4]

Q3: Can this compound affect other proteins besides IDE and NLRP3?

While this compound is described as selective, its mechanism of targeting a cysteine residue means it could potentially interact with other cysteine-containing proteins, especially at higher concentrations.[2][4] It is recommended to perform counter-screens or use control compounds to verify that the observed effects are specific to the target of interest.

Q4: How should I prepare my this compound stock solutions?

This compound is stable in DMSO solution at room temperature for at least 7 days.[4] For long-term storage, prepare concentrated stock solutions in DMSO and store them in aliquots at -80°C to avoid repeated freeze-thaw cycles.[1]

Troubleshooting Guide for Inconsistent Results

This guide provides a systematic approach to identifying and resolving common issues that may lead to inconsistent experimental outcomes with this compound.

Problem Area 1: Compound Integrity and Handling
Potential Issue What to Check Recommended Action
Degraded Compound Purity of the compound lot.Verify the purity of your this compound lot, which should be >98%.[5] If in doubt, obtain a fresh supply from a reputable vendor.
Improper Storage Storage conditions of stock solutions and dry powder.Store dry powder as recommended by the supplier. For stock solutions, adhere to the storage guidelines: -80°C for up to 6 months, -20°C for up to 1 month.[1] Avoid multiple freeze-thaw cycles.
Solubility Issues Appearance of precipitates in stock solutions or assay wells.Ensure the final concentration of DMSO is consistent across experiments and does not exceed recommended levels (e.g., 1%).[4] If solubility is a concern, sonication may help.
Problem Area 2: Assay and Experimental Conditions
Potential Issue What to Check Recommended Action
Assay Artifacts Interference with the detection method (e.g., fluorescence).Run control experiments without the enzyme to check if this compound interferes with the assay signal. A QFRET fluorescence artifact assay can be employed to rule out interference with fluorescence-based readouts.[4]
Variable Incubation Times Inconsistent pre-incubation or reaction times.Standardize all incubation times as per a validated protocol. While this compound's potency in cell-based assays is reported to be independent of incubation time, this may not hold true for all experimental setups.[4]
Redox Environment Presence of reducing or oxidizing agents in the buffer.As this compound targets a cysteine residue, the redox state of the assay environment can influence its activity. Maintain a consistent and controlled redox environment.
Cell Line Variability Differences in cell passage number, confluency, or health.Use cells within a consistent passage number range and ensure they are healthy and at a consistent confluency at the time of the experiment.

Experimental Protocols

Biochemical Assay for IDE Inhibition (Adapted from published protocols)[4]
  • Reagent Preparation:

    • Assay Buffer (Buffer A): 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, 0.1% BSA, pH 7.4.

    • Recombinant IDE: Prepare a working solution in Buffer A.

    • FRET1 Substrate: Prepare a working solution in Buffer A.

    • This compound: Prepare serial dilutions in DMSO.

  • Assay Procedure (384-well format):

    • Dispense 10 µL of recombinant IDE (to a final concentration of 1 nM, i.e., EC80) into each well. For control wells, dispense 10 µL of Buffer A.

    • Add 10 µL of the this compound serial dilutions (or DMSO for high control wells) to the appropriate wells, resulting in a final DMSO concentration of 1%.

    • Initiate the reaction by adding 10 µL of the FRET1 substrate (to a final concentration of 1 µM).

    • Monitor the reaction kinetics by measuring the fluorescence signal at appropriate excitation and emission wavelengths over time.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of this compound relative to the high (DMSO) and low (no enzyme) controls.

    • Plot the percent inhibition versus the log of the this compound concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Reagent Preparation (Buffer, IDE, Substrate, this compound) plate_prep Plate Preparation (Dispense IDE/Buffer) reagent_prep->plate_prep add_compound Add this compound Dilutions plate_prep->add_compound add_substrate Initiate with Substrate add_compound->add_substrate incubation Incubate and Read Fluorescence add_substrate->incubation calc_inhibition Calculate % Inhibition incubation->calc_inhibition plot_curve Generate Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50

Caption: Workflow for IDE Inhibition Assay.

troubleshooting_flow start Inconsistent Results with this compound check_compound Check Compound Integrity (Purity, Storage, Solubility) start->check_compound compound_ok Compound OK? check_compound->compound_ok replace_compound Replace Compound compound_ok->replace_compound No check_assay Check Assay Conditions (Controls, Buffers, Times) compound_ok->check_assay Yes replace_compound->check_compound assay_ok Assay Conditions OK? check_assay->assay_ok optimize_assay Optimize Assay Protocol assay_ok->optimize_assay No check_biology Consider Biological Variability (Cell Line, Off-Target Effects) assay_ok->check_biology Yes optimize_assay->check_assay biology_ok Hypothesis Supported? check_biology->biology_ok redesign_experiment Redesign Experiment biology_ok->redesign_experiment No end_node Consistent Results biology_ok->end_node Yes redesign_experiment->check_biology

References

Technical Support Center: ML345 Dosage Adjustment for Different Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing ML345, a potent and selective inhibitor of the NLRP3 inflammasome and Insulin-Degrading Enzyme (IDE). This guide offers troubleshooting advice and frequently asked questions to facilitate the seamless integration of this compound into various experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound has a dual mechanism of action. It is a potent and selective inhibitor of the NLRP3 inflammasome, acting by disrupting the crucial interaction between NLRP3 and NEK7, which is essential for inflammasome complex formation[1]. Additionally, this compound is known to be a small-molecule inhibitor of the Insulin-Degrading Enzyme (IDE), targeting a specific cysteine residue (Cys819) in the enzyme[1].

Q2: How do I determine the optimal starting concentration of this compound for my specific cell line?

A2: The optimal concentration of this compound is cell-line dependent. A good starting point is to perform a dose-response experiment. Based on published data, effective concentrations for NLRP3 inflammasome inhibition in bone marrow-derived macrophages (BMDMs) are in the nanomolar to low micromolar range[1]. For IDE inhibition, the reported IC50 is 188 nM[1]. We recommend starting with a broad range of concentrations (e.g., 10 nM to 10 µM) to determine the optimal dose for your experimental setup.

Q3: this compound is not showing the expected inhibitory effect. What are the possible reasons?

A3: Several factors could contribute to a lack of efficacy.

  • Suboptimal Cell Priming: For NLRP3 inflammasome inhibition, proper priming of the cells (e.g., with LPS) is crucial for the expression of pro-IL-1β and NLRP3. Ensure your priming step is effective.

  • Incorrect Activation Signal: Following priming, a second signal (e.g., Nigericin, ATP) is required to activate the NLRP3 inflammasome. Verify that your activator is potent and used at the correct concentration.

  • Cell Line Variability: Different cell lines exhibit varying sensitivities to this compound. It is essential to perform a dose-response curve for each new cell line.

  • Compound Stability: Ensure that the this compound stock solution is properly stored and that fresh dilutions are made for each experiment.

Q4: I am observing significant cytotoxicity in my experiments. How can I mitigate this?

A4: Cytotoxicity can be a concern at higher concentrations.

  • Perform a Cytotoxicity Assay: It is crucial to determine the cytotoxic profile of this compound in your specific cell line using an assay such as the MTT or LDH release assay.

  • Lower the Concentration: Based on the cytotoxicity assay, reduce the concentration of this compound to a non-toxic range that still provides the desired inhibitory effect.

  • Reduce Incubation Time: Shortening the incubation time with this compound may reduce cytotoxicity while still allowing for effective inhibition.

Quantitative Data Summary

The following table summarizes the effective concentrations of this compound for NLRP3 inflammasome inhibition in different immune cell types. This data should be used as a starting point for optimizing the dosage for your specific experimental conditions.

Cell Line/TypeTarget PathwayEffective Concentration (IC50)Notes
Bone Marrow-Derived Macrophages (BMDMs)NLRP3 Inflammasome (IL-1β Release)197.7 nMFull suppression of NLRP3 inflammasome activation observed at 1 µM.[1]
THP-1 (human monocytic cell line)NLRP3 InflammasomeDose-dependent inhibition observed.Optimal concentration should be determined via dose-response experiment.[1]
Human Peripheral Blood Mononuclear Cells (PBMCs)NLRP3 InflammasomeDose-dependent inhibition observed.Optimal concentration should be determined via dose-response experiment.[1]
GeneralInsulin-Degrading Enzyme (IDE)188 nMThis is a general IC50 value for IDE inhibition and may vary between cell lines.[1]

Experimental Protocols

Protocol 1: Determining the Optimal this compound Dosage using a Dose-Response Curve and Cytotoxicity Assay

This protocol outlines the steps to identify the optimal, non-toxic concentration of this compound for a specific cell line.

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT reagent (or other viability assay reagent)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Serial Dilutions: Prepare serial dilutions of this compound in complete culture medium. It is recommended to start with a high concentration (e.g., 10 µM) and perform 1:2 or 1:3 dilutions. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Viability Assay: At the end of the incubation, perform a cell viability assay (e.g., MTT assay) according to the manufacturer's protocol.

  • Data Analysis: Measure the absorbance or fluorescence using a plate reader. Plot the cell viability (%) against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability). The optimal working concentration should be well below the cytotoxic range.

Protocol 2: In Vitro NLRP3 Inflammasome Inhibition Assay

This protocol describes how to assess the inhibitory effect of this compound on NLRP3 inflammasome activation.

Materials:

  • Immune cells (e.g., BMDMs, THP-1 cells, PBMCs)

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • NLRP3 activator (e.g., Nigericin, ATP)

  • This compound

  • ELISA kit for IL-1β

Procedure:

  • Cell Seeding: Seed cells in a suitable culture plate. For THP-1 cells, differentiation with PMA (e.g., 100 nM for 4 hours) may be required to obtain macrophage-like cells.

  • Priming (Signal 1): Prime the cells with LPS (e.g., 50 ng/mL for BMDMs and PBMCs, 200 ng/mL for differentiated THP-1 cells) for 3-4 hours to induce the expression of pro-IL-1β and NLRP3.

  • Inhibitor Treatment: Pre-treat the primed cells with various concentrations of this compound for 30-60 minutes.

  • Activation (Signal 2): Stimulate the cells with an NLRP3 activator (e.g., 5 µM Nigericin for 30-60 minutes) to induce inflammasome assembly and IL-1β secretion.

  • Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.

  • IL-1β Measurement: Quantify the concentration of secreted IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Plot the IL-1β concentration against the this compound concentration to determine the inhibitory effect and calculate the IC50 value.

Visualizations

Experimental_Workflow_for_Optimal_Dosage_Determination cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis start Start seed_cells Seed Cells in 96-well Plate start->seed_cells prepare_dilutions Prepare this compound Serial Dilutions add_treatment Add this compound to Cells prepare_dilutions->add_treatment incubate Incubate for 24-72h add_treatment->incubate viability_assay Perform Cell Viability Assay (e.g., MTT) incubate->viability_assay read_plate Measure Absorbance viability_assay->read_plate analyze_data Generate Dose-Response Curve & Determine IC50 read_plate->analyze_data

Caption: Workflow for determining the optimal dosage of this compound.

NLRP3_Inflammasome_Signaling_Pathway cluster_signal1 Signal 1: Priming cluster_signal2 Signal 2: Activation cluster_inhibition Inhibition cluster_downstream Downstream Effects PAMPs_DAMPs PAMPs/DAMPs (e.g., LPS) TLR Toll-like Receptor (TLR) PAMPs_DAMPs->TLR NFkB NF-κB Activation TLR->NFkB Transcription Transcription of pro-IL-1β & NLRP3 NFkB->Transcription NLRP3_activation NLRP3 Activation Activators Activators (e.g., Nigericin, ATP) K_efflux K+ Efflux Activators->K_efflux K_efflux->NLRP3_activation NEK7 NEK7 NLRP3_activation->NEK7 ASC ASC Recruitment NEK7->ASC Caspase1_activation Pro-Caspase-1 -> Caspase-1 ASC->Caspase1_activation IL1b_maturation Pro-IL-1β -> IL-1β Caspase1_activation->IL1b_maturation Pyroptosis Pyroptosis Caspase1_activation->Pyroptosis This compound This compound This compound->NLRP3_activation Inhibits NLRP3-NEK7 Interaction

Caption: The NLRP3 inflammasome signaling pathway and the inhibitory action of this compound.

References

Technical Support Center: The Impact of Serum Proteins on ML345 Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of serum proteins on the activity of ML345.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

A1: While initially identified as a potent and selective small-molecule inhibitor of the Insulin-Degrading Enzyme (IDE) with an IC50 of 188 nM, more recent research has established that this compound is also a highly potent and selective inhibitor of the NLRP3 inflammasome.[1][2][3][4][5] A 2025 study demonstrated that this compound's inhibition of the NLRP3 inflammasome is independent of its activity on IDE.[1][2] This dual activity is a critical consideration for experimental design and data interpretation.

Q2: How do serum proteins in my cell culture medium affect the activity of this compound?

A2: Serum proteins, primarily albumin, can bind to small molecule inhibitors like this compound. This binding sequesters the compound, reducing the free concentration of this compound available to interact with its target (NLRP3 or IDE) in your cells. This phenomenon is known as the "serum shift" and results in a higher apparent IC50 value (a rightward shift in the dose-response curve), indicating reduced potency in the presence of serum.

Q3: Is there quantitative data on the plasma protein binding of this compound?

A3: Currently, there is no publicly available quantitative data specifying the exact percentage of this compound that binds to plasma proteins or the precise magnitude of the IC50 shift for its NLRP3 or IDE inhibitory activity in the presence of serum. One early report on its IDE inhibitory activity noted that the presence of Fetal Bovine Serum (FBS) increased its solubility, which could be an indication of protein binding, but this was not directly measured.

Q4: How can I experimentally determine the impact of serum proteins on my this compound experiments?

A4: To quantify the effect of serum proteins, you can perform an IC50 shift assay. This involves generating dose-response curves for this compound in your experimental system with varying concentrations of serum (e.g., 0%, 2%, 10% FBS) or purified bovine serum albumin (BSA). A significant rightward shift in the IC50 value with increasing serum concentration will confirm and quantify the impact of protein binding. For a more precise measurement of the fraction of unbound drug, a plasma protein binding assay using equilibrium dialysis or ultrafiltration is recommended.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent or lower than expected this compound activity in cell-based assays compared to biochemical assays. Serum Protein Binding: The presence of serum in your cell culture medium is likely binding to this compound, reducing its effective concentration.1. Perform a Serum Titration: Conduct your experiment with a range of serum concentrations to understand the sensitivity of your assay to serum effects. 2. Use Serum-Free or Low-Serum Media: If your cell line can be maintained in serum-free or low-serum conditions for the duration of the experiment, this will minimize the impact of protein binding. 3. Increase this compound Concentration: If serum is required, you may need to increase the concentration of this compound to achieve the desired biological effect, based on the IC50 shift you observe.
High variability in results between experiments. Inconsistent Serum Lots: Different batches of serum can have varying protein compositions, leading to batch-to-batch variability in the extent of this compound binding.1. Use a Single Lot of Serum: For a series of related experiments, use the same lot of FBS to ensure consistency. 2. Pre-screen Serum Lots: If possible, pre-screen several lots of serum for their effect on this compound activity and choose a lot that provides consistent results.
Precipitation of this compound in media containing serum. Poor Solubility and Protein Interaction: While serum proteins can sometimes increase the solubility of compounds, complex interactions can also lead to precipitation, especially at higher concentrations.1. Prepare Fresh Dilutions: Always prepare fresh working dilutions of this compound for each experiment. 2. Pre-warm Media: Ensure that the serum-containing media is at 37°C before adding this compound. 3. Gentle Mixing: Mix the this compound into the media gently by inversion rather than vigorous vortexing.

Quantitative Data Summary

As specific quantitative data for this compound serum protein binding is not available in the literature, the following table provides a template for how to present such data once it has been determined experimentally.

Assay Condition This compound IC50 (NLRP3 Inhibition) This compound IC50 (IDE Inhibition) Fold Shift
Biochemical Assay (Serum-Free)e.g., 50 nMe.g., 188 nMN/A
Cell-Based Assay (10% FBS)To be determinedTo be determinedTo be determined
Parameter Value
Plasma Protein Binding (%) To be determined
Fraction Unbound (fu) To be determined

Experimental Protocols

Protocol 1: IC50 Shift Assay for this compound in the Presence of Serum

Objective: To determine the effect of serum proteins on the potency of this compound in a cell-based assay.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell line of interest (e.g., macrophages for NLRP3 activity)

  • Cell culture medium

  • Fetal Bovine Serum (FBS)

  • Assay-specific reagents (e.g., LPS and Nigericin for NLRP3 activation)

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at the desired density and allow them to adhere overnight.

  • Prepare Serum Conditions: Prepare media with different concentrations of FBS (e.g., 0%, 1%, 5%, 10%).

  • Prepare this compound Dilutions: Prepare a serial dilution of this compound in each of the serum-containing media.

  • Compound Treatment: Remove the old media from the cells and add the this compound dilutions. Incubate for a pre-determined time (e.g., 1 hour).

  • Assay Stimulation: Add the stimulating agent (e.g., LPS followed by Nigericin for NLRP3 activation).

  • Readout: After the appropriate incubation time, measure the desired readout (e.g., IL-1β levels in the supernatant by ELISA for NLRP3 activity).

  • Data Analysis: Plot the dose-response curves for each serum concentration and calculate the IC50 values. The fold shift in IC50 can be calculated as (IC50 with serum) / (IC50 without serum).

Protocol 2: Plasma Protein Binding Assay by Equilibrium Dialysis

Objective: To determine the fraction of this compound that is unbound to plasma proteins.

Materials:

  • This compound

  • Plasma (human, mouse, or rat)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Equilibrium dialysis device (e.g., RED device)

  • LC-MS/MS system for analysis

Procedure:

  • Prepare this compound Spiked Plasma: Spike this compound into the plasma at a known concentration.

  • Set up Dialysis Unit: Add the this compound-spiked plasma to one chamber of the dialysis unit and PBS to the other chamber, separated by a semi-permeable membrane.

  • Equilibration: Incubate the dialysis unit at 37°C with gentle shaking for a sufficient time to reach equilibrium (typically 4-24 hours).

  • Sample Collection: After incubation, collect samples from both the plasma and the PBS chambers.

  • Sample Analysis: Determine the concentration of this compound in both chambers using a validated LC-MS/MS method.

  • Calculate Fraction Unbound: The fraction unbound (fu) is calculated as the ratio of the concentration of this compound in the PBS chamber (unbound drug) to the concentration in the plasma chamber (total drug).

Signaling Pathway Diagrams

NLRP3 Inflammasome Activation Pathway

NLRP3_Pathway cluster_priming Priming (Signal 1) cluster_activation Activation (Signal 2) cluster_downstream Downstream Effects PAMPs_DAMPs_1 PAMPs / DAMPs (e.g., LPS) TLR4 TLR4 PAMPs_DAMPs_1->TLR4 NFkB NF-κB Activation TLR4->NFkB Transcription Transcription (NLRP3, pro-IL-1β, pro-IL-18) NFkB->Transcription NLRP3 NLRP3 pro_IL1b pro-IL-1β pro_IL18 pro-IL-18 Stimuli Activation Stimuli (e.g., Nigericin, ATP) Efflux K+ Efflux Stimuli->Efflux Efflux->NLRP3 Inflammasome NLRP3 Inflammasome Assembly NLRP3->Inflammasome ASC ASC ASC->Inflammasome pro_Casp1 pro-Caspase-1 pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Cleavage This compound This compound This compound->Inflammasome Inhibition IL1b IL-1β (Secretion) Casp1->IL1b Cleavage IL18 IL-18 (Secretion) Casp1->IL18 Cleavage Pyroptosis Pyroptosis Casp1->Pyroptosis Cleavage GSDMD Gasdermin-D

Caption: Canonical NLRP3 inflammasome activation pathway and the inhibitory action of this compound.

Insulin-Degrading Enzyme (IDE) Signaling Pathway

IDE_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Insulin (B600854) Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor Degradation Insulin Degradation Insulin->Degradation Insulin_Receptor_Complex Insulin-Receptor Complex Endocytosis Endocytosis Insulin_Receptor_Complex->Endocytosis Endosome Endosome Endocytosis->Endosome Endosome->Insulin Release IDE Insulin-Degrading Enzyme (IDE) IDE->Degradation This compound This compound This compound->IDE Inhibition

Caption: Simplified overview of insulin uptake and degradation by IDE, and the inhibitory action of this compound.

References

Validation & Comparative

A Comparative Guide to IDE Inhibitors: ML345 vs. 6bK

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating therapeutic strategies for metabolic and neurodegenerative diseases, the insulin-degrading enzyme (IDE) presents a compelling target. This guide provides a detailed, data-driven comparison of two prominent IDE inhibitors: the small molecule ML345 and the macrocyclic peptide 6bK.

Performance and Properties: A Tabular Comparison

The following tables summarize the key quantitative data for this compound and 6bK, offering a clear comparison of their potency, selectivity, and other relevant properties.

Inhibitor IC50 (nM) Target Mechanism of Action Selectivity Chemical Nature
This compound 188[1][2]Insulin-Degrading Enzyme (IDE)Covalent modification of Cys819[3][]Selective for IDE[1][5]Small molecule
6bK 50[6][7][8][9][10]Insulin-Degrading Enzyme (IDE)Binds to an allosteric "exo site"[11]>1,000-fold selective for IDE over other metalloproteases[6][9][12][13]Macrocyclic peptide

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments cited in the evaluation of IDE inhibitors.

In Vitro IDE Inhibition Assay (Fluorogenic Substrate)

This assay is a common method to determine the potency of IDE inhibitors.

Materials:

  • Purified recombinant human IDE

  • Fluorogenic IDE substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH)

  • Assay Buffer (e.g., 50 mM Tris, pH 7.5, 1 M NaCl)

  • Test inhibitors (this compound, 6bK) dissolved in DMSO

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare Reagents:

    • Dilute purified IDE to a working concentration (e.g., 0.5 ng/µl) in Assay Buffer.

    • Prepare a serial dilution of the test inhibitors (e.g., starting from 100 µM) in DMSO. Further dilute these in Assay Buffer to achieve the final desired concentrations with a constant DMSO percentage (e.g., 1%).

    • Prepare the fluorogenic substrate in Assay Buffer to a working concentration (e.g., 20 µM).

  • Assay Protocol:

    • Add 20 µL of the diluted IDE solution to each well of the 96-well plate, except for the "no enzyme" control wells.

    • Add 20 µL of Assay Buffer to the "no enzyme" control wells.

    • Add 5 µL of the diluted inhibitor solutions to the test wells.

    • Add 5 µL of the diluent solution (Assay Buffer with the same percentage of DMSO as the inhibitor solutions) to the "positive control" (enzyme only) and "negative control" (no enzyme) wells.

    • Pre-incubate the plate at room temperature for 30 minutes with gentle agitation to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding 25 µL of the diluted fluorogenic substrate to all wells.

    • Immediately begin monitoring the fluorescence intensity (e.g., excitation at 320 nm and emission at 380 nm) in a kinetic mode for a set period (e.g., 30-60 minutes) at room temperature.

  • Data Analysis:

    • Calculate the rate of substrate cleavage (increase in fluorescence over time) for each well.

    • Normalize the rates of the inhibitor-treated wells to the "positive control" (100% activity) and "negative control" (0% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizing the Landscape: Pathways and Workflows

Diagrams are provided below to illustrate the biological context of IDE and the experimental process for evaluating its inhibitors.

Experimental Workflow for IDE Inhibitor Screening cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagents Prepare Reagents (IDE, Substrate, Inhibitors) plate Plate Setup (Enzyme, Inhibitor, Controls) reagents->plate preincubate Pre-incubation (30 min, RT) plate->preincubate reaction Initiate Reaction (Add Substrate) preincubate->reaction read Kinetic Reading (Fluorescence) reaction->read calculate Calculate Reaction Rates read->calculate normalize Normalize Data calculate->normalize plot Generate Dose-Response Curve normalize->plot ic50 Determine IC50 plot->ic50

Caption: Workflow for IDE inhibitor screening.

Insulin Degradation Pathway by IDE cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_inhibitors Inhibitors insulin Insulin receptor Insulin Receptor insulin->receptor Binds ide IDE receptor->ide Internalization & Release degraded Degraded Insulin Fragments ide->degraded Degrades This compound This compound This compound->ide Inhibits sixbk 6bK sixbk->ide Inhibits

Caption: Insulin degradation pathway by IDE.

Concluding Remarks

Both this compound and 6bK are potent and selective inhibitors of IDE, but they achieve this through distinct mechanisms of action. 6bK exhibits a lower IC50, suggesting higher potency in in vitro assays. Its allosteric binding to an "exo site" may offer advantages in terms of specificity. This compound, as a small molecule, may possess different pharmacokinetic properties that could be advantageous for certain research applications. The choice between these inhibitors will ultimately depend on the specific experimental context, including the desired mechanism of inhibition and the biological system under investigation. This guide provides the foundational data and protocols to inform such decisions.

References

A Comparative Guide to Small-Molecule Inhibitors of Insulin-Degrading Enzyme: ML345 and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Insulin-degrading enzyme (IDE) is a ubiquitously expressed zinc-metalloprotease that plays a crucial role in the clearance of several key peptide hormones, including insulin (B600854) and amyloid-beta (Aβ). Its involvement in the pathogenesis of type 2 diabetes and Alzheimer's disease has made it an attractive therapeutic target. This guide provides a comparative analysis of ML345, a well-characterized small-molecule IDE inhibitor, with other notable inhibitors, supported by experimental data and detailed methodologies.

Performance Comparison of IDE Inhibitors

The following table summarizes the key quantitative data for this compound and other selected small-molecule IDE inhibitors. Direct comparison of absolute values should be approached with caution due to variations in experimental conditions across different studies.

InhibitorChemical ClassIC50 / KiSelectivityMechanism of ActionReference
This compound Thiazolidinedione-likeIC50: 188 nMSelective over other metalloproteasesCovalent modification of Cys819[1][2]
6bK Macrocyclic PeptideIC50: 50 nM>1,000-fold selective for IDE over other metalloproteasesBinds to an exosite distinct from the catalytic site[3]
Ii1 Peptide HydroxamateKi: 1.7 nM>10,000-fold selective over other zinc-metalloproteasesBinds to the catalytic zinc atom[2]
Ebselen (B1671040) Organoselenium CompoundIC50: 14 nMInformation not readily availableReversible inhibitor, disrupts IDE dimerization[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison are provided below.

Determination of IC50 by Fluorescence Polarization (FP) Assay

This assay measures the ability of a compound to inhibit the cleavage of a fluorescently labeled IDE substrate.

Materials:

  • Recombinant human IDE

  • Fluorescently labeled IDE substrate (e.g., FAM-labeled Aβ peptide)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.05% Tween-20)

  • Test compounds (e.g., this compound) dissolved in DMSO

  • 384-well black, low-volume microplates

  • Fluorescence polarization plate reader

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In the microplate, add 1 µL of the test compound dilution to each well.

  • Add 10 µL of recombinant human IDE (final concentration, e.g., 1-5 nM) in assay buffer to each well.

  • Incubate the plate at room temperature for 15 minutes.

  • Add 10 µL of the fluorescently labeled IDE substrate (final concentration, e.g., 10-20 nM) in assay buffer to each well to initiate the reaction.

  • Incubate the plate at room temperature for 60-120 minutes, protected from light.

  • Measure the fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths for the fluorophore.

  • Calculate the percent inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a known potent inhibitor (100% inhibition).

  • Determine the IC50 value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).

Determination of IDE Activity by Förster Resonance Energy Transfer (FRET) Assay

This assay utilizes a FRET-based peptide substrate that is cleaved by IDE, leading to an increase in fluorescence.

Materials:

  • Recombinant human IDE

  • FRET-based IDE substrate (e.g., a peptide with a donor and quencher fluorophore pair)

  • Assay buffer

  • Test compounds

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds.

  • Add the test compound and recombinant human IDE to the wells of the microplate.

  • Incubate at room temperature for a pre-determined time (e.g., 15-30 minutes).

  • Initiate the reaction by adding the FRET substrate.

  • Monitor the increase in fluorescence intensity over time using a fluorescence plate reader.

  • The initial reaction velocity is calculated from the linear phase of the fluorescence curve.

  • Calculate the percent inhibition and determine the IC50 value as described for the FP assay.

Measurement of IDE Activity by Liquid Chromatography-Mass Spectrometry (LC-MS)

This method directly measures the degradation of an unlabeled peptide substrate by IDE.

Materials:

  • Recombinant human IDE

  • Unlabeled peptide substrate (e.g., Insulin or Aβ)

  • Assay buffer

  • Test compounds

  • Quenching solution (e.g., 0.1% trifluoroacetic acid in acetonitrile)

  • LC-MS system

Procedure:

  • Incubate recombinant human IDE with the test compound at various concentrations.

  • Add the unlabeled peptide substrate to initiate the enzymatic reaction.

  • Allow the reaction to proceed for a specific time at 37°C.

  • Stop the reaction by adding the quenching solution.

  • Analyze the samples by LC-MS to quantify the amount of remaining substrate and/or the formed degradation products.

  • Calculate the rate of substrate degradation for each compound concentration.

  • Determine the percent inhibition and IC50 value.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the IDE signaling pathway and a typical experimental workflow for inhibitor screening.

IDE_Signaling_Pathway cluster_upstream Upstream Regulation cluster_substrates Substrates cluster_downstream Downstream Effects cluster_inhibitors Inhibition Insulin_Receptor Insulin Receptor PI3K PI3K Insulin_Receptor->PI3K Akt Akt PI3K->Akt IDE Insulin-Degrading Enzyme (IDE) Akt->IDE Upregulates Expression Insulin_Signaling Termination of Insulin Signaling IDE->Insulin_Signaling AB_Clearance Aβ Clearance IDE->AB_Clearance Insulin Insulin Insulin->IDE Degraded by Amyloid_Beta Amyloid-β (Aβ) Amyloid_Beta->IDE Degraded by Other_Peptides Other Peptides (e.g., Glucagon, Amylin) Other_Peptides->IDE Degraded by This compound This compound This compound->IDE Inhibits Other_Inhibitors Other Small-Molecule Inhibitors Other_Inhibitors->IDE Inhibits

Caption: IDE Signaling Pathway and Inhibition.

Experimental_Workflow start Start: Compound Library primary_screen Primary Screening (e.g., High-Throughput FP Assay) start->primary_screen hit_identification Hit Identification primary_screen->hit_identification hit_identification->start Inactive Compounds dose_response Dose-Response and IC50 Determination hit_identification->dose_response Active Compounds secondary_assays Secondary Assays (e.g., FRET, LC-MS) dose_response->secondary_assays selectivity_profiling Selectivity Profiling (against other proteases) secondary_assays->selectivity_profiling lead_optimization Lead Optimization selectivity_profiling->lead_optimization

Caption: IDE Inhibitor Screening Workflow.

References

Biochemical Validation of ML345 as a Potent NLRP3 Inflammasome Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biochemical activity of ML345, a potent and selective inhibitor of the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome, with other known NLRP3 inhibitors. Experimental data is presented to support the validation of this compound's activity, alongside detailed protocols for the key biochemical assays used in its characterization.

Introduction to this compound and the NLRP3 Inflammasome

Initially identified as an inhibitor of the insulin-degrading enzyme (IDE), recent research has re-characterized this compound as a highly potent and selective inhibitor of the NLRP3 inflammasome.[1] Crucially, its inhibitory effect on the NLRP3 inflammasome is independent of its activity on IDE.[1] The NLRP3 inflammasome is a key component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory diseases. This compound exerts its inhibitory effect by disrupting the interaction between NLRP3 and the NIMA-related kinase 7 (NEK7), a critical step in inflammasome activation.[1]

Comparative Analysis of NLRP3 Inhibitor Activity

The inhibitory potency of this compound has been evaluated against other well-characterized NLRP3 inhibitors, such as MCC950, Oridonin, CY-09, Tranilast, RRx-001, and Entrectinib. The half-maximal inhibitory concentration (IC50) for IL-1β secretion is a key metric for comparing the efficacy of these compounds.

CompoundTargetAssay SystemIC50Reference
This compound NLRP3 iBMDMs 197.7 nM [2]
MCC950NLRP3BMDMs~7.5 nM[3]
OridoninNLRP3BMDMs-[4]
CY-09NLRP3BMDMs-[4]
TranilastNLRP3BMDMs-[4]
RRx-001NLRP3BMDMs-[4]
EntrectinibNLRP3BMDMs-[4]

Note: A direct IC50 value for Oridonin, CY-09, Tranilast, RRx-001, and Entrectinib in the same comparative study was not available. However, these compounds are commonly used as reference NLRP3 inhibitors.

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental procedures, the following diagrams have been generated.

NLRP3_Signaling_Pathway NLRP3 Inflammasome Activation Pathway and Inhibition by this compound cluster_activation NLRP3 Activation cluster_assembly Inflammasome Assembly cluster_downstream Downstream Effects PAMPs/DAMPs PAMPs/DAMPs TLR4 TLR4 PAMPs/DAMPs->TLR4 NF-kB NF-kB TLR4->NF-kB Pro-IL-1b/NLRP3 Expression Pro-IL-1b/NLRP3 Expression NF-kB->Pro-IL-1b/NLRP3 Expression K+ Efflux K+ Efflux NLRP3 NLRP3 K+ Efflux->NLRP3 NEK7 NEK7 Inflammasome_Complex NLRP3 Inflammasome NEK7->Inflammasome_Complex NLRP3->Inflammasome_Complex ASC ASC ASC_Oligomerization ASC Oligomerization ASC->ASC_Oligomerization Pro-Caspase-1 Pro-Caspase-1 Pro-Caspase-1->Inflammasome_Complex ASC_Oligomerization->Inflammasome_Complex Caspase-1 Active Caspase-1 Inflammasome_Complex->Caspase-1 IL-1b Mature IL-1b Caspase-1->IL-1b cleavage Pyroptosis Pyroptosis Caspase-1->Pyroptosis Pro-IL-1b Pro-IL-1b Pro-IL-1b->IL-1b This compound This compound This compound->NLRP3 Inhibits NEK7 interaction

NLRP3 signaling pathway and this compound inhibition.

experimental_workflow Experimental Workflow for IL-1β Secretion Assay cluster_cell_prep Cell Preparation cluster_priming Priming (Signal 1) cluster_inhibition Inhibitor Treatment cluster_activation Activation (Signal 2) cluster_analysis Analysis a Seed BMDMs/iBMDMs in 96-well plates b Incubate for 24h a->b c Prime cells with LPS (1 µg/mL) b->c d Incubate for 4h c->d e Add serial dilutions of this compound or other inhibitors d->e f Incubate for 1h e->f g Stimulate with ATP (5 mM) f->g h Incubate for 1h g->h i Collect supernatants h->i j Measure IL-1β concentration by ELISA i->j k Determine IC50 values j->k

References

Comparative Analysis of ML345: A Dual Inhibitor of Insulin-Degrading Enzyme and the NLRP3 Inflammasome

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the selectivity and cross-reactivity of the small-molecule inhibitor ML345.

This compound has been identified as a potent small-molecule inhibitor with dual activity against two distinct and significant therapeutic targets: Insulin-Degrading Enzyme (IDE) and the NOD-like receptor pyrin domain-containing protein 3 (NLRP3) inflammasome.[1][2] This guide provides a comparative analysis of this compound's activity and selectivity, supported by available experimental data and detailed methodologies to aid in the evaluation of its potential as a research tool and therapeutic candidate.

Primary Targets and Mechanism of Action

Initially developed as an inhibitor of IDE, a zinc-metallopeptidase implicated in the pathogenesis of type 2 diabetes and Alzheimer's disease, this compound demonstrated a potent inhibitory concentration (IC50) of 188 nM.[3] It targets a specific cysteine residue (Cys819) within IDE.[1][4] More recent findings have revealed that this compound also acts as a highly potent and selective inhibitor of the NLRP3 inflammasome, a key component of the innate immune system involved in a variety of inflammatory diseases.[2] Its action on the NLRP3 inflammasome is independent of its IDE inhibitory activity and involves binding to tyrosine 381 (Y381) of NLRP3, which disrupts its interaction with NIMA-related kinase 7 (NEK7) and prevents the formation of the inflammasome complex.[2]

Quantitative Analysis of Inhibitory Activity

The following table summarizes the known inhibitory activities of this compound against its primary targets. Data on cross-reactivity with other proteases or inflammasomes is limited in the public domain, highlighting an area for further investigation.

TargetInhibitorIC50 / Activity
Insulin-Degrading Enzyme (IDE)This compound188 nM
NLRP3 InflammasomeThis compoundPotent inhibitor (specific IC50 not publicly detailed)

Selectivity Profile of this compound

A key aspect of a small-molecule inhibitor's utility is its selectivity. This compound has been evaluated for its selectivity to ensure it does not broadly interact with other cellular machinery, which could lead to off-target effects.

Selectivity against other Proteases

To assess the selectivity of this compound for IDE over other proteases, a proteome-wide activity-based protein profiling (ABPP) assay was conducted.[1] This technique utilizes reactive probes to label active enzymes within a complex biological sample, allowing for the assessment of an inhibitor's specificity. The study concluded that this compound is target-selective for IDE.[1]

Selectivity against other Inflammasomes

In the context of its NLRP3 inhibitory activity, this compound was found to effectively suppress canonical, noncanonical, and alternative NLRP3 inflammasome activation pathways.[2] Crucially, the research indicated that this compound does not affect other inflammasomes, suggesting a high degree of selectivity within this protein family.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to characterize the activity and selectivity of this compound.

Activity-Based Protein Profiling (ABPP) for IDE Selectivity

This experiment was performed to determine the selectivity of this compound for IDE across the proteome.[1]

Objective: To identify other potential protein targets of this compound in a complex proteome.

Methodology:

  • Proteome Preparation: HEK293T cell proteomes were used for the assay.

  • Inhibitor Incubation: The proteomes were incubated with the probe compound (this compound) for 30 minutes at 37 °C.

  • Labeling: A general cysteine-reactive probe, chloroacetamide-rhodamine (CA-Rh), was added at a concentration of 5 μM and incubated for an additional 30 minutes. This probe labels cysteine residues in active enzymes.

  • Analysis: The labeled proteins were then analyzed to identify any changes in labeling patterns in the presence of this compound, which would indicate potential off-target interactions.

ABPP_Workflow proteome HEK293T Proteome inhibitor Incubate with this compound (30 min, 37°C) proteome->inhibitor probe Label with CA-Rh probe (30 min, 5µM) inhibitor->probe analysis Proteomic Analysis (e.g., Gel Electrophoresis, Mass Spectrometry) probe->analysis result Identify Off-Target Proteins analysis->result NLRP3_Inhibition_Assay cluster_workflow Experimental Steps cluster_pathway Signaling Pathway start Culture Immune Cells (e.g., BMDMs) prime Prime with LPS start->prime treat Treat with this compound prime->treat activate Activate with ATP/Nigericin treat->activate Inflammasome NLRP3 Inflammasome Assembly treat->Inflammasome This compound Inhibition measure Measure IL-1β Release (ELISA) activate->measure LPS_TLR LPS -> TLR4 NFkB NF-κB Activation LPS_TLR->NFkB NLRP3_exp NLRP3 & Pro-IL-1β Expression NFkB->NLRP3_exp NLRP3_exp->Inflammasome Activation_signal ATP/Nigericin Activation_signal->Inflammasome Casp1 Caspase-1 Activation Inflammasome->Casp1 IL1b Pro-IL-1β -> IL-1β Casp1->IL1b

References

A Comparative Guide to ML345 and Peptide-Based IDE Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Insulin-degrading enzyme (IDE) is a crucial zinc-metalloprotease involved in the clearance of key peptides such as insulin (B600854) and amyloid-beta (Aβ). Its inhibition presents a promising therapeutic strategy for conditions like type 2 diabetes and Alzheimer's disease. This guide provides an objective comparison of the small-molecule inhibitor ML345 and various peptide-based inhibitors of IDE, supported by experimental data to aid in the selection of appropriate research tools.

Efficacy at a Glance: Quantitative Comparison

The following table summarizes the reported efficacy of this compound against representative peptide-based IDE inhibitors. It is important to note that these values were determined in different studies under varied experimental conditions, which can influence the results. Direct, head-to-head comparisons under identical assay conditions are limited.

Inhibitor ClassInhibitor NameTypePotency (IC50/Ki)Target/MechanismKey Features
Small Molecule This compound Non-peptide, covalentIC50: 188 nM[1]Targets a specific cysteine residue (Cys819) of IDE[2]Cell-permeable, selective over other metalloproteases. Also reported to inhibit the NLRP3 inflammasome independently of IDE[3].
Peptide-Based Ii1 Peptide hydroxamateKi: ~1.7 - 2.96 nM[2]Binds to the active site of IDE, chelating the zinc ion[2]Highly potent and selective, but may have limited cell permeability and metabolic stability[4].
Peptide-Based P12-3A Cyclic dodecapeptideKi: 2.5 µM (for insulin degradation)Binds to IDEDiscovered via phage display; designed for potential dermatological applications.
Peptide-Based 6bK Macrocyclic peptide-Binds to an allosteric "exo site" on IDESubstrate-selective inhibition has been observed with analogs[5].

Understanding the Mechanisms and Pathways

The inhibition of IDE can potentiate the signaling of its substrates. For instance, by preventing insulin degradation, IDE inhibitors can prolong insulin's effect on glucose uptake and metabolism.

IDE_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Insulin Insulin IDE_ext IDE Insulin->IDE_ext Degradation Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor Binds Signaling_Cascade Signaling Cascade Insulin_Receptor->Signaling_Cascade Activates GLUT4 GLUT4 Transporter Glucose Glucose Glucose->GLUT4 Uptake Signaling_Cascade->GLUT4 Translocates This compound This compound This compound->IDE_ext Inhibits Peptide_Inhibitors Peptide-Based Inhibitors Peptide_Inhibitors->IDE_ext Inhibits

Fig. 1: IDE inhibition enhances insulin signaling.

Experimental Methodologies

The efficacy of IDE inhibitors is primarily determined through in vitro enzymatic assays. The choice of assay can significantly impact the measured potency.

Fluorescence Polarization (FP) Assay

This method was utilized in the initial high-throughput screening that identified this compound.[2]

  • Principle: The assay measures the change in polarization of fluorescently labeled substrate upon cleavage by IDE. A larger, intact substrate tumbles slower in solution, resulting in higher polarization. When IDE cleaves the substrate, the smaller fluorescent fragment tumbles faster, leading to a decrease in polarization. Inhibitors of IDE prevent this cleavage, thus maintaining a high polarization signal.

  • Substrate Example: A commonly used substrate is a fluorescein-labeled amyloid-beta (Aβ) peptide with a biotin (B1667282) tag[6].

  • Workflow:

    • Incubate IDE with varying concentrations of the inhibitor.

    • Add the fluorescently labeled substrate.

    • Measure the fluorescence polarization after a set incubation period.

    • Calculate the IC50 value from the dose-response curve.

FP_Assay_Workflow start Start incubate Incubate IDE with Inhibitor (e.g., this compound) start->incubate add_substrate Add Fluorescent Substrate (e.g., FAM-Aβ) incubate->add_substrate measure Measure Fluorescence Polarization add_substrate->measure calculate Calculate IC50 measure->calculate end End calculate->end

Fig. 2: Fluorescence Polarization (FP) assay workflow.
Förster Resonance Energy Transfer (FRET) Assay

This technique is frequently employed to assess the activity of peptide-based inhibitors like Ii1.

  • Principle: A FRET substrate contains a fluorescent donor and a quencher molecule. In the intact substrate, the quencher suppresses the donor's fluorescence. Upon cleavage by IDE, the donor and quencher are separated, leading to an increase in fluorescence. Inhibitors prevent this cleavage and thus keep the fluorescence signal low.

  • Substrate Example: A fluorogenic peptide substrate such as Mca-RPPGFSAFK(Dnp)-OH[5].

  • Workflow:

    • Dispense the inhibitor into a multi-well plate.

    • Add the IDE enzyme and incubate.

    • Initiate the reaction by adding the FRET substrate.

    • Monitor the increase in fluorescence over time.

    • Determine the initial reaction rates and calculate the Ki or IC50 value.

FRET_Assay_Workflow start Start dispense_inhibitor Dispense Inhibitor (e.g., Peptide-based) start->dispense_inhibitor add_ide Add IDE Enzyme dispense_inhibitor->add_ide add_substrate Add FRET Substrate add_ide->add_substrate monitor_fluorescence Monitor Fluorescence Increase add_substrate->monitor_fluorescence calculate Calculate Ki / IC50 monitor_fluorescence->calculate end End calculate->end

Fig. 3: FRET assay workflow for IDE inhibitors.

Comparative Discussion

Potency: The peptide hydroxamate inhibitor Ii1 demonstrates significantly higher potency in vitro (low nanomolar to picomolar Ki) compared to the reported IC50 of This compound (188 nM)[1][2]. However, this does not necessarily translate to superior efficacy in a cellular or in vivo context, where factors like cell permeability and metabolic stability become critical.

Mechanism of Action: this compound acts as a covalent inhibitor by targeting a specific cysteine residue, which is a distinct mechanism from the active-site zinc chelation of peptide hydroxamates like Ii1[2]. This difference in mechanism can influence inhibitor selectivity and potential off-target effects. The macrocyclic peptide 6bK offers yet another approach by binding to an allosteric site[5].

Physicochemical Properties: As a small molecule, This compound is expected to have better cell permeability and oral bioavailability compared to larger peptide-based inhibitors[7]. Peptides often face challenges with proteolytic degradation and delivery to intracellular targets[8]. However, advancements in peptide chemistry, such as cyclization (e.g., P12-3A), can improve their stability.

Selectivity: Both this compound and certain peptide-based inhibitors like Ii1 have been reported to be highly selective for IDE over other metalloproteases[2]. A recent study also showed that this compound did not inhibit the related protease neprilysin[9]. Interestingly, some peptide-based inhibitors that target an allosteric site have shown substrate-selective inhibition, a feature not typically observed with active-site directed inhibitors[5].

Recent Developments: It is noteworthy that recent research has identified this compound as a potent and selective inhibitor of the NLRP3 inflammasome, and this activity is independent of its effect on IDE[3][10]. This dual activity should be considered when interpreting experimental results using this compound.

Conclusion

The choice between this compound and peptide-based IDE inhibitors depends on the specific experimental goals.

  • This compound is a valuable tool for cell-based and in vivo studies due to its likely superior pharmacokinetic properties. Its covalent mechanism of action and well-characterized selectivity make it a robust probe. However, its newly discovered off-target effect on the NLRP3 inflammasome needs to be taken into account.

  • Peptide-based inhibitors , particularly peptide hydroxamates like Ii1 , offer exceptional in vitro potency and are excellent tools for structural biology, biochemical assays, and target validation where cell permeability is not a primary concern[4]. More stable peptide designs, such as cyclic peptides, may offer a compromise between potency and in vivo applicability.

References

A Comparative Guide to the In Vivo Effects of ML345 and Other Insulin-Degrading Enzyme (IDE) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo effects of the insulin-degrading enzyme (IDE) inhibitor ML345 with other notable IDE inhibitors. This document summarizes key experimental data, outlines detailed methodologies, and visualizes relevant biological pathways and workflows to facilitate a comprehensive understanding of these compounds.

A critical and recent discovery has reshaped the understanding of this compound's in vivo activity. While initially identified as a potent IDE inhibitor, new evidence demonstrates that this compound's primary therapeutic effects in living organisms are mediated through the inhibition of the NLRP3 inflammasome, independent of its action on IDE.[1] This guide will, therefore, present this compound's characteristics as an IDE inhibitor alongside other IDE inhibitors for a complete biochemical comparison, but will distinguish its primary in vivo mechanism of action from that of IDE-centric inhibitors.

Quantitative Comparison of IDE Inhibitors

The following table summarizes the biochemical potency and in vivo effects of this compound, NTE-1, and 6bK.

Inhibitor Type IC50 for IDE Mechanism of IDE Inhibition Primary In Vivo Effects Animal Model(s)
This compound Small Molecule188 nM[2][3]Targets a specific cysteine residue (Cys819)[4][5]Alleviates inflammatory responses (NLRP3 inhibition)[1]Mouse models of systemic inflammation and LPS-induced miscarriage[1]
NTE-1 Dual Exosite-Binding Small Molecule11-15 nM[6]Binds to two unique exosites, not interacting with the catalytic zinc[6]Improved glucose tolerance in OGTT, elevated plasma amylin, no change in insulin (B600854) action in ITT[6][7]Diet-induced obese (DIO) mice, Sprague-Dawley rats[6][8]
6bK Macrocyclic Peptide50 nM[6]Engages a binding pocket away from the catalytic site[9][10]Improved glucose tolerance in OGTT, increased plasma glucagon (B607659) and amylin, slower gastric emptying[6][9][10]Lean and diet-induced obese (DIO) mice[6][9]

Signaling Pathway and Experimental Workflow

To visualize the biological context and experimental approach for studying these inhibitors, the following diagrams are provided.

IDE_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell Insulin Insulin IDE_ext Extracellular IDE Insulin->IDE_ext degraded by Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor binds Internalized_Insulin Internalized Insulin Insulin->Internalized_Insulin internalized Amylin Amylin Amylin->IDE_ext degraded by Amylin_Receptor Amylin Receptor Amylin->Amylin_Receptor binds Glucagon Glucagon Glucagon->IDE_ext degraded by Glucagon_Receptor Glucagon Receptor Glucagon->Glucagon_Receptor binds Signaling_Cascades Downstream Signaling (e.g., Glucose Uptake) Insulin_Receptor->Signaling_Cascades Amylin_Receptor->Signaling_Cascades Glucagon_Receptor->Signaling_Cascades IDE_int Intracellular IDE Internalized_Insulin->IDE_int degraded by Inhibitor IDE Inhibitors (e.g., 6bK, NTE-1) Inhibitor->IDE_ext Inhibitor->IDE_int

Caption: IDE-mediated degradation of peptide hormones.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment and Monitoring cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., DIO Mice) Acclimatization Acclimatization Period Animal_Model->Acclimatization Grouping Randomize into Groups (Vehicle, Inhibitor) Acclimatization->Grouping Dosing Administer Inhibitor or Vehicle (e.g., IP injection) Grouping->Dosing OGTT Oral Glucose Tolerance Test (OGTT) Dosing->OGTT ITT Insulin Tolerance Test (ITT) Dosing->ITT Blood_Sampling Collect Blood Samples (Time course) OGTT->Blood_Sampling ITT->Blood_Sampling Hormone_Levels Measure Plasma Levels (Insulin, Amylin, Glucagon) Blood_Sampling->Hormone_Levels Glucose_Levels Measure Blood Glucose Blood_Sampling->Glucose_Levels Data_Analysis Statistical Analysis and Interpretation Hormone_Levels->Data_Analysis Glucose_Levels->Data_Analysis

Caption: In vivo evaluation of IDE inhibitors workflow.

Experimental Protocols

The following are generalized protocols for key experiments cited in the comparison of IDE inhibitors. Specific parameters may vary between studies.

Oral Glucose Tolerance Test (OGTT)
  • Animal Model: Diet-induced obese (DIO) mice are commonly used to model metabolic disease.

  • Fasting: Animals are fasted overnight (typically 12-16 hours) with free access to water.

  • Inhibitor Administration: The IDE inhibitor (e.g., NTE-1, 6bK) or vehicle is administered via intraperitoneal (IP) injection or other appropriate route.

  • Baseline Blood Sample: A baseline blood sample is collected (time 0), usually from the tail vein.

  • Glucose Challenge: A concentrated glucose solution (e.g., 2 g/kg body weight) is administered orally via gavage.

  • Time-Course Blood Sampling: Blood samples are collected at specified time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

  • Analysis: Blood glucose levels are measured for each time point. The area under the curve (AUC) is calculated to determine glucose excursion and tolerance. Plasma from these samples can be used to measure hormone levels.

Insulin Tolerance Test (ITT)
  • Animal Model: DIO mice or other relevant models are used.

  • Fasting: Animals are typically fasted for a shorter period (e.g., 4-6 hours).

  • Inhibitor Administration: The IDE inhibitor or vehicle is administered prior to the insulin challenge.

  • Baseline Blood Sample: A baseline blood sample is collected (time 0).

  • Insulin Challenge: A bolus of human insulin (e.g., 0.75 U/kg body weight) is administered via IP injection.

  • Time-Course Blood Sampling: Blood is sampled at various intervals post-insulin injection (e.g., 15, 30, 45, and 60 minutes).

  • Analysis: Blood glucose levels are measured to determine the rate of glucose clearance and insulin sensitivity.

In Vivo Models for this compound (as an NLRP3 Inhibitor)
  • LPS-Induced Systemic Inflammation:

    • Animal Model: C57BL/6 mice are often used.

    • Treatment: Mice are pre-treated with this compound or vehicle.

    • Inflammatory Challenge: Lipopolysaccharide (LPS) is administered via IP injection to induce a systemic inflammatory response.

    • Endpoints: Survival rates are monitored, and levels of inflammatory cytokines (e.g., IL-1β) in the serum and peritoneal lavage fluid are measured.[1]

  • LPS-Induced Miscarriage:

    • Animal Model: Pregnant mice are used.

    • Treatment: this compound or vehicle is administered.

    • Challenge: A low dose of LPS is injected to induce miscarriage.

    • Endpoints: The rate of miscarriage is determined, and placental tissues are analyzed for markers of inflammation.[1]

Summary and Conclusion

The comparison of this compound to other IDE inhibitors such as NTE-1 and 6bK reveals a critical distinction in their in vivo mechanisms of action. While all three compounds demonstrate potent inhibition of IDE in biochemical assays, their effects in living systems diverge significantly.

  • This compound 's primary in vivo effects are attributable to its potent inhibition of the NLRP3 inflammasome , positioning it as a promising therapeutic candidate for inflammatory diseases.[1] Its activity as an IDE inhibitor does not appear to be the primary driver of its observed in vivo efficacy in inflammatory models.

  • NTE-1 and 6bK , on the other hand, exert their in vivo effects through the inhibition of IDE . Their administration leads to alterations in the levels of IDE substrates like amylin and glucagon, which in turn impacts glucose metabolism.[6][7][9][10] These findings support the role of IDE in regulating multiple hormones involved in glycemic control.

For researchers in drug development, this distinction is paramount. While this compound may serve as a valuable tool for studying IDE in vitro, its in vivo applications are more aligned with the field of inflammation. Conversely, compounds like NTE-1 and 6bK are more appropriate tools for investigating the physiological roles of IDE in metabolic diseases and for exploring IDE as a therapeutic target for conditions like type 2 diabetes. This guide underscores the importance of elucidating the precise in vivo mechanism of action to accurately characterize and apply chemical probes and therapeutic candidates.

References

advantages of ML345 over previous IDE inhibitor generations

Author: BenchChem Technical Support Team. Date: December 2025

A new generation of small-molecule inhibitors, exemplified by ML345, offers significant advantages over previous iterations of insulin-degrading enzyme (IDE) inhibitors. These advancements pave the way for more effective research tools and potential therapeutic avenues for metabolic diseases like type 2 diabetes.

Insulin-degrading enzyme (IDE) is a key zinc-metalloprotease responsible for the degradation of insulin (B600854) and other peptide hormones. For decades, the development of potent and selective IDE inhibitors has been a focal point of research, aiming to prolong insulin's action and enhance glucose homeostasis. Early generations of IDE inhibitors, while groundbreaking, were beset by limitations that hindered their widespread application. This compound represents a significant leap forward, addressing many of these challenges through its unique chemical properties and mechanism of action.

Overcoming the Hurdles of Early IDE Inhibitors

Previous generations of IDE inhibitors primarily consisted of peptide hydroxamic acids, such as Ii1, and macrocyclic peptides like 6bK. While potent, these molecules presented several drawbacks:

  • Peptidic Nature: Being peptide-based, inhibitors like Ii1 were susceptible to rapid proteolytic degradation in vivo, leading to a short half-life and limited therapeutic utility. For instance, Ii1 was found to have a half-life of approximately 9 minutes in mice.

  • High Molecular Weight: The large size of these molecules often resulted in poor membrane permeability and unfavorable pharmacokinetic properties.

  • Potential for Off-Target Effects: The hydroxamic acid moiety in inhibitors like Ii1 acts by chelating the zinc ion in the active site of IDE. This mechanism carries an inherent risk of inhibiting other zinc-dependent metalloproteases, leading to potential off-target effects.

  • Complex Synthesis: The synthesis of these complex peptide-based inhibitors was often challenging and costly.

This compound, a small-molecule inhibitor, was developed through an ultra-high-throughput screening campaign and subsequent medicinal chemistry optimization.[1] It distinguishes itself from its predecessors with a distinct set of advantages that make it a superior tool for studying IDE and a more promising candidate for drug development.

Key Advantages of this compound

The superiority of this compound lies in its improved potency, selectivity, and drug-like properties. Here, we delve into a direct comparison with previous generations of IDE inhibitors.

Data Presentation: A Comparative Analysis

The following tables summarize the quantitative data comparing this compound with the notable previous-generation inhibitors, Ii1 and 6bK.

Inhibitor Type Potency (IC50/Ki) Selectivity Mechanism of Action Key Limitations
This compound Small MoleculeIC50 = 188 nM[2]High (targets a specific cysteine not present in most other zinc metalloproteases)[3]Covalent modification of a specific cysteine residue (Cys819)[4]Limited in vivo pharmacokinetic data publicly available.
Ii1 Peptide HydroxamateKi ≈ 1.7-2.96 nM[3][5]~10,000-fold vs. other zinc-metalloproteases[3]Chelates the active site zinc ion[3]Peptidic nature, rapid in vivo degradation, high molecular weight.[3]
6bK Macrocyclic PeptideIC50 = 50 nM (in HTRF assay)[6]≥1,000-fold vs. other metalloproteases[7]Binds to an exosite, away from the catalytic center[8]Peptidic nature, potential for off-target effects on other hormone degradation.[1]

Table 1: High-Level Comparison of IDE Inhibitors

Property This compound Ii1 6bK
Molecular Weight Low (Small Molecule)High (Peptide)High (Macrocyclic Peptide)
In Vivo Stability Expected to be higher due to non-peptidic natureLow (t1/2 ≈ 9 mins in mice)Physiologically stable[1]
Oral Bioavailability Potentially higherLowLow
Synthetic Accessibility More straightforwardComplexComplex

Table 2: Comparison of Physicochemical and Pharmacokinetic Properties

Experimental Protocols

To provide a comprehensive understanding of how the efficacy of these inhibitors is evaluated, below are detailed methodologies for key experiments.

FRET-Based IDE Inhibition Assay

This assay is commonly used to determine the potency of IDE inhibitors.

Principle: The assay utilizes a fluorogenic IDE substrate, which is a peptide containing a fluorescent donor and a quencher molecule. In its intact form, the quencher suppresses the fluorescence of the donor through Fluorescence Resonance Energy Transfer (FRET). Upon cleavage by IDE, the donor and quencher are separated, resulting in an increase in fluorescence. The rate of this increase is proportional to IDE activity. Inhibitors will slow down the rate of fluorescence increase.

Materials:

  • Recombinant human IDE

  • Fluorogenic IDE substrate (e.g., FRET1)

  • Assay buffer (e.g., 50 mM Tris, pH 7.5, 150 mM NaCl)

  • Test compounds (e.g., this compound) and controls (e.g., a known inhibitor and a vehicle control like DMSO)

  • 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.

  • Enzyme Preparation: Dilute the recombinant IDE to the desired concentration in assay buffer.

  • Assay Reaction:

    • Add a small volume (e.g., 5 µL) of the diluted test compounds or controls to the wells of the microplate.

    • Add the diluted IDE solution (e.g., 20 µL) to each well.

    • Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow for inhibitor binding to the enzyme.

  • Initiation of Reaction: Add the fluorogenic substrate solution (e.g., 25 µL) to each well to start the enzymatic reaction.

  • Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths for the donor fluorophore over time (kinetic read).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each well.

    • Determine the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Mandatory Visualization

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

IDE Signaling Pathway and Inhibition cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Insulin Insulin IDE_ext IDE Insulin->IDE_ext Degraded by Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor Binds Signaling_Cascade Signaling Cascade (e.g., PI3K/Akt pathway) Insulin_Receptor->Signaling_Cascade Activates Glucose_Uptake Glucose Uptake Signaling_Cascade->Glucose_Uptake Promotes This compound This compound (Small Molecule) This compound->IDE_ext Inhibits (covalent) Ii1 Ii1 (Peptide Hydroxamate) Ii1->IDE_ext Inhibits (zinc chelation)

IDE Signaling and Inhibition Mechanisms

Experimental Workflow: IDE Inhibitor Screening start Start prep_compounds Prepare Serial Dilutions of Test Compounds start->prep_compounds add_compounds Dispense Compounds into Microplate prep_compounds->add_compounds prep_enzyme Prepare IDE Solution add_enzyme Add IDE to Wells prep_enzyme->add_enzyme add_compounds->add_enzyme incubate Incubate for Inhibitor Binding add_enzyme->incubate add_substrate Add Fluorogenic Substrate incubate->add_substrate read_plate Measure Fluorescence (Kinetic Read) add_substrate->read_plate analyze_data Calculate Reaction Rates and % Inhibition read_plate->analyze_data determine_ic50 Determine IC50 Values analyze_data->determine_ic50 end End determine_ic50->end

IDE Inhibitor Screening Workflow

References

Assessing the Specificity of ML345 in Cell Lysates: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of a small molecule inhibitor is paramount. This guide provides a comprehensive comparison of ML345, a potent inhibitor of the NLRP3 inflammasome, with other widely used alternatives. By presenting key experimental data and detailed protocols, this guide aims to facilitate an objective assessment of this compound's specificity in cell lysates.

Initially identified as an inhibitor of the Insulin-Degrading Enzyme (IDE), recent and more definitive studies have established that the primary anti-inflammatory activity of this compound stems from its potent and selective inhibition of the NLRP3 inflammasome. This guide will focus on its role as an NLRP3 inhibitor, comparing it with the well-characterized inhibitors MCC950 and CY-09.

Quantitative Comparison of NLRP3 Inhibitors

The following table summarizes the key characteristics and potency of this compound, MCC950, and CY-09, providing a clear comparison for researchers.

InhibitorPrimary TargetMechanism of ActionPotency (IC50 in BMDMs)Reference
This compound NLRP3Disrupts the interaction between NLRP3 and NEK7.~197.7 nM (for IL-1β release)[1]
MCC950 NLRP3Directly binds to the NACHT domain of NLRP3, inhibiting its ATPase activity.~7.5 nM (for IL-1β release)[2][3]
CY-09 NLRP3Binds to the ATP-binding motif (Walker A) of the NLRP3 NACHT domain, inhibiting its ATPase activity.~6 µM[2][3]

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental approach for assessing inhibitor specificity, the following diagrams are provided.

NLRP3_Pathway cluster_activation NLRP3 Inflammasome Activation cluster_inhibition Inhibitor Action cluster_downstream Downstream Effects Signal 2 Signal 2 NLRP3_inactive Inactive NLRP3 Signal 2->NLRP3_inactive e.g., ATP, Nigericin NEK7 NEK7 NLRP3_inactive->NEK7 NLRP3_active Active NLRP3 NEK7->NLRP3_active Interaction ASC ASC NLRP3_active->ASC Recruitment Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Recruitment Casp1 Active Caspase-1 Pro_Casp1->Casp1 Cleavage Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleavage Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 Cleavage GSDMD Gasdermin D Casp1->GSDMD Cleavage This compound This compound This compound->NEK7 Disrupts Interaction MCC950 MCC950 MCC950->NLRP3_active Inhibits ATPase CY09 CY09 CY09->NLRP3_active Inhibits ATPase IL1b Mature IL-1β Pro_IL1b->IL1b IL18 Mature IL-18 Pro_IL18->IL18 Pyroptosis Pyroptosis GSDMD->Pyroptosis

NLRP3 Inflammasome Pathway and Inhibitor Targets.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Inhibitor Treatment & Activation cluster_assays Specificity Assessment in Cell Lysates start Culture Immune Cells (e.g., THP-1, BMDMs) prime Prime with LPS (Signal 1) start->prime inhibit Pre-incubate with This compound or Alternatives prime->inhibit activate Activate with NLRP3 Stimulus (e.g., Nigericin, ATP) (Signal 2) inhibit->activate cetsa Cellular Thermal Shift Assay (CETSA) inhibit->cetsa proteomics Chemical Proteomics (Off-target profiling) inhibit->proteomics elisa ELISA for IL-1β/IL-18 Secretion activate->elisa wb Western Blot for Caspase-1 Cleavage activate->wb Potency (IC50) Potency (IC50) elisa->Potency (IC50) Mechanism Confirmation Mechanism Confirmation wb->Mechanism Confirmation Target Engagement Target Engagement cetsa->Target Engagement Specificity Profile Specificity Profile proteomics->Specificity Profile

Workflow for Assessing NLRP3 Inhibitor Specificity.

Experimental Protocols

To facilitate rigorous, in-house evaluation of this compound's specificity, detailed methodologies for key experiments are provided below.

Protocol 1: In Vitro NLRP3 Inflammasome Activation and Inhibition Assay in THP-1 Cells

This protocol is designed to determine the dose-dependent inhibition of NLRP3-mediated IL-1β secretion in a human monocytic cell line.

Materials:

  • THP-1 cells

  • RPMI-1640 medium with 10% FBS

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS)

  • Nigericin or ATP

  • This compound, MCC950, CY-09

  • Human IL-1β ELISA kit

  • 96-well cell culture plates

Procedure:

  • Cell Differentiation: Seed THP-1 cells at a density of 0.5 x 10^6 cells/mL in a 96-well plate. Add PMA to a final concentration of 50-100 ng/mL to differentiate the cells into a macrophage-like phenotype. Incubate for 48 hours at 37°C and 5% CO2.

  • Priming (Signal 1): After differentiation, gently replace the medium with fresh serum-free RPMI-1640 containing 1 µg/mL LPS. Incubate for 3-4 hours at 37°C.

  • Inhibitor Treatment: Prepare serial dilutions of this compound and the alternative inhibitors in serum-free RPMI-1640. After LPS priming, remove the medium and add the different concentrations of the inhibitors to the cells. Include a vehicle control (e.g., DMSO). Incubate for 1 hour at 37°C.

  • NLRP3 Activation (Signal 2): Add an NLRP3 activator, such as Nigericin (10 µM) or ATP (5 mM), to all wells except the negative control. Incubate for 1-2 hours at 37°C.

  • Sample Collection and Analysis: Centrifuge the plate at 500 x g for 5 minutes. Carefully collect the supernatant and quantify the concentration of secreted IL-1β using an ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Plot the IL-1β concentration against the inhibitor concentration to determine the half-maximal inhibitory concentration (IC50) for each compound.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement in Cell Lysates

CETSA is a powerful technique to confirm the direct binding of an inhibitor to its target protein in a cellular context by measuring changes in the protein's thermal stability.

Materials:

  • THP-1 cells or BMDMs

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • This compound or alternative inhibitor

  • PCR tubes and a thermal cycler

  • Centrifuge

  • SDS-PAGE and Western blot reagents

  • Anti-NLRP3 antibody

Procedure:

  • Cell Treatment and Lysis: Treat cultured THP-1 cells or BMDMs with the inhibitor (e.g., 10 µM this compound) or vehicle for 1-2 hours. Harvest the cells and lyse them on ice using a suitable lysis buffer.

  • Lysate Preparation: Centrifuge the cell lysates at high speed (e.g., 12,000 x g) for 10 minutes at 4°C to pellet cellular debris. Collect the supernatant containing the soluble proteins.

  • Thermal Challenge: Aliquot the cell lysate into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3-5 minutes using a thermal cycler. One aliquot should be left unheated as a control.

  • Separation of Soluble and Aggregated Proteins: After heating, centrifuge the tubes at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Analysis of Soluble Fraction: Carefully collect the supernatant, which contains the soluble proteins. Analyze the amount of soluble NLRP3 in each sample by Western blotting using an anti-NLRP3 antibody.

  • Data Analysis: Quantify the band intensities from the Western blot. A specific inhibitor will bind to NLRP3 and increase its thermal stability, resulting in more soluble protein at higher temperatures compared to the vehicle-treated control. This can be visualized as a shift in the melting curve of the protein.

Protocol 3: Chemical Proteomics for Off-Target Profiling

For a comprehensive assessment of specificity, chemical proteomics techniques like activity-based protein profiling (ABPP) can be employed to identify the full spectrum of protein targets for an inhibitor within the cellular proteome.

General Workflow:

  • Probe Synthesis: Synthesize a chemical probe derivative of the inhibitor (e.g., this compound) that incorporates a reporter tag (e.g., biotin (B1667282) or a clickable alkyne group) without significantly altering its biological activity.

  • Cell Lysate Treatment: Treat cell lysates with the chemical probe. For competitive profiling, pre-incubate the lysate with an excess of the parent inhibitor before adding the probe. This will show which protein-probe interactions are competed off by the original compound.

  • Affinity Purification/Click Chemistry: If a biotinylated probe is used, enrich the probe-bound proteins using streptavidin beads. If a clickable probe is used, perform a click chemistry reaction to attach a biotin tag for enrichment.

  • Mass Spectrometry: Elute the enriched proteins, digest them into peptides, and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Proteins that are significantly enriched in the probe-treated sample compared to controls are considered potential targets. In a competitive profiling experiment, proteins whose binding to the probe is significantly reduced by the parent inhibitor are confirmed as targets.

By employing these methodologies, researchers can obtain a detailed and comparative understanding of the specificity of this compound in cell lysates, enabling more informed decisions in their drug discovery and development endeavors.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of ML345

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the lifecycle of a chemical compound extends beyond its application in experimentation. Adherence to proper disposal protocols for laboratory chemicals like ML345 is a critical component of ensuring a safe working environment and maintaining environmental responsibility. While a specific Safety Data Sheet (SDS) detailing the disposal procedures for this compound is not publicly available, this guide provides a comprehensive framework for its safe handling and disposal based on established principles of chemical waste management and the known structural components of the molecule.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). Given its chemical nature as a heterocyclic compound containing morpholine (B109124) and sulfonyl moieties, this compound should be treated as a potentially hazardous substance.

All handling and disposal operations must be conducted within a certified chemical fume hood.

Required Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles and a face shieldTo protect against potential splashes and aerosols.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene)To prevent skin contact with the compound.
Body Protection A fully buttoned laboratory coatTo protect against contamination of personal clothing.
Footwear Closed-toe shoesTo protect feet from potential spills.
Chemical Profile of this compound

Understanding the chemical characteristics of this compound is fundamental to its safe disposal.

PropertyValue
Chemical Name 5-fluoro-2-[2-(4-morpholinyl)-5-(4-morpholinylsulfonyl)phenyl]-1,2-benzisothiazol-3(2H)-one
Molecular Formula C₂₁H₂₂FN₃O₅S₂
Molecular Weight 479.5 g/mol
Appearance Solid powder
Solubility Soluble in DMSO
Structural Components Morpholine, Sulfonyl group, Benzisothiazole

The presence of morpholine and sulfonyl functional groups suggests that this compound should be handled with caution, as compounds in these classes can be irritants and environmentally harmful.

Step-by-Step Disposal Protocol for this compound

The following procedures are based on general best practices for the disposal of chemical waste in a laboratory setting. It is mandatory to consult and strictly adhere to your institution's specific Environmental Health and Safety (EHS) guidelines.

Unused or Surplus this compound (Solid Powder)
  • Do not dispose of solid this compound in the regular trash or down the drain.

  • Carefully transfer the unused powder into a designated hazardous waste container .

  • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name ("this compound"), the approximate quantity, and any other information required by your institution.

  • The container must be sealable, in good condition, and chemically compatible with the compound.

This compound Solutions
  • Aqueous solutions containing this compound should not be poured down the drain. They must be collected in a designated hazardous waste container for liquid chemical waste.

  • Organic solutions of this compound (e.g., dissolved in DMSO) must be collected in a separate, designated "Halogenated" or "Non-Halogenated" organic waste container, depending on the solvent used and your institution's waste segregation policies.

  • The liquid waste container must be appropriately labeled with the contents, including all solvents and the approximate concentration of this compound.

Contaminated Labware and Materials
  • Sharps: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.

  • Glassware: Reusable glassware should be decontaminated by rinsing with a suitable solvent. The first rinse should be collected as hazardous waste.[1] Subsequent rinses may be disposable depending on institutional policies. After decontamination, the glassware can be washed and reused or disposed of in a designated glass waste container.

  • Consumables: Gloves, pipette tips, weighing paper, and other disposable materials contaminated with this compound should be placed in a designated solid hazardous waste container.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and contamination.

  • Small Spills (within a chemical fume hood):

    • Ensure proper PPE is worn.

    • Contain the spill using an inert absorbent material (e.g., vermiculite, sand).

    • Carefully collect the contaminated absorbent material using non-sparking tools and place it into the designated hazardous waste container.

    • Decontaminate the spill area with a suitable cleaning agent, followed by a thorough water rinse. Collect all cleaning materials as hazardous waste.

  • Large Spills (or spills outside a fume hood):

    • Evacuate the immediate area and alert nearby personnel.

    • Contact your institution's Environmental Health and Safety (EHS) or emergency response team immediately.

    • Do not attempt to clean up a large spill without proper training and equipment.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper segregation and disposal of this compound waste.

ML345_Disposal_Workflow cluster_solution Solution Type cluster_materials Material Type start This compound Waste Generated solid_powder Unused/Surplus Solid this compound start->solid_powder solution This compound Solution start->solution contaminated_materials Contaminated Materials start->contaminated_materials solid_waste_container Solid Hazardous Waste Container solid_powder->solid_waste_container aqueous Aqueous Solution solution->aqueous organic Organic Solution solution->organic sharps Sharps contaminated_materials->sharps consumables Consumables (Gloves, Tips) contaminated_materials->consumables final_disposal Dispose via Institutional EHS solid_waste_container->final_disposal liquid_waste_container Liquid Hazardous Waste Container liquid_waste_container->final_disposal sharps_container Sharps Container sharps_container->final_disposal aqueous->liquid_waste_container organic->liquid_waste_container sharps->sharps_container consumables->solid_waste_container

Caption: Workflow for the proper segregation and disposal of this compound waste.

Disclaimer: This information is intended for guidance purposes only and is based on general principles of laboratory safety. It is not a substitute for a formal Safety Data Sheet (SDS) or the specific guidelines provided by your institution's Environmental Health and Safety department. Always prioritize your local regulations and protocols.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.